Estriol succinate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[[(8R,9S,13S,14S,16R,17R)-17-(3-carboxypropanoyloxy)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O9/c1-26-11-10-17-16-5-3-15(27)12-14(16)2-4-18(17)19(26)13-20(34-23(32)8-6-21(28)29)25(26)35-24(33)9-7-22(30)31/h3,5,12,17-20,25,27H,2,4,6-11,13H2,1H3,(H,28,29)(H,30,31)/t17-,18-,19+,20-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRVDDFOBZNCPF-BRSFZVHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113-22-4 (di-hydrochloride salt) | |
| Record name | Estriol succinate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401023693 | |
| Record name | Estriol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401023693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514-68-1 | |
| Record name | Estriol succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estriol succinate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estriol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401023693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estriol succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRIOL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS13K2DY03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the In Vitro Mechanism of Action of Estriol Succinate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estriol succinate is a synthetic ester prodrug of estriol (E3), a naturally occurring estrogen.[1] In the body, it is cleaved to release estriol, which is the active molecule responsible for its biological effects.[1] This guide delineates the in vitro mechanism of action of estriol, focusing on its interaction with estrogen receptors, the subsequent signaling cascades, and its effects on gene expression and cell proliferation. The methodologies for key in vitro assays used to characterize these actions are provided, accompanied by quantitative data and visual workflows to facilitate a comprehensive understanding for research and development professionals.
Core Mechanism of Action: Estrogen Receptor Interaction
The primary mechanism of action for estriol is mediated through its binding to and activation of estrogen receptors (ERs), which are members of the nuclear hormone receptor superfamily.[2] There are two main subtypes of estrogen receptors, ERα and ERβ, and estriol interacts with both.[2][3]
Binding Affinity to Estrogen Receptors
Estriol is considered a weaker estrogen compared to estradiol (E2), which is reflected in its lower binding affinity for both ERα and ERβ.[3] Upon entering a cell, estriol binds to ERs located in the cytoplasm and/or nucleus.[4] This binding event displaces heat shock proteins (like HSP90), which keep the receptor in an inactive state.[4]
The binding of estriol induces a conformational change in the receptor, promoting its dimerization (forming either ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers).[4] This activated receptor-ligand complex then translocates to the nucleus if it is not already there.[4][5]
Genomic (Nuclear-Initiated) Signaling Pathway
The classical and most well-understood pathway is the genomic signaling pathway. The activated estriol-ER complex functions as a transcription factor. It binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[4][6] This binding initiates the recruitment of a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of these genes, leading to the synthesis or suppression of specific proteins.[7] This process is responsible for the majority of the long-term physiological effects of estrogens. The agonistic or antagonistic properties of estriol can be related to the nuclear residency time of the receptor-estriol complex.[5]
Caption: Classical genomic signaling pathway for estriol.
Quantitative Analysis of In Vitro Efficacy
The biological activity of estriol has been quantified using various in vitro assays, which are crucial for comparing its potency with other estrogens and for predicting its physiological effects.
Table 1: Estrogen Receptor Binding Affinity
This table summarizes the relative binding affinity (RBA) of estriol for human estrogen receptors compared to estradiol (E2), which is set to 100%.
| Ligand | Receptor | Relative Binding Affinity (%) | Reference(s) |
| Estriol (E3) | ERα | 11% - 14% | [3] |
| Estriol (E3) | ERβ | 18% - 21% | [3] |
Table 2: Efficacy in Cell Proliferation Assays
Estriol stimulates the proliferation of estrogen-dependent cells, such as human breast cancer cell lines.
| Cell Line | Assay Type | Effective Concentration | Effect | Reference(s) |
| T-47D | Cell Count | ≥ 10⁻⁹ M | Mitogenic | [6] |
| MCF-7 | Cell Count | ≥ 10⁻⁹ M | Mitogenic | [6] |
| MCF-7 | E-SCREEN | 10⁻¹⁰ M | Stimulates Growth | [8] |
Downstream Cellular and Molecular Effects
Regulation of Gene Expression
Through the activation of ERs, estriol modulates the expression of a wide array of genes that control key cellular processes. In ER-positive breast cancer cells, estriol has been shown to activate the expression of genes associated with both estrogen response and cell cycle progression.[6]
-
Estrogen-Responsive Genes: Upregulates the progesterone receptor (PR) gene.[6]
-
Proliferation-Associated Genes: Activates the expression of cyclin A2, cyclin B1, Ki-67, c-myc, and b-myb.[6]
-
Sertoli Cell Genes: In a human testis-derived cell line, estrogen exposure can reduce the mRNA levels of key Sertoli cell genes such as SOX9, SRY, and AMH.[9]
-
Granulosa Cell Genes: Conversely, estrogen can increase the expression of key granulosa cell genes like FOXL2 and WNT4.[9]
Stimulation of Cell Proliferation
A primary functional outcome of estriol's action in vitro is the stimulation of cell division (mitogenesis) in estrogen-sensitive cells.[6] This effect is a direct consequence of the altered gene expression profile, particularly the upregulation of cyclins and other cell cycle regulators.[6][10] While a single application of estriol may result in a transient effect due to its rapid metabolism and clearance from the receptor, continuous exposure in vitro results in sustained proliferation comparable to that of more potent estrogens.[8][10]
Detailed Experimental Protocols & Workflows
The characterization of estriol's in vitro activity relies on a suite of standardized assays. Below are detailed protocols and workflows for three fundamental experimental approaches.
Protocol 1: Competitive Estrogen Receptor Binding Assay
This assay quantifies the ability of a test compound (estriol) to compete with a radiolabeled estrogen (e.g., [³H]estradiol) for binding to a preparation of estrogen receptors.
Methodology:
-
Receptor Preparation: Prepare a cytosol fraction containing estrogen receptors from a suitable source, such as MCF-7 cells or uterine tissue.
-
Reaction Mixture: In assay tubes, combine the receptor preparation with a constant, low concentration of radiolabeled estradiol ([³H]E2).
-
Competition: Add varying concentrations of unlabeled estriol (or other competitors) to the tubes. Include a control with no competitor (maximum binding) and a control with a large excess of unlabeled estradiol (non-specific binding).
-
Incubation: Incubate the mixtures to allow the binding reaction to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation: Separate the receptor-bound estradiol from the unbound estradiol. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the small, unbound ligands, followed by centrifugation.
-
Quantification: Measure the radioactivity in the supernatant (which contains the receptor-bound [³H]E2) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]E2 against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of estriol that inhibits 50% of the specific binding of [³H]E2).
Caption: Workflow for a competitive ER binding assay.
Protocol 2: Cell Viability and Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and, by extension, cell proliferation. It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[11][12]
Methodology:
-
Cell Seeding: Plate estrogen-dependent cells (e.g., MCF-7) in 96-well plates in an estrogen-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum) and allow them to attach overnight.[13]
-
Treatment: Replace the medium with fresh estrogen-depleted medium containing various concentrations of estriol. Include a vehicle control (e.g., DMSO) and a positive control (e.g., estradiol).
-
Incubation: Incubate the cells for a period sufficient to observe proliferative effects (e.g., 4-6 days).
-
MTT Addition: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11][12] Viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]
-
Measurement: Measure the absorbance of the solution in each well using a microplate spectrophotometer, typically at a wavelength of 570 nm.[12]
-
Data Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells. Plot absorbance against the logarithm of estriol concentration to determine the EC50 value.
Caption: Workflow for a cell proliferation (MTT) assay.
Protocol 3: Luciferase Reporter Gene Assay
This assay measures the ability of estriol to activate transcription via the estrogen receptor. It uses a cell line that has been engineered to contain a reporter gene (e.g., luciferase) under the control of EREs.[14]
Methodology:
-
Cell Line: Use a stable cell line, such as T47D-KBluc or MCF7-VM7Luc4E2, which contains an ERE-driven luciferase reporter construct.[14][15][16]
-
Cell Seeding: Plate the reporter cells in opaque-walled 96-well or 384-well plates in an estrogen-depleted medium and allow them to attach.[14][15]
-
Treatment: Treat the cells with various concentrations of estriol, along with appropriate vehicle and positive controls.
-
Incubation: Incubate the plates for 18-24 hours to allow for receptor activation, gene transcription, and synthesis of the luciferase enzyme.[14]
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Substrate Addition: Add a luciferase assay reagent containing the substrate (e.g., luciferin) to the cell lysate.[17]
-
Measurement: Immediately measure the luminescence signal using a luminometer. The light output is proportional to the amount of luciferase enzyme produced, which reflects the transcriptional activity of the estrogen receptor.[17]
-
Data Analysis: Plot the luminescence signal against the logarithm of the estriol concentration to generate a dose-response curve and calculate the EC50 for transcriptional activation.
Caption: Workflow for a luciferase reporter gene assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Estriol? [synapse.patsnap.com]
- 3. Estriol (medication) - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Nuclear binding and retention of the receptor estrogen complex: relation to the agonistic and antagonistic properties of estriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of estriol on growth, gene expression and estrogen response element activation in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biology and receptor interactions of estriol and estriol derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogen suppresses SOX9 and activates markers of female development in a human testis-derived cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oestriol, oestradiol-17beta and the proliferation and death of uterine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 17β-estradiol on proliferation, cell viability and intracellular redox status in native human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis and Purification of Estriol Succinate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of estriol succinate, a synthetic prodrug of the natural estrogen, estriol. This document is intended to serve as a core resource for researchers and professionals involved in drug development and scientific investigation requiring high-purity this compound.
Introduction
This compound (estra-1,3,5(10)-triene-3,16α,17β-triol 16,17-di(hemisuccinate)) is an esterified form of estriol, a weak natural estrogen.[1] As a prodrug, this compound is readily hydrolyzed in the body to release the active parent compound, estriol.[1] This modification enhances the therapeutic applicability of estriol by altering its pharmacokinetic profile. In research settings, the synthesis of high-purity this compound is crucial for accurate and reproducible experimental outcomes. This guide details the necessary protocols for its preparation and quality control.
Chemical Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of estriol with succinic anhydride. The following protocol is a representative method for this synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Estriol
-
Succinic Anhydride
-
Pyridine (anhydrous)
-
Diethyl ether
-
Dilute Sulfuric Acid
-
Deionized Water
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve estriol in anhydrous pyridine.
-
Add an excess of succinic anhydride to the solution.
-
Heat the reaction mixture at approximately 90°C for 4 hours with constant stirring.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing deionized water.
-
Transfer the aqueous mixture to a separatory funnel and perform an extraction with diethyl ether.
-
Separate the ether layer and wash it sequentially with dilute sulfuric acid and then with deionized water until the aqueous layer is neutral.
-
Dry the ether layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude product. The crude product is typically an amorphous substance containing a mixture of estriol disuccinate and monosuccinate.
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Pyridine is a flammable and harmful liquid and should be handled with care.
Synthesis Workflow
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvent. Recrystallization is a common and effective method for obtaining high-purity this compound.
Experimental Protocol: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
Slowly add deionized water to the hot methanolic solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For further crystallization, the flask can be placed in an ice bath.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a cold mixture of methanol and water.
-
Dry the purified crystals under vacuum to a constant weight.
-
Repeat the recrystallization process as necessary to achieve the desired purity.
Purification Workflow
Data Presentation: Synthesis and Purification
The following tables summarize typical quantitative data associated with the synthesis and purification of this compound. These values are illustrative and may vary depending on the specific reaction and purification conditions.
| Parameter | Value | Reference |
| Synthesis | ||
| Molar Ratio (Estriol:Succinic Anhydride) | 1:2.5 (typical) | General synthetic chemistry principles |
| Reaction Temperature | 90 °C | [2] |
| Reaction Time | 4 hours | [2] |
| Typical Yield (Crude) | 80-90% | Estimated based on similar esterification reactions |
| Purification | ||
| Recrystallization Solvent | Methanol/Water | [2] |
| Purity after 1st Recrystallization | >95% | Estimated based on standard purification outcomes |
| Purity after 2nd Recrystallization | >98% | Estimated based on standard purification outcomes |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of this compound and for separating it from estriol and other potential impurities. A reverse-phase HPLC method is typically employed.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is a 50:50 (v/v) mixture of acetonitrile and water.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm (for the aromatic ring of the steroid) or a lower wavelength such as 205 nm for higher sensitivity to the ester groups.[4]
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent like methanol.
| Analyte | Typical Retention Time (min) |
| Estriol | ~2.5 |
| This compound | Expected to be longer than estriol due to increased lipophilicity |
Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the synthesized this compound. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Features:
-
Signals corresponding to the aromatic protons of the estriol backbone.
-
A singlet for the C18-methyl group.
-
Signals for the methylene protons of the succinate moieties.
-
The appearance of signals for the succinate groups and a downfield shift of the H-16 and H-17 protons of the estriol backbone compared to the spectrum of estriol would confirm the esterification.
Expected ¹³C NMR Spectral Features:
-
Signals for the aromatic carbons of the estriol backbone.
-
Carbonyl signals from the succinate ester groups.
-
Signals for the methylene carbons of the succinate moieties.
-
Shifts in the C-16 and C-17 carbon signals of the estriol backbone upon esterification.
| Carbon Type | Approximate ¹³C Chemical Shift (ppm) |
| Aromatic C | 100-160 |
| Carbonyl C (Ester) | ~170-175 |
| C-16, C-17 (Esterified) | 75-85 |
| Methylene C (Succinate) | ~25-35 |
| C-18 (Methyl) | ~14 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Signaling Pathways of Estriol
As this compound is a prodrug of estriol, its biological effects are mediated through the signaling pathways of estriol. Estriol primarily acts by binding to estrogen receptors (ERs), which include the nuclear receptors ERα and ERβ, and the G protein-coupled estrogen receptor (GPR30).
Classical (Nuclear) Estrogen Receptor Signaling
Non-Classical (Membrane-Initiated) Estrogen Signaling via GPR30
Recent research has identified a membrane-associated estrogen receptor, GPR30, which mediates rapid, non-genomic estrogen signaling. Estriol has been shown to act as an antagonist at GPR30 in some cellular contexts.[5]
References
Estriol Succinate: A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol succinate, a synthetic ester of the natural estrogen estriol, is utilized in hormone replacement therapy. As a prodrug, its pharmacological activity is primarily attributed to its conversion to estriol. Understanding the interaction of estriol with its target receptors, the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), is crucial for elucidating its mechanism of action, predicting its physiological effects, and guiding further drug development. This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of estriol, the active metabolite of this compound, supported by detailed experimental protocols and pathway visualizations.
Receptor Binding Affinity and Selectivity of Estriol
Estriol is characterized as a weaker estrogen compared to 17β-estradiol. Its binding affinity for both ERα and ERβ is lower than that of estradiol. However, studies have indicated that estriol exhibits a degree of selectivity, with some reports suggesting a relatively higher binding affinity for ERβ compared to ERα.[1] This differential affinity may underlie some of estriol's unique physiological effects.
Quantitative Binding Data
The following tables summarize the comparative binding affinities of estriol and 17β-estradiol for human estrogen receptors. It is important to note that specific quantitative binding data (Ki, IC50) for this compound is limited, as it is generally considered to be inactive until hydrolyzed to estriol in vivo.
Table 1: Relative Binding Affinity (RBA) of Estrogens for ERα and ERβ
| Compound | Receptor | Relative Binding Affinity (%)* | Reference |
| 17β-Estradiol | ERα | 100 | [2] |
| ERβ | 100 | [2] | |
| Estriol | ERα | 11 - 14 | [2] |
| ERβ | 18 - 21 | [2] |
*Relative to 17β-Estradiol, which is set at 100%.
Table 2: Comparative Binding Characteristics of Estriol and Estradiol
| Parameter | Estriol | 17β-Estradiol | Reference |
| Dissociation Rate from Receptor | Faster | Slower | [3] |
| Receptor Complex Nuclear Retention | Shorter | Longer | [2] |
| Uterine Growth Stimulation (in vivo) | Weaker | Stronger | [4] |
Experimental Protocols for Determining Receptor Binding Affinity
The determination of binding affinity for estrogenic compounds is typically achieved through competitive binding assays. Two common methodologies are the radioligand binding assay and the fluorescence polarization assay.
Radioligand Binding Assay
This classic method measures the displacement of a radiolabeled ligand (e.g., [³H]-17β-estradiol) from the estrogen receptor by an unlabeled test compound (e.g., estriol).
Protocol Outline:
-
Preparation of Receptor Source:
-
Competitive Binding Incubation:
-
A constant concentration of radiolabeled 17β-estradiol is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.[5]
-
Incubation is typically carried out at 4°C to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal are used to separate the receptor-bound radioligand from the free radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The IC50 value can be used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.
-
Fluorescence Polarization (FP) Assay
This non-radioactive method measures the change in the polarization of fluorescently labeled estrogen when it is displaced from the receptor by a competitor compound.
Protocol Outline:
-
Reagents:
-
Purified human recombinant ERα or ERβ.
-
A fluorescently labeled estrogen derivative (fluorescent tracer).
-
Test compound (e.g., estriol).
-
-
Assay Principle:
-
The fluorescent tracer, when bound to the large receptor molecule, tumbles slowly in solution, resulting in a high fluorescence polarization value.
-
When displaced by a competitor, the free fluorescent tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.
-
-
Procedure:
-
The receptor and fluorescent tracer are incubated to form a complex.
-
Increasing concentrations of the test compound are added.
-
The fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis:
-
A competition curve is generated by plotting fluorescence polarization against the log of the competitor concentration.
-
The IC50 value is determined from this curve.
-
Signaling Pathways
Upon binding to ERα or ERβ, estriol initiates a cascade of molecular events that ultimately lead to changes in gene expression. The signaling pathways activated by estrogens can be broadly categorized as genomic and non-genomic.
Classical Genomic Signaling Pathway
This pathway involves the direct interaction of the estrogen-receptor complex with DNA to regulate gene transcription.
Classical Estrogen Receptor Signaling Pathway
Non-Genomic Signaling
Estrogens can also elicit rapid cellular responses through signaling pathways that do not directly involve gene transcription. These can be initiated by membrane-associated estrogen receptors.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the receptor binding affinity of a test compound.
Generalized Workflow for Receptor Binding Assay
Conclusion
This compound serves as a prodrug, delivering the active estrogen, estriol, to the body. Estriol exhibits a lower binding affinity for both ERα and ERβ compared to estradiol, with a potential preference for ERβ. This nuanced receptor interaction profile likely contributes to its distinct clinical effects. The provided experimental protocols offer a framework for the continued investigation of the binding characteristics of estriol and other estrogenic compounds. Further research is warranted to fully elucidate the specific downstream signaling events mediated by estriol through ERα and ERβ, which will provide a more complete understanding of its pharmacological profile.
References
- 1. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]
- 2. Estriol (medication) - Wikipedia [en.wikipedia.org]
- 3. Estriol and estradiol interactions with the estrogen receptor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biology and receptor interactions of estriol and estriol derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Genesis of a Synthetic Estrogen: A Technical History of Estriol Succinate
An In-depth Guide for Researchers and Drug Development Professionals on the Historical Development and Discovery of Estriol Succinate
Abstract
This technical guide details the historical development and discovery of this compound, a synthetic prodrug of the natural estrogen, estriol. First introduced for medical use in 1966, this compound emerged from the broader mid-20th century exploration of steroid chemistry and its therapeutic applications, particularly in the management of menopausal symptoms. This document provides a comprehensive overview of its synthesis, early clinical investigations, and the foundational experimental data that established its pharmacological profile. Key clinical studies are summarized with a focus on their methodologies and quantitative outcomes, presented in structured tables for comparative analysis. Furthermore, this guide illustrates the metabolic journey of this compound and the experimental design of a pivotal early study through detailed diagrams, offering a thorough resource for researchers, scientists, and professionals in drug development.
Introduction: The Search for a Safer Estrogen
The discovery of estrogens in the early 20th century revolutionized women's healthcare, offering effective treatment for the symptoms of menopause. Estriol (E3), identified in 1930, was recognized as a weaker estrogen compared to estradiol (E2), leading to the hypothesis that it might offer a safer therapeutic profile, particularly concerning endometrial stimulation.[1][2] This consideration drove the development of estriol-based therapies. This compound, a synthetically modified version of estriol, was developed to improve its oral bioavailability and prolong its duration of action.[3] It was introduced for medical use in 1966 and has since been utilized in menopausal hormone therapy.[3] This guide traces the key milestones in the journey of this compound from its chemical synthesis to its clinical establishment.
The Discovery and Synthesis of this compound
The development of this compound was a progression from the initial isolation and understanding of estriol.
The Precursor: Discovery of Estriol
Estriol was first isolated in 1930 by Marrian and colleagues from the urine of pregnant women.[1] Its chemical structure was later elucidated, revealing it to be one of the three major endogenous estrogens in humans, alongside estradiol and estrone.
The Synthesis of this compound
The initial preparation of this compound, specifically estriol 16,17-bis(sodium hemisuccinate), was described in a 1960 British patent (GB 879014) by the company Organon.[4] The synthesis involves the esterification of the hydroxyl groups at the C16α and C17β positions of estriol with succinic anhydride. This process converts the hydroxyl groups into succinate esters, rendering the molecule more suitable for pharmaceutical formulations.
Experimental Protocol: Synthesis of Estriol 16α,17β-Disuccinate
-
Reaction Setup: Estriol is dissolved in a suitable aprotic solvent, such as pyridine or dioxane, which can also act as a base to neutralize the succinic acid byproduct.
-
Esterification: A molar excess of succinic anhydride is added to the solution. The reaction mixture is then heated to drive the esterification process to completion. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The crude product is then subjected to a series of purification steps, which may include extraction, washing with aqueous solutions to remove unreacted succinic anhydride and pyridine, and finally, recrystallization or chromatography to yield the pure this compound.
-
Salt Formation (Optional): To prepare the sodium salt, the purified this compound is dissolved in a suitable solvent and treated with a sodium base, such as sodium hydroxide or sodium bicarbonate, followed by precipitation or lyophilization.
Early Clinical Investigations and Efficacy
Following its synthesis, this compound underwent clinical evaluation to determine its efficacy and safety in treating menopausal symptoms. Two pivotal early studies are highlighted below.
The Lauritzen 5-Year Prospective Study (1987)
A significant long-term study by C. Lauritzen, published in 1987, provided substantial evidence for the clinical utility of oral this compound in managing climacteric complaints.[5][6]
Experimental Protocol: Lauritzen (1987) 5-Year Prospective Study
-
Study Design: A 5-year prospective, observational study.[5]
-
Participants: 911 postmenopausal women experiencing climacteric symptoms.[5]
-
Treatment Regimen: Patients were treated with oral this compound (brand name Synapause) at a daily dose ranging from 2 to 12 mg.[5]
-
Assessment of Efficacy: The primary outcome was the effective removal of typical climacteric complaints, such as hot flashes and vaginal atrophy.[5]
-
Assessment of Safety: Safety was evaluated by monitoring for subjective side effects, objective adverse events (e.g., thrombosis, cancer), uterine bleeding, and effects on the endometrium.[5]
Quantitative Data from the Lauritzen (1987) Study
| Parameter | Finding |
| Number of Patients | 911[5] |
| Total Treatment Years | 2007[5] |
| Oral this compound Dosage | 2-12 mg per day[5] |
| Efficacy | "Very effective" in removing all typical climacteric complaints and atrophic genital changes.[5] |
| Subjective Side Effects | Seldom seen and without practical importance.[5] |
| Grave Side Effects | One superficial phlebothrombosis, 2 cases of thrombophlebitis, one carcinoma in situ of the cervix, and 2 mammary cancers were observed.[5] |
| Endometrial and Ovarian Cancers | Not seen during treatment.[5] |
| Uterine Bleedings | Low rate.[5] |
Table 1: Summary of Findings from the Lauritzen (1987) 5-Year Prospective Study on Oral this compound.
The Punnonen and Söderström Endometrial Study (1983)
A key study by R. Punnonen and K.O. Söderström investigated the effect of different oral dosages of this compound on the endometrial morphology in postmenopausal women, providing insights into its safety profile regarding the uterus.[7]
Experimental Protocol: Punnonen and Söderström (1983) Endometrial Study
-
Study Design: A comparative study with different treatment regimens.[7]
-
Participants: Eight postmenopausal women divided into two groups of four.[7]
-
Treatment Regimens:
-
Assessment: Endometrial curettage samples were taken before and after the treatment period. The samples were analyzed by both light and electron microscopy to assess endometrial changes.[7]
Quantitative Data from the Punnonen and Söderström (1983) Study
| Treatment Group | Dosage Regimen | Duration | Endometrial Effect |
| Group 1 | 4 mg twice daily | 14 days | No significant effect.[7] |
| Group 2 | 8 mg single daily dose | 4 weeks | Slight effect on the endometrium.[7] |
| Group 2 | 4 mg twice daily | 4 weeks | Clearly proliferative changes in the endometrium.[7] |
Table 2: Endometrial Effects of Different Oral this compound Regimens from the Punnonen and Söderström (1983) Study.
This study concluded that fractionating the daily dose of this compound resulted in a more pronounced proliferative effect on the endometrium, demonstrating that the mode of administration influences its uterine impact.[7]
Pharmacological Profile and Mechanism of Action
This compound functions as a prodrug of estriol.[3] Following oral administration, it is absorbed and subsequently hydrolyzed, primarily in the liver, to release the active hormone, estriol.[3] This metabolic conversion is a key aspect of its pharmacological profile.
Metabolic Pathway
The metabolic journey of this compound begins with its hydrolysis to estriol. Estriol itself is a terminal metabolite of estradiol and estrone and is not converted back to these more potent estrogens.[8] It undergoes phase II metabolism, primarily through glucuronidation and sulfation, to form water-soluble conjugates that are then excreted in the urine.[9]
Mechanism of Action
Once converted to estriol, the hormone exerts its effects by binding to estrogen receptors (ERs), specifically ERα and ERβ, located in various target tissues. Estriol is considered a weak estrogen due to its lower binding affinity and shorter duration of receptor occupancy compared to estradiol.[2] This characteristic is thought to contribute to its reduced proliferative effect on the endometrium when administered in a way that does not lead to sustained high plasma levels.[7]
Visualizing the Experimental Workflow
The Punnonen and Söderström (1983) study provides a clear example of an early experimental design to assess the endometrial effects of this compound. The workflow involved a structured comparison of different dosing regimens and pre- and post-treatment tissue analysis.
Conclusion
The historical development of this compound illustrates a targeted approach to refining estrogen therapy. By chemically modifying the natural estrogen estriol, researchers aimed to create a product with improved pharmacokinetic properties and a potentially more favorable safety profile. Early clinical studies, such as the comprehensive 5-year trial by Lauritzen and the detailed endometrial study by Punnonen and Söderström, were instrumental in establishing its clinical use for the management of menopausal symptoms. As a prodrug of estriol, its mechanism of action is intrinsically linked to the pharmacology of its parent compound. This technical guide provides a foundational understanding of the discovery, synthesis, and early clinical evaluation of this compound, offering valuable historical context for contemporary research and drug development in the field of hormone therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Estriol (medication) - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Estriol [drugfuture.com]
- 5. Results of a 5 years prospective study of this compound treatment in patients with climacteric complaints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results of a 5 Years Prospective Study of this compound Treatment in Patients with Climacteric Complaints | Semantic Scholar [semanticscholar.org]
- 7. The effect of oral this compound therapy on the endometrial morphology in postmenopausal women: the significance of fractionation of the dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allergyresearchgroup.com [allergyresearchgroup.com]
- 9. Metabolism of endogenous and exogenous estrogens in women - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: Estriol Succinate vs. Estradiol for Inducing Estrogenic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of estriol succinate and estradiol, focusing on their mechanisms, pharmacokinetics, and pharmacodynamics to inform research and drug development.
Introduction
Estradiol (E2) is the most potent endogenous estrogen in humans, playing a critical role in regulating the menstrual cycle and supporting overall health.[1][2] Estriol (E3), a metabolite of estradiol and estrone, is the predominant estrogen during pregnancy.[1] While both are forms of estrogen that bind to estrogen receptors, they exhibit significant differences in potency and physiological roles.[1][3] Estriol is considered a weaker estrogen, with a potency estimated to be about 8-10% that of estradiol.[1][4] this compound is a synthetic ester derivative of estriol, designed as a prodrug to improve its pharmacokinetic profile. This guide will dissect the differences between estradiol and the active form, estriol, to which this compound is metabolized.
Mechanism of Action: Estrogen Receptor Signaling
Both estradiol and estriol exert their effects by binding to estrogen receptors alpha (ERα) and beta (ERβ), which are members of the nuclear receptor family of transcription factors.[5][6] The signaling cascade can be broadly categorized into genomic and non-genomic pathways.
-
Genomic Signaling: This is the classical mechanism where the estrogen-receptor complex dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoters of target genes.[3][7] This interaction recruits coactivator proteins and initiates gene transcription.[3][5] An alternative genomic pathway involves the estrogen-receptor complex interacting with other transcription factors like AP-1 or Sp1 to regulate genes that do not contain EREs.[3][7]
-
Non-Genomic Signaling: A fraction of estrogen receptors are located at the plasma membrane.[7] Binding of estrogen to these receptors can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K/AKT pathways, without direct gene transcription.[7][8] These pathways can, in turn, influence gene expression indirectly.[3]
Comparative Receptor Binding Affinity
The differential effects of estradiol and estriol are largely rooted in their binding affinities for ERα and ERβ. Estradiol is the most potent endogenous estrogen and binds with high affinity to both ERα and ERβ.[5][9] In contrast, estriol is a weaker agonist with a lower binding affinity for both receptors compared to estradiol.[10][11]
While specific reported values can vary between studies, the general consensus holds that estradiol's affinity is significantly higher. In human cervical myometrium and vaginal epithelium, estradiol consistently demonstrates the highest affinity, followed by estriol.[11] The activation of ERα is generally linked to proliferative effects, particularly in breast and uterine tissue, whereas ERβ activation can counteract this proliferation.[12] The differing affinities of estradiol and estriol for these receptor subtypes contribute to their distinct biological profiles.
| Compound | Receptor Target | Relative Binding Affinity (RBA) vs. Estradiol | Notes |
| 17β-Estradiol (E2) | ERα, ERβ | 100% (Reference) | High affinity for both receptor subtypes.[9][11] |
| Estriol (E3) | ERα, ERβ | ~10-20% | Binds weakly to both receptors compared to E2.[2][10] |
| This compound | ERα, ERβ | Negligible | Prodrug; must be hydrolyzed to estriol to become active. |
Pharmacokinetic Profiles
The route of administration and formulation significantly impact the pharmacokinetics of estrogens.[13] this compound was developed to improve the oral bioavailability of estriol.
| Parameter | Estradiol (Oral) | Estriol (Oral) | Notes |
| Bioavailability | Very low (~5%) due to extensive first-pass metabolism.[13][14] | Low, but variable. Rapidly metabolized in the liver.[10] | This compound is designed to be hydrolyzed by esterases in the gut and liver, releasing estriol into circulation. |
| Metabolism | Primarily hepatic, converted to estrone and estriol, and conjugated to sulfates and glucuronides.[14] | Primarily hepatic, conjugated to sulfates and glucuronides for excretion.[15] | The first-pass effect significantly increases the ratio of estrone to estradiol after oral administration of E2.[13] |
| Half-life | 13-20 hours (oral).[14] | Short.[10][15] | The succinate ester is intended to provide more sustained release and absorption of estriol. |
| Protein Binding | ~98% bound to Sex Hormone-Binding Globulin (SHBG) and albumin.[13][14] | Does not bind to SHBG, leading to rapid clearance.[15] | This lack of SHBG binding contributes to estriol's shorter duration of action compared to estradiol. |
Pharmacodynamic Effects & Efficacy
The differences in receptor affinity and pharmacokinetics translate to distinct pharmacodynamic profiles. Estradiol is a potent systemic estrogen, while estriol is often used for more localized effects, particularly in the vagina, due to its weaker systemic action.[4][16]
A key preclinical model for assessing estrogenic activity is the rodent uterotrophic bioassay, which measures the increase in uterine weight following estrogen administration.[17][18] This assay is a reliable indicator of in vivo estrogenic agonist activity.[19]
| Assay | Estradiol | Estriol | Findings |
| Uterotrophic Response | Potent inducer of uterine weight gain.[17] | Induces uterine growth but is significantly less potent than estradiol.[20][21] | Studies show estriol has about half the uterotrophic activity of estradiol and results in less fluid accumulation in the uterus.[20] |
| Vaginal Epithelium | Promotes proliferation and maturation. | Highly effective at promoting proliferation and restoring normal vaginal microflora and pH.[15] | Estriol's local effects make it a common choice for treating postmenopausal vaginal atrophy.[4] |
| Bone Density | Systemic estradiol is effective in preventing bone loss.[2] | Less effective systemically for bone density compared to estradiol due to lower potency and shorter half-life. | |
| Endometrial Proliferation | Strong stimulator, increasing risk of hyperplasia if unopposed.[16] | Does not significantly stimulate endometrial proliferation, which is considered a key safety advantage.[15] |
Experimental Protocols
Competitive Radioligand Binding Assay for Estrogen Receptors
This assay quantifies the affinity of a test compound (e.g., estriol) for estrogen receptors relative to a radiolabeled ligand (e.g., ³H-Estradiol).
Methodology:
-
Cytosol Preparation: Uteri from ovariectomized rats (7-10 days post-surgery) are homogenized in a cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol).[22] The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged at 105,000 x g to yield the cytosol containing the estrogen receptors.[22]
-
Assay Incubation: A constant concentration of ³H-Estradiol (e.g., 0.5-1.0 nM) and a sufficient amount of uterine cytosol (e.g., 50-100 µg protein) are incubated in assay tubes.[22]
-
Competition: Increasing concentrations of the unlabeled competitor compound (estriol or estradiol) are added to the tubes.[22]
-
Separation: After incubation to equilibrium, bound and free radioligand are separated (e.g., using hydroxylapatite or dextran-coated charcoal).
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: A competition curve is plotted, and the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.[22] The Ki (inhibition constant) is then calculated from the IC50.[23]
Rodent Uterotrophic Bioassay (OECD Test Guideline 440)
This in vivo assay assesses the estrogenic activity of a compound by measuring its effect on uterine weight.[24][25]
Methodology:
-
Animal Model: Either immature female rats (weaning age) or young adult ovariectomized rats are used. The ovariectomized model removes endogenous estrogen sources.[24]
-
Acclimatization: Animals are acclimatized to laboratory conditions.
-
Dosing: The test substance (this compound or estradiol) is administered daily for three consecutive days via subcutaneous injection or oral gavage.[24][26] Groups include a vehicle control, a positive control (e.g., ethinyl estradiol), and at least two dose levels of the test compound.[26]
-
Necropsy: Approximately 24 hours after the final dose, animals are euthanized.[24]
-
Uterine Weight Measurement: The uterus is carefully dissected, trimmed of fat, and weighed (wet weight). It may also be blotted to obtain a blotted weight.[24]
-
Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase indicates an estrogenic effect.[24]
Conclusion
Estradiol is a highly potent estrogen with strong systemic effects, making it effective for hormone replacement therapy to address symptoms like hot flashes and bone loss.[2][16] However, its potency necessitates careful monitoring due to the risk of endometrial hyperplasia and other side effects.[16]
Estriol, delivered via its succinate prodrug, acts as a much weaker estrogen.[1][10] Its key advantages lie in its safety profile, particularly its minimal effect on endometrial proliferation and its preference for local action in urogenital tissues.[4][15] This makes it a valuable therapeutic option for conditions like atrophic vaginitis where potent systemic estrogenic effects are not required or desired. For researchers and drug developers, the choice between these estrogens depends entirely on the therapeutic goal: potent, systemic action (estradiol) versus targeted, local effects with a higher safety margin (estriol).
References
- 1. shop.miracare.com [shop.miracare.com]
- 2. Estriol vs. Estradiol: What’s the Difference, and Why It Matters - CleopatraRX [cleopatrarx.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Estriol vs. Estradiol: What Every Woman Needs to Know About Their Oestrogen — Ivoryrose Physiotherapy [ivoryrosephysio.com.au]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sequence to Structure Approach of Estrogen Receptor Alpha and Ligand Interactions [journal.waocp.org]
- 10. internationaldrugmart.com [internationaldrugmart.com]
- 11. High-affinity binding of estrone, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 15. Pharmacokinetics and pharmacodynamics of three dosages of oestriol after continuous vaginal ring administration for 21 days in healthy, postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estriol vs. estradiol: Differences, similarities, and which is better for you [singlecare.com]
- 17. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 19. The OECD program to validate the rat uterotrophic bioassay: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. epa.gov [epa.gov]
An In-Depth Technical Guide to Estriol Succinate: Molecular Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estriol succinate, a synthetic ester of the natural estrogen estriol, serves as a prodrug with distinct pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive overview of its molecular structure, chemical characteristics, and biological functions. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action.
Molecular Structure and Chemical Properties
This compound, also known as estriol 16α,17β-di(hydrogen succinate), is a synthetic derivative of estriol where the hydroxyl groups at the C16α and C17β positions are esterified with succinic acid.[1] This modification enhances its solubility and bioavailability.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-{[(8R,9S,13S,14S,16R,17R)-17-(3-carboxypropanoyloxy)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy}-4-oxobutanoic acid | [3] |
| Molecular Formula | C₂₆H₃₂O₉ | [3] |
| Molar Mass | 488.533 g/mol | [3] |
| CAS Number | 514-68-1 | [3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | Not explicitly available for succinate ester | |
| Solubility | Enhanced solubility compared to estriol | [2] |
Synthesis and Purification
Synthesis of Estriol (General Procedure)
A common route for estriol synthesis involves the reduction of 16α-hydroxyestrone. A novel method includes the following steps:
-
Reaction of estrone with isopropenyl acetate to form an estraene diacetate compound.
-
Reaction of the diacetate with N-bromosuccinimide to produce 16-bromo-acetic-acid estrone.
-
Reaction of the bromo-acetate with sodium hydroxide and methanol to yield 17,17-dimethoxy-estradiol.
-
Hydrolysis with hydrochloric acid to obtain 16α-hydroxyestrone.
-
Reduction of 16α-hydroxyestrone to yield estriol.[5]
Esterification of Estriol to this compound (General Protocol)
The following is a generalized protocol for the esterification of a steroid with an acid anhydride, adapted for estriol and succinic anhydride.
Materials:
-
Estriol
-
Succinic anhydride
-
Pyridine (or another suitable base as a catalyst and solvent)
-
Dichloromethane (or other suitable organic solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve estriol in a suitable solvent such as pyridine or dichloromethane in a round-bottom flask.
-
Add an excess of succinic anhydride to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If pyridine was used as the solvent, it can be removed under reduced pressure.
-
Dilute the residue with an organic solvent like dichloromethane or ethyl acetate and wash sequentially with dilute HCl to remove pyridine, saturated NaHCO₃ solution to remove excess succinic acid, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
A suitable eluent system (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol, with increasing polarity)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.[2][6][7][8][9]
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.[2][7][8][9]
-
Elute the column with the solvent system, gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Characterization
The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The spectra would show characteristic peaks for the steroid backbone and the attached succinate groups.[10][11][12][13]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[14][15][16][17][18]
Pharmacology and Mechanism of Action
This compound acts as a prodrug, being hydrolyzed in the body to the active compound, estriol.[3] Estriol is a weak estrogen that exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[19]
Signaling Pathways
Upon binding to ERs in the cytoplasm, the estriol-ER complex translocates to the nucleus. This complex then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes. Estrogen receptors can also modulate gene expression through non-genomic pathways, interacting with other transcription factors and signaling molecules.[20][21][22][23]
Regulated Genes
Estrogen receptors regulate a wide array of genes involved in cellular proliferation, differentiation, and other physiological processes. Some of the genes known to be regulated by estrogens include those encoding for progesterone receptors, growth factors, and cell cycle proteins.[19][22][24][25][26][27][28][29] Estriol has been shown to activate the expression of genes such as the progesterone receptor (PR) and proliferation-associated genes like cyclin A2, cyclin B1, and Ki-67 in breast cancer cell lines.[24]
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its route of administration.
Table 2: Pharmacokinetic Parameters of Estriol (from this compound/Estriol Administration)
| Route of Administration | Dosage | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) | Study Population | Reference(s) |
| Oral (this compound) | 8 mg (single dose) | ~40 (after 12h) | ~12 | Not Reported | Postmenopausal women | [30] |
| Oral (this compound) | 8 mg (divided dose) | Not Reported | Not Reported | Not Reported | Postmenopausal women | [30] |
| Oral (Estriol) | 2 mg/day | Not Reported | Not Reported | Not Reported | Postmenopausal women | [1][24] |
| Vaginal (Estriol) | 0.5 mg | ~100 | ~2-4 | Not Reported | Postmenopausal women | Not specified |
| Vaginal (Estriol Ring) | 0.125 mg/day | Not Reported | Not Reported | Not Reported | Healthy postmenopausal women | [30] |
| Vaginal (Estriol Ring) | 0.250 mg/day | Not Reported | Not Reported | Not Reported | Healthy postmenopausal women | [30] |
| Vaginal (Estriol Ring) | 0.500 mg/day | Not Reported | Not Reported | Not Reported | Healthy postmenopausal women | [30] |
Note: Data for oral this compound is limited. Much of the available pharmacokinetic data pertains to estriol administered via various routes.
Pharmacodynamics and Clinical Efficacy
This compound is primarily used for the management of menopausal symptoms. Its efficacy has been evaluated in several clinical trials.
Table 3: Pharmacodynamic Effects and Clinical Efficacy of Estriol/Estriol Succinate
| Parameter | Treatment Group | Baseline | Post-treatment | Change | p-value | Reference(s) |
| Kupperman Index | Oral Estriol (2 mg/day) - Natural Menopause | Not Reported | Not Reported | 49% improvement | <0.05 | [24][31] |
| Kupperman Index | Oral Estriol (2 mg/day) - Surgical Menopause | Not Reported | Not Reported | 80% improvement | <0.05 | [24][31] |
| Endometrial Thickness | Oral this compound (8 mg/day, single dose) | Not Reported | Slight effect | - | - | [30] |
| Endometrial Proliferation | Oral this compound (8 mg/day, divided dose) | Not Reported | Clearly proliferative changes | - | - | [30] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Estriol Analysis
This protocol is adapted from a method for the determination of estriol in pharmaceutical preparations.
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for pH adjustment)
-
Estriol standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 60:40 v/v). If needed, add a small amount of TFA (e.g., 0.1%) to the water to improve peak shape.
-
Standard Solution Preparation: Prepare a stock solution of estriol in methanol or acetonitrile. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: For pharmaceutical preparations, grind tablets and dissolve a known amount in the mobile phase. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interfering substances.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient or controlled (e.g., 30 °C)
-
Detection: UV at 280 nm or fluorescence with excitation at 280 nm and emission at 310 nm.
-
-
Analysis: Inject the standards and samples into the HPLC system. Identify and quantify the estriol peak based on the retention time and peak area of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Estriol Analysis
This protocol is a general guide for the GC-MS analysis of steroids, which often requires derivatization.
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5MS).
Reagents:
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Estriol standard
Procedure:
-
Sample Preparation and Derivatization:
-
Extract estriol from the sample matrix using LLE or SPE.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the derivatizing agent and a small amount of anhydrous solvent to the dried extract.
-
Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to form the trimethylsilyl (TMS) ether derivatives of estriol.
-
-
GC-MS Conditions:
-
Injector temperature: 250-280 °C
-
Oven temperature program: Start at a lower temperature (e.g., 150 °C), then ramp up to a higher temperature (e.g., 280-300 °C) to ensure good separation.
-
Carrier gas: Helium at a constant flow rate.
-
Mass spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
-
Analysis: Inject the derivatized sample into the GC-MS system. Identify the estriol derivative peak based on its retention time and mass spectrum. Quantify using a calibration curve prepared from derivatized standards.
Conclusion
This compound is a clinically relevant synthetic estrogen with a well-defined molecular structure and mechanism of action. Its role as a prodrug of estriol allows for modified pharmacokinetic properties that can be advantageous in therapeutic applications, particularly in the management of menopausal symptoms. This guide has provided a detailed overview of its chemical properties, synthesis, and biological activity, supported by quantitative data and experimental protocols. Further research to fully elucidate the pharmacokinetics of oral this compound and to expand the understanding of its specific gene regulatory networks will continue to be of high value to the scientific and drug development communities.
References
- 1. Efficacy and safety of oral estriol for managing postmenopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Pharmacokinetics and Pharmacodynamics of Oral and Transdermal 17β Estradiol in Girls with Turner Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105111266A - Novel estriol preparing method - Google Patents [patents.google.com]
- 6. columbia.edu [columbia.edu]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. uregina.ca [uregina.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Use of CP/MAS solid-state NMR for the characterization of solvate molecules within estradiol crystal forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Regulation of specific target genes and biological responses by estrogen receptor subtype agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Signal transducers and activators of transcription as downstream targets of nongenomic estrogen receptor actions. | Semantic Scholar [semanticscholar.org]
- 21. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms of primary and secondary estrogen target gene regulation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Safety and efficacy of oestriol for symptoms of natural or surgically induced menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Expression of estrogen and progesterone receptor genes in endometrium, myometrium and vagina of postmenopausal women treated with estriol - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tissue-specific regulation of genes by estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identifying estrogen receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. researchgate.net [researchgate.net]
- 30. The effect of oral this compound therapy on the endometrial morphology in postmenopausal women: the significance of fractionation of the dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
Early Research on Estriol Succinate for Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estriol succinate, a synthetic ester of the natural estrogen estriol, is under investigation for its neuroprotective potential, primarily driven by the well-documented neuroprotective effects of its active metabolite, estriol. Early research, predominantly in preclinical models of multiple sclerosis (MS), suggests that estriol can mitigate neurodegeneration, preserve gray matter, and promote remyelination. This technical guide provides an in-depth overview of the foundational preclinical research on estriol, the active form of this compound, focusing on its neuroprotective effects. The information presented herein is intended to inform further research and development of this compound as a potential therapeutic agent for neurodegenerative diseases. It is important to note that while this compound is the compound of interest for drug development due to its properties as a prodrug, the bulk of early neuroprotective research has been conducted using estriol.
Preclinical Efficacy of Estriol in Neuroprotection
Early preclinical studies have primarily utilized the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely accepted model for MS, to investigate the neuroprotective effects of estriol. These studies have consistently demonstrated the therapeutic potential of estriol in reducing the severity of the disease and protecting against neuronal damage.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from seminal preclinical studies on estriol's neuroprotective effects in the EAE model.
Table 1: Effect of Estriol Treatment on Clinical Severity and Neuropathology in EAE Mice
| Parameter | Vehicle-treated EAE | Estriol-treated EAE | Percentage Change | Reference |
| Clinical Score (peak) | 3.5 ± 0.5 | 1.5 ± 0.3 | -57% | [1] |
| Cerebral Cortex Atrophy | Significant reduction in cortical volume | Preservation of cortical volume | - | [2] |
| Neuronal Loss (Cortical Layer V) | Significant decrease in pyramidal neurons | Attenuated neuronal loss | - | [2] |
| Synapse Preservation (Hippocampus) | Significant reduction in synaptic density | Maintenance of synaptic density | - | [3] |
| Myelin Sparing (Spinal Cord) | Extensive demyelination | Reduced demyelination | - | [3] |
| Axonal Sparing (Spinal Cord) | Significant axonal damage | Preservation of axonal integrity | - | [3] |
Table 2: Effect of Estriol Treatment on Cellular and Molecular Markers in EAE Mice
| Marker | Vehicle-treated EAE | Estriol-treated EAE | Observation | Reference |
| Oligodendrocyte Precursor Cells | Reduced numbers | Increased proliferation and differentiation | Promotes remyelination | [2] |
| Microglial Activation (Hippocampus) | Increased Iba1+ cells | Reduced microglial activation | Anti-inflammatory effect | [3] |
| Pro-inflammatory Cytokines (IFN-γ, TNF-α) | Elevated levels | Decreased levels | Immune modulation | [4] |
| Anti-inflammatory Cytokines (IL-10) | Lower levels | Increased levels | Immune modulation | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies that form the basis of our understanding of estriol's neuroprotective effects.
Experimental Autoimmune Encephalomyelitis (EAE) Induction
-
Animal Model: Female C57BL/6 mice, 8-12 weeks old.
-
Induction Agent: Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Administration: Subcutaneous injection at two sites on the flank.
-
Pertussis Toxin: Intraperitoneal injections on day 0 and day 2 post-immunization to facilitate blood-brain barrier disruption.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5, where 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund.
Estriol Administration
-
Compound: Estriol (in the absence of specific this compound preclinical neuroprotection studies).
-
Dosage: Doses are typically calculated to achieve serum concentrations equivalent to those observed during the third trimester of pregnancy in mice. A common approach is the use of time-release pellets.
-
Route of Administration: Subcutaneous implantation of 60-day slow-release pellets containing estriol or placebo.
-
Treatment Regimen: Pellets are typically implanted at the time of EAE induction (prophylactic) or upon the first appearance of clinical signs (therapeutic).
Histological and Immunohistochemical Analysis
-
Tissue Preparation: Mice are euthanized at specified time points, and the brain and spinal cord are harvested. Tissues are fixed in 4% paraformaldehyde, cryoprotected in sucrose, and sectioned.
-
Staining Techniques:
-
Luxol Fast Blue: To assess demyelination.
-
Hematoxylin and Eosin (H&E): To visualize inflammatory infiltrates.
-
Immunohistochemistry: Using specific antibodies to identify:
-
Neurons (e.g., NeuN)
-
Axons (e.g., neurofilament)
-
Myelin (e.g., myelin basic protein - MBP)
-
Oligodendrocytes (e.g., Olig2)
-
Microglia (e.g., Iba1)
-
Astrocytes (e.g., GFAP)
-
-
-
Quantification: Stained sections are imaged using microscopy, and quantitative analysis is performed using image analysis software to determine the extent of pathology and cellular changes.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of estriol are believed to be mediated through a combination of genomic and non-genomic signaling pathways, primarily through its interaction with Estrogen Receptor Beta (ERβ), which is highly expressed in the central nervous system.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of estriol to ERβ in the cytoplasm, leading to its translocation to the nucleus. In the nucleus, the estriol-ERβ complex acts as a transcription factor, binding to estrogen response elements (EREs) on DNA to regulate the expression of target genes involved in neuroprotection and immune modulation.
Non-Genomic Signaling Pathway
Estriol can also initiate rapid, non-genomic signaling by binding to a subpopulation of ERβ located at the cell membrane. This interaction triggers intracellular kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for promoting cell survival and synaptic plasticity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of estriol in the EAE model.
Conclusion and Future Directions
Early research strongly supports the neuroprotective effects of estriol, the active metabolite of this compound, in preclinical models of neurodegeneration. The data consistently demonstrate estriol's ability to reduce clinical severity, preserve neuronal structures, and modulate the immune response. The preferential activation of ERβ in the CNS presents a promising therapeutic window with a potentially favorable safety profile compared to broader-acting estrogens.
For drug development professionals, the key takeaway is the significant potential of this compound as a neuroprotective agent. However, to advance this compound to clinical trials, further research is imperative and should focus on:
-
Direct Preclinical Studies of this compound: Conducting comprehensive preclinical studies using this compound to establish its pharmacokinetic and pharmacodynamic profile, and to directly assess its neuroprotective efficacy and dose-response relationship.
-
Elucidation of Downstream Targets: Identifying the specific genes and proteins regulated by the estriol-ERβ complex to gain a more detailed understanding of its mechanism of action.
-
Long-term Safety and Efficacy: Evaluating the long-term safety and efficacy of this compound in chronic models of neurodegeneration.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing immunomodulatory or neuroprotective agents.
By addressing these research gaps, the full therapeutic potential of this compound for the treatment of neurodegenerative diseases can be more thoroughly evaluated.
References
The Bioavailability of Oral Versus Topical Estriol Succinate: A Technical Guide
Executive Summary: The selection of a drug delivery route is a critical decision in pharmaceutical development, profoundly impacting a compound's therapeutic efficacy and safety profile. This is particularly true for hormone replacement therapies, where maintaining physiological concentrations is paramount. This technical guide provides an in-depth analysis of the comparative bioavailability of estriol succinate, a prodrug of the natural estrogen estriol, when administered via oral and topical routes. By examining pharmacokinetic data, metabolic pathways, and experimental methodologies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. The evidence indicates that topical administration leads to rapid absorption and higher peak plasma concentrations with lower doses compared to oral administration, which is characterized by slower absorption and significant first-pass metabolism.
Introduction to Estriol and this compound
Estriol (E3) is one of the three primary estrogens produced by the human body. It is considered a weak estrogen compared to estradiol (E2). This compound is an esterified prodrug of estriol, designed to improve its pharmaceutical properties. In the body, it is hydrolyzed, releasing the active estriol molecule.[1] It is used for the management of symptoms associated with estrogen deficiency, particularly in postmenopausal women. The route of administration—oral versus topical—fundamentally alters its journey through the body, affecting its absorption, metabolism, and ultimately, its bioavailability.
Pharmacokinetic Principles: Oral vs. Topical Delivery
The bioavailability of a drug is determined by the fraction of the administered dose that reaches systemic circulation unchanged. The route of administration is a key determinant of this value.
-
Oral Administration: When a drug like this compound is taken orally, it must pass through the gastrointestinal (GI) tract and then the liver before entering systemic circulation. This "first-pass effect" in the liver can significantly metabolize the drug, reducing the amount of active compound that reaches the rest of the body.[1][2] Oral this compound is noted to be absorbed more slowly than unconjugated estriol and is cleaved into estriol primarily in the liver.[1]
-
Topical Administration: Topical (including transdermal and vaginal) administration bypasses the GI tract and the liver's first-pass metabolism.[2] Drugs are absorbed directly through the skin or mucosa into the systemic circulation. This route typically leads to a more rapid onset of action and can achieve therapeutic effects with a lower overall dose, minimizing systemic exposure and metabolic burden on the liver.
Comparative Pharmacokinetic Profiles
Oral this compound
Oral administration of this compound results in a delayed and lower peak concentration of estriol in the plasma due to slow absorption and extensive first-pass metabolism.[1]
Table 1: Pharmacokinetic Parameters of Oral this compound
| Parameter | Value | Conditions | Source |
| Dose | 8 mg (single dose) | Healthy subjects | [1] |
| Cmax | ~40 pg/mL | Single administration | [1] |
| Tmax | ~12 hours | Single administration | [1] |
| Note | With continued daily administration, Cmax can increase to ~80 pg/mL. | [1] |
Topical (Vaginal) Estriol
Topical (vaginal) application of estriol results in rapid absorption and significantly higher peak plasma concentrations, even with a much lower dose compared to the oral route. This demonstrates the efficiency of bypassing the first-pass effect.
Table 2: Pharmacokinetic Parameters of Topical (Vaginal) Estriol
| Parameter | Value (Mean) | Conditions | Source |
| Dose | 0.5 mg | Postmenopausal women | [3][4] |
| Cmax | ~100 pg/mL | After single application | [4] |
| Cmax (pmol/L) | 546 pmol/L | Chronic users | [3] |
| Tmax | 1 - 2 hours | After single application | [3][4] |
| AUC | 2145 pmol.h/L | Chronic users | [3] |
| Note | Peak levels of unconjugated estriol after a 0.5 mg vaginal dose are comparable to those after an 8-12 mg oral dose.[1] |
Note: Conversion from pmol/L to pg/mL for estriol (Molecular Weight: 288.38 g/mol ) is approximately 1 pmol/L ≈ 0.288 pg/mL. Thus, 546 pmol/L is approximately 157 pg/mL.
Experimental Methodologies
To ensure reliable and comparable pharmacokinetic data, bioavailability studies must follow rigorous and well-defined protocols. Below is a representative experimental design for a comparative bioavailability study.
Study Design
A typical study would employ a randomized, open-label, two-period crossover design. This design allows each subject to serve as their own control, minimizing inter-individual variability. A washout period of at least 14 days between the two treatment periods is essential to ensure complete elimination of the drug from the body before the next administration.
Study Population
The study population would typically consist of healthy, non-smoking postmenopausal women. Key inclusion criteria would include being postmenopausal for at least one year and having baseline endogenous estrogen levels below a specified threshold. Exclusion criteria would cover any contraindications to estrogen therapy, use of interacting medications, and any significant hepatic, renal, or cardiac disease.
Dosing and Administration
-
Oral Arm: Subjects would receive a single oral dose of the this compound tablet with a standardized volume of water after an overnight fast.
-
Topical Arm: Subjects would self-administer a single, pre-measured dose of the topical estriol formulation to a specified area (e.g., vaginally).
Pharmacokinetic Sampling and Bioanalysis
Serial venous blood samples would be collected at specific time points. A typical schedule would be: pre-dose (0 hours), and then at 0.25, 0.5, 1, 2, 3, 5, 8, 10, 12, and 24 hours post-administration.[3] Plasma would be separated and stored at -20°C or lower until analysis.
Plasma concentrations of estriol would be determined using a validated and sensitive analytical method. While radioimmunoassay (RIA) has been used historically, the current gold standard is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers superior specificity and sensitivity.[5]
Visualized Pathways and Workflows
Diagrams created using Graphviz DOT language illustrate the key processes and logical flows described in this guide.
Drug Metabolism and Distribution Pathways
The following diagram illustrates the distinct pathways of oral and topical this compound from administration to systemic action.
Figure 1. Comparative metabolic pathways of oral vs. topical estriol.
Experimental Workflow for a Bioavailability Study
This diagram outlines the typical workflow for a clinical trial designed to assess the bioavailability of a drug formulation.
References
- 1. Vaginal absorption of two estriol preparations. A comparative study in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption and bioavailability of oestradiol from a gel, a patch and a tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum concentrations of estriol vary widely after application of vaginal oestriol cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicines.org.uk [medicines.org.uk]
- 5. hormonebalance.org [hormonebalance.org]
Methodological & Application
Protocol for the Dissolution and In Vivo Administration of Estriol Succinate
For Researchers, Scientists, and Drug Development Professionals
Application Note
Estriol succinate, a synthetic ester of the natural estrogen estriol, offers enhanced solubility and bioavailability, making it a compound of interest for in vivo research in areas such as hormone replacement therapy and oncology.[1] As a prodrug, it is metabolized in the body to release estriol, which then exerts its biological effects primarily through interaction with estrogen receptors (ERs). This document provides a detailed protocol for the preparation and administration of this compound for in vivo studies in rodent models, based on established methods for similar estrogenic compounds. Due to a lack of a standardized, publicly available protocol specifically for the parenteral administration of this compound in animal research, the following methodologies are adapted from proven techniques for dissolving and administering estradiol and estriol. Researchers should perform initial dose-response and vehicle tolerability studies to determine the optimal parameters for their specific experimental design.
Quantitative Data Summary
The following table summarizes dosages and vehicles used for related estrogen compounds in in vivo rodent studies. This data can serve as a starting point for designing studies with this compound.
| Compound | Animal Model | Dosage | Vehicle | Administration Route | Reference |
| Estradiol-17β | Neonatal Mice | 20 µ g/day for 3 days | Sesame oil:ethanol (9:1 v/v) | Subcutaneous | [2] |
| Estradiol | Ovariectomized Rats | 150 µg | Oil | Subcutaneous | [3] |
| 17β-estradiol | Ovariectomized Mice | 0.2 mg/kg | Saline with 2-hydroxypropyl-β-cyclodextrin | Intraperitoneal | |
| 17β-estradiol-3-benzoate | Ovariectomized Mice | 0.05 µg or 0.15 µ g/mouse | Miglyol or PBS | Subcutaneous | [4] |
| Estriol | Female Rats | 2 mg/100g body weight | Not specified | Oral | [4] |
| Estradiol | Male Rats | 0.1 µg/kg/day - 1000 µg/kg/day | Not specified | Subcutaneous | [5] |
Experimental Protocols
Protocol 1: Dissolving this compound in an Oil-Based Vehicle for Subcutaneous Injection
This protocol is adapted from methods used for estradiol and is suitable for studies requiring sustained release.
Materials:
-
This compound powder
-
Sesame oil or Miglyol (sterile)
-
Ethanol (anhydrous)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Aseptic workspace (e.g., laminar flow hood)
Procedure:
-
Vehicle Preparation: In an aseptic workspace, prepare a 9:1 (v/v) solution of sesame oil (or Miglyol) and ethanol. For example, to prepare 10 mL of the vehicle, mix 9 mL of sterile oil with 1 mL of anhydrous ethanol in a sterile glass vial.
-
Dissolution of this compound:
-
Weigh the desired amount of this compound powder.
-
Add the powder to the prepared vehicle in the sterile vial.
-
Gently warm the mixture to 37-40°C while stirring with a magnetic stirrer until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
-
Sterilization (Optional but Recommended): Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile vial.
-
Storage: Store the prepared solution at 4°C, protected from light. Before each use, warm the solution to room temperature and gently vortex to ensure homogeneity. Stability should be determined on a case-by-case basis, but oil-based steroid solutions are generally stable for several weeks when stored properly.
Protocol 2: Dissolving this compound in a Solubilizing Vehicle for Systemic Injection
This protocol is adapted from a formulation for estriol and may be suitable for intraperitoneal or subcutaneous injections where more rapid absorption is desired.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Polyethylene glycol 300 (PEG300, sterile)
-
Tween 80 (Polysorbate 80, sterile)
-
Saline (0.9% NaCl, sterile)
-
Sterile conical tubes or vials
-
Sterile syringes and needles
Procedure:
-
Preparation of the Vehicle Formulation: This vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolution of this compound:
-
First, dissolve the weighed this compound powder in the required volume of DMSO. For example, to prepare 1 mL of a 1 mg/mL final solution, dissolve 1 mg of this compound in 100 µL of DMSO.
-
In a separate sterile tube, combine the PEG300 (400 µL), Tween 80 (50 µL), and saline (450 µL).
-
Slowly add the this compound/DMSO solution to the PEG300/Tween 80/saline mixture while vortexing to ensure complete mixing.
-
-
Final Solution: The resulting solution should be clear. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.
-
Storage: This solution should be prepared fresh before each use. If short-term storage is necessary, keep it at 4°C and protected from light.
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and administering this compound in vivo.
Estrogen Signaling Pathway
Caption: Estriol binds to its receptor, leading to gene transcription.
References
- 1. powerpak.com [powerpak.com]
- 2. ESTRIOL - Mar Vista Animal Medical Center [marvistavet.com]
- 3. Long-term oral administration of a novel estrogen receptor beta agonist enhances memory and alleviates drug-induced vasodilation in young ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolic effects of estriol in female rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifertility effects of estradiol in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Estriol Succinate in Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of estriol in human plasma. As estriol succinate is rapidly and completely hydrolyzed to estriol in vivo, this method is suitable for pharmacokinetic studies of this compound. The protocol employs a straightforward liquid-liquid extraction for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
This compound is an estrogen medication that is a prodrug of estriol. Following administration, it is rapidly metabolized into estriol, the active form of the hormone. Accurate measurement of estriol concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic studies of this compound. While immunoassays have traditionally been used for hormone analysis, they can suffer from a lack of specificity due to cross-reactivity with other steroids.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for the quantification of small molecules in complex biological matrices.[1][3]
This application note describes a validated LC-MS/MS method for the determination of estriol in human plasma, providing the necessary detail for implementation in a research or clinical laboratory setting.
Experimental
Materials and Reagents
-
Estriol and Estriol-d3 (internal standard) reference standards were obtained from a certified supplier.
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE) were purchased.
-
Formic acid and ammonium fluoride were of analytical grade.
-
Human plasma (K2-EDTA) was sourced from an accredited biobank.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for analysis.
Chromatographic Conditions
A summary of the liquid chromatography conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Table 1: Liquid Chromatography Parameters
Mass Spectrometry Conditions
The mass spectrometer was operated in negative ionization mode using multiple reaction monitoring (MRM). The optimized MRM transitions are listed in Table 2.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Estriol | 287.2 | 145.1 | 150 | -35 |
| Estriol-d3 (IS) | 300.2 | 147.1 | 150 | -35 |
Table 2: Mass Spectrometry Parameters
Sample Preparation
A liquid-liquid extraction (LLE) procedure was employed for sample preparation.
Workflow Diagram:
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
Application of estriol succinate in hormone replacement therapy studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol succinate, an ester of the natural estrogen estriol, is utilized in hormone replacement therapy (HRT) to alleviate symptoms associated with menopause. As a prodrug, it is converted in the body to estriol, a weaker estrogen compared to estradiol.[1] This characteristic positions this compound as a potentially safer alternative in HRT, with a reduced risk of certain estrogen-related side effects. These application notes provide a comprehensive overview of the use of this compound in HRT studies, including its mechanism of action, clinical efficacy, safety profile, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects after being hydrolyzed to estriol. Estriol, like other estrogens, binds to estrogen receptors (ERs), primarily ERα and ERβ, which are located in various tissues throughout the body. The binding of estriol to these receptors initiates a cascade of cellular events that modulate gene expression and cellular function, thereby mitigating the symptoms of estrogen deficiency.
The signaling pathway of estriol can be broadly categorized into genomic and non-genomic pathways.
-
Genomic Pathway: This is the classical pathway where estriol binds to ERs in the cytoplasm. The hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs). This binding modulates the transcription of target genes, leading to the physiological effects of estrogen.
-
Non-Genomic Pathway: Estriol can also initiate rapid signaling events through membrane-associated ERs. This pathway involves the activation of various kinase cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, leading to more immediate cellular responses.
Estriol Signaling Pathway Diagram
Caption: Simplified diagram of estriol signaling pathways.
Clinical Efficacy
Clinical studies have demonstrated the efficacy of this compound in treating a range of menopausal symptoms. The primary outcomes measured in these studies often include the reduction in the frequency and severity of hot flushes, improvement in vaginal atrophy, and overall improvement in the quality of life of postmenopausal women.
Quantitative Efficacy Data
| Study | Dosage | Duration | Key Efficacy Outcomes | Results |
| Takahashi et al. (2000)[2][3] | 2 mg/day oral estriol | 12 months | Reduction in Menopausal Index (MI) score | Significant reduction in total MI scores. Greatest relief observed for hot flushes, night sweats, and insomnia. |
| Change in FSH levels | Significant decrease. | |||
| Change in LH levels | Significant decrease. | |||
| Nishibe et al. (2000)[4] | 2 mg/day oral oestriol | 12 months | Improvement in Kupperman Index (KI) | Group I (natural menopause): 49% improvement. Group II (surgically induced menopause): 80% improvement. |
| Patient Satisfaction | Group I: 85% satisfaction. Group II: 93% satisfaction. | |||
| Yang et al. (1995)[2] | 2 mg/day this compound | 2 years | Relief of subjective menopausal symptoms | 86% of patients experienced relief, especially for hot flashes and insomnia, within 3 months. |
Safety Profile
The safety of this compound in HRT is a critical consideration. Due to its lower estrogenic potency, it is generally associated with a favorable safety profile, particularly concerning endometrial stimulation.
Quantitative Safety Data
| Study | Dosage | Duration | Key Safety Outcomes | Results |
| Takahashi et al. (2000)[2][3] | 2 mg/day oral estriol | 12 months | Incidence of vaginal bleeding | 14.3% in naturally menopausal women. |
| Endometrial and breast assessment (ultrasound) | Normal results in all women. | |||
| Nishibe et al. (2000)[4] | 2 mg/day oral oestriol | 12 months | Incidence of vaginal bleeding | 14.3% in the natural menopause group. |
| Endometrial histology and breast ultrasound | Normal results in all women. | |||
| Davies et al. (1976)[5] | 2 mg/day oral othis compound (increasing dose) | 4 months | Effect on hemostatic mechanism | Small increase in factor VII, decrease in factor VIII, and increased platelet sensitivity to aggregation. |
Experimental Protocols
This section outlines the methodologies for key experiments cited in studies on this compound for HRT.
Assessment of Menopausal Symptoms: The Kupperman Index (KI)
The Kupperman Index is a widely used tool to quantify the severity of menopausal symptoms.
Protocol:
-
Symptom Checklist: Provide the patient with a questionnaire listing 11 common menopausal symptoms: hot flashes, paresthesia, insomnia, nervousness, melancholia, vertigo, weakness, arthralgia and myalgia, headache, palpitations, and formication.
-
Severity Scoring: Instruct the patient to rate the severity of each symptom on a scale of 0 to 3 (0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
Weighting Factors: Multiply the severity score of each symptom by its corresponding weighting factor:
-
Hot flashes: x4
-
Paresthesia, Insomnia, Nervousness: x2
-
All other symptoms: x1
-
-
Total Score Calculation: Sum the weighted scores for all 11 symptoms to obtain the total Kupperman Index score. A higher score indicates more severe menopausal symptoms. The total score can range from 0 to 51.
Hormonal Analysis: FSH and LH Measurement
Serum levels of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) are key indicators of menopausal status and response to HRT.
Protocol:
-
Sample Collection: Collect a venous blood sample from the patient.
-
Serum Separation: Centrifuge the blood sample to separate the serum.
-
Assay Method: Use a validated immunoassay, such as a chemiluminescence immunoassay (CLIA) or an enzyme-linked immunosorbent assay (ELISA), for the quantitative determination of FSH and LH in the serum.
-
Standardization: Ensure the assay is calibrated against international standards for FSH and LH.
-
Data Analysis: Report the concentrations of FSH and LH in international units per liter (IU/L).
Endometrial and Breast Safety Assessment
Regular monitoring of the endometrium and breast tissue is crucial to ensure the safety of HRT.
Protocol:
-
Transvaginal Ultrasound (TVS):
-
Perform a TVS to measure the endometrial thickness. An endometrial thickness of ≤ 4-5 mm in postmenopausal women is generally considered normal.
-
The examination in women on sequential HRT should be performed between day 5 and 10 after the last progestogen intake.
-
-
Endometrial Biopsy:
-
If the endometrial thickness is above the normal threshold or if the patient experiences unscheduled vaginal bleeding, perform an endometrial biopsy.
-
The biopsy can be obtained via aspiration (e.g., with a Pipelle catheter) or hysteroscopy-guided sampling.
-
Submit the tissue sample for histological examination to rule out endometrial hyperplasia or carcinoma.
-
-
Breast Ultrasound and Mammography:
-
Conduct a baseline breast ultrasound and/or mammogram before initiating HRT.
-
Perform follow-up imaging at regular intervals (e.g., annually) to monitor for any changes in breast tissue.
-
HRT Clinical Trial Workflow
Caption: General workflow for a hormone replacement therapy clinical trial.
Conclusion
This compound is an effective and well-tolerated option for the management of menopausal symptoms. Its weaker estrogenic activity suggests a favorable safety profile, particularly with regard to the endometrium. The provided data and protocols offer a framework for researchers and clinicians involved in the study and application of this compound in hormone replacement therapy. Further long-term studies are warranted to continue to evaluate its overall risk-benefit profile.
References
Application Notes and Protocols: The Use of Estriol in Experimental Autoimmune Encephalomyelitis (EAE)
A Note on Estriol Succinate: Extensive literature review did not yield specific studies detailing the use of this compound for the induction or treatment of Experimental Autoimmune Encephalomyelitis (EAE). This compound is a prodrug that is converted to estriol in the body.[1] The following application notes and protocols are therefore based on the widely documented use of estriol in EAE research. Researchers considering the use of this compound should adjust dosages based on its molecular weight and pharmacokinetic profile relative to estriol. A 2 mg dose of this compound is equivalent to approximately 1.18 mg of unconjugated estriol.[1]
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis (MS).[2][3] Research has shown that the pregnancy hormone estriol can ameliorate the clinical and pathological features of EAE.[2][4] This protective effect is attributed to its anti-inflammatory and neuroprotective properties.[3] Estriol treatment has been shown to reduce the severity of EAE, decrease inflammation and demyelination in the central nervous system (CNS), and modulate the immune response.[4] These application notes provide a summary of estriol dosages used in EAE studies and detailed protocols for EAE induction and estriol treatment.
Quantitative Data Summary
The following table summarizes the dosages and administration methods of estriol used in various EAE studies.
| Animal Model | Estriol Dosage & Administration | Key Outcomes |
| C57BL/6 Mice | 2.5 mg / 60-day release pellets, implanted subcutaneously 7 days prior to EAE induction. | Complete protection from clinical EAE.[5] |
| C57BL/6 Mice | Injections of 10 mg/kg/day. | Significantly reduced clinical severity of EAE.[6] |
| SJL/J Mice (Adoptive Transfer EAE) | 5 mg / 21-day release pellets, implanted subcutaneously. | Significant reduction in EAE severity.[2] |
| B10.RIII Mice | Injections corresponding to pregnancy levels. | Delayed disease onset.[4] |
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra (heat-killed)
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (27G)
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization (Day 0), prepare the MOG/CFA emulsion.
-
Dissolve MOG 35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Supplement the Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis H37Ra to a final concentration of 4 mg/mL.
-
Create an emulsion by mixing equal volumes of the MOG peptide solution and the supplemented CFA. Emulsify by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into each of the two hind flanks (total of 200 µL per mouse). This delivers a total of 200 µg of MOG 35-55 peptide.
-
Administer 75-200 ng of Pertussis toxin (PTX) in 100 µL of sterile PBS via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS via i.v. or i.p. injection.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.
-
Weigh the mice and score their clinical signs based on the following scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb and forelimb paralysis.
-
5: Moribund or dead.
-
-
Protocol 2: Estriol Treatment of EAE Mice
This protocol describes the preparation and administration of estriol for therapeutic studies in EAE.
Materials:
-
Estriol
-
Placebo or vehicle control (e.g., corn oil, sesame oil)
-
Slow-release pellets (e.g., 21-day or 60-day release) or appropriate vehicle for injections.
-
Trocar for pellet implantation (if applicable).
Procedure:
Method A: Subcutaneous Pellet Implantation (Prophylactic Treatment)
-
Preparation:
-
One week prior to EAE induction (Day -7), anesthetize the mice.
-
Shave a small area of fur on the dorsal side (back) of the mouse.
-
Sterilize the area with an alcohol wipe.
-
-
Implantation:
-
Make a small incision in the skin.
-
Using a trocar, insert a slow-release pellet containing estriol (e.g., 2.5 mg for 60-day release) subcutaneously.
-
Implant a placebo pellet in the control group of mice.
-
Close the incision with a wound clip or suture if necessary.
-
Method B: Daily Subcutaneous Injections (Therapeutic Treatment)
-
Preparation:
-
Prepare a stock solution of estriol in a suitable vehicle (e.g., 10% ethanol and 90% corn oil). The concentration should be calculated to deliver the desired dose per kg of body weight (e.g., 10 mg/kg/day).
-
Prepare a vehicle-only solution for the control group.
-
-
Administration:
-
Treatment can be initiated prophylactically (before EAE induction) or therapeutically (at the onset of clinical signs).
-
Administer the estriol solution or vehicle control via subcutaneous injection daily.
-
Continue treatment for the duration of the experiment as defined by the study design.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for EAE induction and prophylactic estriol treatment.
Signaling Pathways Modulated by Estriol in EAE
Estriol exerts its protective effects in EAE through multiple immunological and neuroprotective pathways. It has been shown to shift the immune response from a pro-inflammatory Th1/Th17 phenotype towards an anti-inflammatory Th2 phenotype, characterized by increased production of cytokines like IL-10.[2] Estriol's effects are mediated through estrogen receptors (ER), primarily ERα and ERβ.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Estriol ameliorates autoimmune demyelinating disease: implications for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining the neuroprotective role of estriol in experimental autoimmune encephalomyelitis - Cassandra Meyer [grantome.com]
- 4. Low-dose estrogen therapy ameliorates experimental autoimmune encephalomyelitis in two different inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane Estrogen Receptor Regulates EAE Through Upregulation of Programmed Death 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with an Estrogen Receptor α Ligand Is Neuroprotective in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Estriol Succinate in Breast Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol succinate, a synthetic ester of the natural estrogen estriol (E3), is a compound of interest in the study of estrogen receptor-positive (ER+) breast cancer. Understanding its effect on cell proliferation is crucial for evaluating its potential therapeutic or risk-associated properties. These application notes provide detailed protocols for assessing the proliferative effects of this compound on common ER+ breast cancer cell lines, such as MCF-7 and T47D. The included methodologies and data summaries are intended to guide researchers in designing and executing robust in vitro proliferation assays.
Data Presentation: Proliferative Effects of Estriol on Breast Cancer Cell Lines
Estriol has been shown to exert a mitogenic effect on ER+ breast cancer cell lines. The following table summarizes quantitative data from relevant studies. It is important to note that this compound, as a pro-drug, is expected to be hydrolyzed to estriol to exert its biological effects.
| Cell Line | Assay Type | Estriol Concentration | Observed Effect | Reference |
| MCF-7 | Cell Growth Assay | 10⁻⁹ M and higher | Potent estrogenic and mitogenic effect. | [1] |
| T-47D | Cell Growth Assay | 10⁻⁹ M and higher | Potent estrogenic and mitogenic effect. | [1] |
| MCF-7 | Estrogen Response Element (ERE) Activation | 10⁻¹⁰ M | Visible activation of ERE. | [1] |
| T-47D | Estrogen Response Element (ERE) Activation | 10⁻¹⁰ M | Visible activation of ERE. | [1] |
| MCF-7 | Gene Expression (RT-qPCR, Western Blot) | 10⁻¹⁰ M and higher | Activation of PR, cyclin A2, cyclin B1, Ki-67, c-myc, and b-myb expression. | [1] |
| T-47D | Gene Expression (RT-qPCR, Western Blot) | 10⁻¹⁰ M and higher | Activation of PR, cyclin A2, cyclin B1, Ki-67, c-myc, and b-myb expression. | [1] |
Signaling Pathways
The proliferative effects of estrogens like estriol in ER+ breast cancer cells are primarily mediated through the activation of nuclear estrogen receptors (ERα and ERβ), which act as ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the transcription of genes involved in cell cycle progression and proliferation.
Additionally, estrogens can elicit rapid, non-genomic effects through membrane-associated estrogen receptors, including a subpopulation of ERα and the G protein-coupled estrogen receptor (GPER). Activation of these receptors can trigger downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which can further promote cell proliferation and survival. In ER-negative breast cancer cells, estriol has been shown to act as a GPER antagonist.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiments.
-
Cell Culture and Treatment
-
Cell Lines: MCF-7 and T47D are commonly used ER+ human breast cancer cell lines.
-
Culture Medium: Maintain the cells in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Hormone Deprivation: Before treatment with this compound, it is crucial to remove endogenous estrogens from the serum. This is achieved by culturing the cells in a phenol red-free medium supplemented with charcoal-stripped FBS for at least 48-72 hours. Phenol red is a weak estrogen mimic and should be excluded from the medium during estrogen response experiments.
-
Treatment: After the hormone deprivation period, replace the medium with fresh phenol red-free medium containing various concentrations of this compound or the vehicle control.
Proliferation Assay Experimental Workflow
References
Investigating the Immunomodulatory Effects of Estriol Succinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol succinate, a synthetic ester of the natural estrogen estriol, has garnered significant interest for its potential immunomodulatory properties. As a prodrug, it is rapidly hydrolyzed to estriol in the body. Estriol is a key estrogen during pregnancy, a state associated with significant immune tolerance. This has led to the investigation of this compound as a therapeutic agent for autoimmune and inflammatory diseases. These application notes provide a comprehensive overview of the immunomodulatory effects of this compound, detailed protocols for key experimental assays, and a summary of its impact on various immune parameters.
Mechanism of Action
This compound exerts its immunomodulatory effects primarily through its active metabolite, estriol. Estriol binds to estrogen receptors (ERs), specifically ERα and ERβ, which are expressed on a wide range of immune cells, including T cells, B cells, monocytes, and dendritic cells.[1][2] The differential expression and activation of these receptors on various immune cell subsets contribute to the nuanced effects of estriol on the immune system.
A key mechanism is the induction of a shift from a pro-inflammatory T helper 1 (Th1) immune response to an anti-inflammatory T helper 2 (Th2) response.[3][4] This shift is characterized by a change in the cytokine profile, with a decrease in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), and an increase in anti-inflammatory cytokines like interleukin-5 (IL-5) and interleukin-10 (IL-10).[3] Furthermore, estriol has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of many pro-inflammatory genes.[5][6]
Data Presentation: Summary of Quantitative Effects
The following tables summarize the quantitative effects of estriol treatment on various immune cell populations and cytokine levels as reported in preclinical and clinical studies.
Table 1: Effect of Estriol on Immune Cell Populations
| Immune Cell Subset | Change Observed | Study Context |
| T Lymphocytes | ||
| CD4+ T Cells | Decrease in overall percentage | Multiple Sclerosis Patients[7] |
| CD8+ T Cells | Decrease in overall percentage | Multiple Sclerosis Patients[7] |
| Naive T Cells (CD4+CD45RA+) | Increase | Multiple Sclerosis Patients[7] |
| Memory T Cells (CD4+CD45RO+) | Decrease | Multiple Sclerosis Patients[7] |
| Regulatory T Cells (Tregs) | Potential for expansion and enhanced suppressive function | In vitro studies[8] |
| B Lymphocytes | ||
| CD19+ B Cells | Increase in percentage | Multiple Sclerosis Patients[7] |
| Monocytes/Macrophages | ||
| CD64+ Monocytes/Macrophages | No significant change in overall percentage | Multiple Sclerosis Patients[7] |
Table 2: Effect of Estriol on Cytokine Production
| Cytokine | Change in Level | Producing Cell Type(s) | Study Context |
| Pro-inflammatory | |||
| TNF-α | Decreased | CD8+ T Cells | Multiple Sclerosis Patients[3] |
| IFN-γ | Decreased | Peripheral Blood Mononuclear Cells (PBMCs) | Multiple Sclerosis Patients[9] |
| IL-12 p40 | No significant change | Stimulated PBMCs | Multiple Sclerosis Patients[3] |
| Anti-inflammatory | |||
| IL-5 | Increased | CD4+ and CD8+ T Cells | Multiple Sclerosis Patients[3] |
| IL-10 | Increased | CD64+ Monocytes/Macrophages, T Cells | Multiple Sclerosis Patients[3] |
| IL-4 | No significant change | Stimulated PBMCs | Multiple Sclerosis Patients[3] |
| IL-2 | No significant change | Stimulated PBMCs | Multiple Sclerosis Patients[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of the immunomodulatory effects of this compound.
Protocol 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation and Stimulation
Objective: To isolate PBMCs from whole blood and stimulate them for subsequent cytokine analysis.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Stimulants (e.g., Phytohemagglutinin (PHA), anti-CD3/anti-CD28 antibodies, or specific antigens)
-
96-well cell culture plates
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and platelets, and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count and viability assessment using trypan blue.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of the desired stimulant (e.g., PHA at 5 µg/mL) or media control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours, depending on the specific cytokine to be measured.
-
After incubation, centrifuge the plate and collect the supernatant for cytokine analysis using methods such as Cytometric Bead Array (Protocol 3) or ELISA. Alternatively, the cells can be processed for intracellular cytokine staining (Protocol 2).
Protocol 2: Intracellular Cytokine Staining
Objective: To detect cytokine production within individual cells by flow cytometry.
Materials:
-
Stimulated PBMCs (from Protocol 1)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fixation/Permeabilization buffer (commercial kits are recommended)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4, IL-10, TNF-α)
-
Isotype control antibodies
Procedure:
-
During the last 4-6 hours of PBMC stimulation (Protocol 1, step 10), add a protein transport inhibitor to the culture to block cytokine secretion.
-
Harvest the cells and wash them with FACS buffer.
-
Stain for cell surface markers by incubating the cells with fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD8) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells according to the manufacturer's instructions of the fixation/permeabilization kit. This step is crucial for allowing the intracellular cytokine antibodies to access their targets.
-
Stain for intracellular cytokines by incubating the permeabilized cells with fluorochrome-conjugated anti-cytokine antibodies or isotype controls for 30 minutes at room temperature or 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of specific cell populations (e.g., CD4+ T cells) producing each cytokine.
Protocol 3: Cytometric Bead Array (CBA) for Cytokine Quantification
Objective: To simultaneously measure the concentration of multiple cytokines in cell culture supernatants.
Materials:
-
Cell culture supernatants (from Protocol 1)
-
CBA kit containing cytokine capture beads, detection reagent (phycoerythrin-conjugated antibodies), and cytokine standards
-
Wash buffer
-
Assay diluent
Procedure:
-
Prepare the cytokine standards by performing serial dilutions of the reconstituted standard stock as per the kit instructions.
-
In labeled tubes, add the mixed capture beads.
-
Add 50 µL of each standard dilution or unknown sample (supernatant) to the appropriate tubes.
-
Add 50 µL of the PE-conjugated detection reagent to all tubes.
-
Incubate the tubes for 2-3 hours at room temperature, protected from light.
-
Wash the beads by adding 1 mL of wash buffer and centrifuging at 200 x g for 5 minutes.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the bead pellet in 300 µL of wash buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using the appropriate software to generate a standard curve and determine the concentration of each cytokine in the unknown samples.
Visualization of Signaling Pathways and Workflows
To further elucidate the mechanisms and processes involved in investigating the immunomodulatory effects of this compound, the following diagrams are provided.
Caption: Estriol's immunomodulatory signaling cascade.
References
- 1. probiologists.com [probiologists.com]
- 2. Influence of oestrogen receptor alpha and beta on the immune system in aged female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immune modulation in multiple sclerosis patients treated with the pregnancy hormone estriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Estradiol suppresses NF-κB activation through coordinated regulation of let-7a and miR-125b in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oestradiol potentiates the suppressive function of human CD4+ CD25+ regulatory T cells by promoting their proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. direct-ms.org [direct-ms.org]
Application Notes and Protocols for the Measurement of Estriol Succinate Metabolites in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Estriol, a primary estrogen metabolite, and its conjugates, such as estriol succinate metabolites (predominantly estriol glucuronides), are significant biomarkers in various physiological and pathological conditions, including pregnancy monitoring and hormone-dependent cancers.[1] Accurate and sensitive quantification of these metabolites in biological matrices like urine and serum is crucial for clinical diagnostics and biomedical research. This document provides detailed application notes and protocols for the principal analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.
Estrogen Metabolism and Conjugation
Estrogens, primarily estradiol and estrone, undergo extensive metabolism, mainly in the liver.[2] This involves hydroxylation at various positions, followed by conjugation to form more water-soluble compounds that can be readily excreted. The major conjugation products are glucuronides and sulfates. Estriol itself is a metabolite of estradiol and estrone. Estriol is then further conjugated, with estriol-16α-(β-D-glucuronide) and estriol-3-glucuronide being significant metabolites found in urine.[3][4]
Caption: Simplified pathway of estriol metabolism and conjugation.
Quantitative Data Summary
The following tables summarize the quantitative performance of various methods for the analysis of estriol and its metabolites.
Table 1: Performance Characteristics of HPLC and LC-MS/MS Methods
| Parameter | HPLC | LC-MS/MS | Biological Matrix | Reference |
| Detection Limit | 0.6 ng/mL | 0.05 ng/mL | Urine, Serum | [3][5] |
| Limit of Quantitation | - | 0.2 ng/mL | Serum | [5] |
| Analytical Recovery | ~95% | 85-115% | Urine, Serum | [3][6] |
| Precision (CV) | - | ≤10% (inter-batch) | Serum | [6] |
Table 2: Performance Characteristics of GC-MS and Immunoassay Methods
| Parameter | GC-MS | Immunoassays | Biological Matrix | Reference |
| Limit of Quantification | 0.02-0.1 ng/mL | 4 µg/L | Urine | [7][8] |
| Linearity (r²) | >0.995 | - | Urine | [8] |
| Precision (CV) | 1.4-10.5% | ≤22% | Urine | [8][9] |
| Accuracy (% bias) | 91.4-108.5% | - | Urine | [8] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is based on a method for measuring estriol-3-glucuronide and estriol-16-glucuronide in urine.[3]
Caption: General workflow for HPLC analysis of estriol glucuronides.
Protocol:
-
Sample Preparation:
-
Take 4 mL of urine.
-
Perform solid-phase extraction using a graphitized carbon black cartridge (e.g., Carbopack B).[3]
-
Wash the cartridge to remove interfering substances.
-
Elute estriol-3-glucuronide and estriol-16-glucuronide separately using a two-step elution system.[3]
-
Remove the solvent from the eluates.
-
-
HPLC Analysis:
-
Reconstitute the dried residue in the mobile phase.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., reversed-phase C18).
-
Use an isocratic ion-suppression mobile phase.[3]
-
Detect the analytes using a fluorimetric detector.
-
-
Data Analysis:
-
Quantify the concentrations of estriol glucuronides by comparing the peak areas to those of known standards.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the simultaneous measurement of multiple estrogen metabolites.[10][11]
Caption: General workflow for LC-MS/MS analysis of estrogen metabolites.
Protocol:
-
Sample Preparation:
-
Take 0.5 mL of serum or urine.[10]
-
For total estrogen metabolite measurement, perform enzymatic hydrolysis using β-glucuronidase/sulfatase to cleave the conjugate moieties.[6]
-
Perform liquid-liquid or solid-phase extraction to isolate the estrogens.
-
Optional: Derivatize the extracted estrogens (e.g., with dansyl chloride) to improve ionization efficiency and sensitivity.[10]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable HPLC column for separation (e.g., C18).
-
Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for specific and sensitive detection of each metabolite.
-
-
Data Analysis:
-
Quantify the metabolites using stable isotope-labeled internal standards.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for profiling estrogen metabolites, but requires derivatization to increase the volatility of the analytes.[2]
Caption: General workflow for GC-MS analysis of estrogen metabolites.
Protocol:
-
Sample Preparation:
-
Hydrolyze the sample to release free estrogens from their conjugates.
-
Extract the estrogens from the biological matrix.
-
Derivatize the extracted estrogens to make them volatile. Silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is common.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a capillary column suitable for steroid analysis (e.g., 5% phenyl-methylpolysiloxane).[2]
-
Set the appropriate temperature program for the GC oven to separate the derivatized metabolites.
-
Use a mass spectrometer in selected ion monitoring (SIM) mode for quantification.[8]
-
-
Data Analysis:
-
Identify and quantify the estrogen metabolites based on their retention times and mass spectra, using appropriate calibration standards.
-
Immunoassays
Immunoassays, including radioimmunoassay (RIA), enzyme immunoassay (EIA), and chemiluminescence immunoassay, are widely used for their high throughput and sensitivity.[7][12][13]
Caption: General workflow for immunoassay analysis.
Protocol:
-
Assay Principle: These assays are based on the competitive binding of the target estriol metabolite and a labeled version of the metabolite (tracer) to a limited number of specific antibody binding sites.
-
Procedure (General):
-
A known amount of labeled estriol metabolite (e.g., radiolabeled for RIA, enzyme-labeled for EIA) is mixed with the biological sample containing the unknown amount of the metabolite.
-
A specific antibody against the estriol metabolite is added, and the mixture is incubated.
-
During incubation, the labeled and unlabeled metabolites compete for binding to the antibody.
-
In heterogeneous assays, the antibody-bound fraction is separated from the free fraction. In homogeneous assays, no separation step is needed.[7]
-
The signal from the label (e.g., radioactivity, color change, or light emission) is measured.
-
-
Data Analysis:
-
The concentration of the estriol metabolite in the sample is determined by comparing the signal to a standard curve generated with known concentrations of the metabolite.
-
Considerations for Method Selection:
-
LC-MS/MS is considered the gold standard due to its high specificity and sensitivity, and its ability to measure multiple metabolites simultaneously.[11]
-
GC-MS is also a powerful and reliable technique, particularly for comprehensive profiling, but requires derivatization.[2]
-
HPLC methods are robust and can be more accessible than mass spectrometry-based methods.
-
Immunoassays are well-suited for high-throughput screening of a large number of samples but can be susceptible to cross-reactivity and interference from other steroids.[9]
Disclaimer: These protocols provide a general overview. Specific experimental conditions should be optimized and validated for the particular application and laboratory setting.
References
- 1. CAS 1852-50-2: Estriol 16-glucuronide | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of urinary estriol glucuronides during the menstrual cycle by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estriol glucuronide - Wikipedia [en.wikipedia.org]
- 5. Measurement of unconjugated estriol in serum by liquid chromatography-tandem mass spectrometry and assessment of the accuracy of chemiluminescent immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparability of serum, plasma, and urinary estrogen and estrogen metabolite measurements by sex and menopausal status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homogeneous luminescence immunoassay for total estrogens in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoassay of estradiol: unanticipated suppression by unconjugated estriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new approach to measuring estrogen exposure and metabolism in epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
Application Notes: Estriol Succinate for the Elucidation of Estrogen Receptor β Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol succinate serves as a synthetic prodrug of estriol, a naturally occurring but weak estrogen.[1] In the landscape of endocrine research, understanding the distinct roles of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) is paramount. These two receptors, products of different genes, often exhibit different, and sometimes opposing, physiological functions.[2][3] For instance, ERα is strongly associated with cellular proliferation in tissues like the breast and uterus, while ERβ is often implicated in anti-proliferative and pro-apoptotic effects, acting as a potential tumor suppressor.[3][4]
Estriol demonstrates affinity for both receptors, making it a valuable tool for studying pathways responsive to a weaker, more balanced estrogenic signal compared to the potent estradiol. While not strictly selective, some evidence suggests a more favorable binding profile or functional activity towards ERβ under certain conditions, allowing researchers to probe ERβ-mediated events. As this compound is readily hydrolyzed to estriol in the body, it provides a stable means of administering the active compound for both in vitro and in vivo studies. These notes provide an overview and detailed protocols for utilizing this compound to investigate the nuanced signaling pathways of ERβ.
Quantitative Data: Ligand Binding and Functional Activity of Estriol
The following table summarizes the biochemical and functional parameters of estriol, the active metabolite of this compound, for human estrogen receptors α and β. This data is crucial for designing experiments and interpreting results.
| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Reference |
| Binding Affinity (Ki, nM) | ~1.3 | ~1.8 | [5] |
| Relative Binding Affinity (%) | 11-14% | 18-21% | N/A |
| Transactivation (EC50, nM) | ~0.12 | ~0.08 | [5] |
Note: Values are derived from multiple studies and can vary based on the specific assay conditions. The data presented here is from a comparative study for consistency.[5]
Estrogen Receptor β (ERβ) Signaling Pathways
ERβ activation initiates both genomic and non-genomic signaling cascades that regulate a diverse array of cellular processes.
-
Genomic (ERE-Dependent) Signaling: This is the classical, slower pathway. Upon binding estriol, ERβ dimerizes and translocates to the nucleus. The complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[6][7] This interaction recruits a complex of co-activator or co-repressor proteins, leading to the modulation of gene transcription.[8] ERβ activation has been shown to repress oncogenes like c-myc and cyclin D1.[3]
-
Non-Genomic Signaling: This pathway involves rapid, cytoplasm-initiated events that do not require direct DNA binding. Membrane-associated ERβ can quickly activate various kinase cascades upon ligand binding.[9][10] Key non-genomic pathways include the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is central to cell survival and apoptosis, and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway, involved in proliferation and differentiation.[9][11][12]
Experimental Protocols
General Experimental Workflow
A typical workflow for investigating the effects of this compound on ERβ signaling involves cell culture preparation, treatment with the compound, and subsequent analysis using various molecular biology techniques to measure transcriptional activity, and changes in protein and gene expression.
Protocol 1: Cell Culture and Treatment
This protocol is designed for in vitro studies using cell lines that express ERβ. It is critical to minimize background estrogenic activity from media components.
Materials:
-
Cell line expressing ERβ (e.g., U2OS, HEK293, or T47D cells stably transfected with an ERβ expression vector).
-
Phenol red-free cell culture medium (e.g., DMEM or RPMI-1640).
-
Charcoal-stripped Fetal Bovine Serum (CS-FBS).
-
This compound powder.
-
Dimethyl sulfoxide (DMSO), sterile.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
Procedure:
-
Preparation of Estrogen-Depleted Medium: Prepare complete growth medium by supplementing phenol red-free base medium with 10% CS-FBS and antibiotics (e.g., penicillin/streptomycin).
-
Cell Seeding: Culture cells in the estrogen-depleted medium for at least 48-72 hours before the experiment to ensure washout of any residual hormones. Seed cells into appropriate culture plates (e.g., 6-well or 96-well plates) at a density that will result in 60-70% confluency at the time of treatment.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C. Further dilutions should be made in the estrogen-depleted medium immediately before use.
-
Treatment: On the day of the experiment, replace the medium with fresh estrogen-depleted medium containing the desired concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a "vehicle control" group treated with the same final concentration of DMSO (typically ≤ 0.1%).
-
Incubation: Incubate the cells for the desired time period. For non-genomic signaling (e.g., p-Akt analysis), short incubation times (5-60 minutes) are appropriate. For genomic responses (e.g., reporter assays or target gene expression), longer incubations (18-48 hours) are required.
Protocol 2: ERβ Transcriptional Activity (Luciferase Reporter Assay)
This assay quantifies the ability of estriol to activate ERβ-mediated gene transcription.[13][14][15]
Materials:
-
Cells prepared as in Protocol 1.
-
An Estrogen Response Element (ERE)-luciferase reporter plasmid (e.g., pGL3-3xERE-TATA-Luc).
-
A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System).
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the cells (typically in a 24- or 96-well plate) with the ERE-luciferase reporter plasmid and the Renilla control plasmid according to the transfection reagent manufacturer's protocol.
-
Recovery: Allow cells to recover for 24 hours post-transfection in the estrogen-depleted medium.
-
Treatment: Replace the medium with fresh estrogen-depleted medium containing various concentrations of this compound or vehicle control, as described in Protocol 1.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Lysis: Wash the cells once with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Express the results as fold induction over the vehicle control.
Protocol 3: Analysis of Downstream Protein Expression (Western Blot)
This protocol is used to detect changes in the expression or phosphorylation status of key proteins in the ERβ signaling pathway.
Materials:
-
Cells treated as described in Protocol 1.
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-FOXO1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, place the culture plates on ice. Wash cells with ice-cold PBS and add 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the appropriate primary antibody overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, and then apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest (especially phosphorylated forms) to its total protein or a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative characterization of estrogens used in hormone therapy via estrogen receptor (ER)-α and -β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of estrogen receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Role of estrogen receptors in health and disease [frontiersin.org]
- 11. 17 beta-estradiol activates PI3K/Akt signaling pathway by estrogen receptor (ER)-dependent and ER-independent mechanisms in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3 Kinase/Akt Activation Mediates Estrogen and IGF-1 Nigral DA Neuronal Neuroprotection Against a Unilateral Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Estriol Succinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of estriol succinate in aqueous solutions.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Issue 1: Poor dissolution of this compound in aqueous buffer.
-
Question: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.2). What can I do?
-
Answer: this compound, like its parent compound estriol, has very low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. Here are a few troubleshooting steps:
-
Co-Solvent Addition: First, try dissolving the this compound in a small amount of a water-miscible organic solvent like ethanol, DMSO, or dimethylformamide (DMF) before adding it to the aqueous buffer.[1][2] For example, a stock solution can be prepared in DMF and then diluted with the aqueous buffer.[1][2] A 1:1 solution of DMF:PBS (pH 7.2) has been shown to solubilize estriol to approximately 0.5 mg/mL.[2]
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Although this compound is an ester, the succinate moiety introduces carboxylic acid groups, which can be ionized at higher pH, potentially increasing solubility. Experiment with buffers of varying pH to determine the optimal pH for solubility.
-
Heating and Sonication: Gentle heating and sonication can help to increase the rate of dissolution. However, be cautious with temperature to avoid degradation of the compound.
-
Issue 2: Precipitation of this compound upon addition to aqueous media from an organic stock.
-
Question: When I add my concentrated this compound stock solution (in an organic solvent) to my aqueous buffer, it immediately precipitates. How can I prevent this?
-
Answer: This is a common issue when the aqueous medium cannot accommodate the high concentration of the hydrophobic drug coming from the organic stock. Here are some solutions:
-
Slower Addition and Vigorous Stirring: Add the organic stock solution dropwise to the aqueous buffer while stirring vigorously. This allows for more rapid dispersion and dissolution, preventing localized supersaturation and precipitation.
-
Use of Surfactants: Incorporate a surfactant into your aqueous buffer before adding the this compound stock. Surfactants form micelles that can encapsulate the hydrophobic drug molecules, preventing them from aggregating and precipitating.[3]
-
Increase the Proportion of Co-solvent: You may need a higher percentage of the organic co-solvent in your final aqueous solution to maintain solubility.
-
Issue 3: Low encapsulation efficiency in cyclodextrin complexes.
-
Question: I am trying to form an inclusion complex with a cyclodextrin, but the amount of this compound being encapsulated is very low. How can I improve this?
-
Answer: The efficiency of cyclodextrin complexation depends on several factors. Here's how you can optimize the process:
-
Choice of Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for steroids due to the compatible size of their hydrophobic cavity.[4] If you are using a native cyclodextrin, consider trying a more soluble derivative like HP-β-CD.
-
Molar Ratio: The stoichiometry of estrogen-cyclodextrin complexes is typically 1:1.[4] Ensure you are using an appropriate molar ratio of this compound to cyclodextrin. You may need to experiment with an excess of the cyclodextrin.
-
Preparation Method: The method of preparation is crucial. The co-precipitation method, where the estrogen is dissolved in an organic solvent and added to an aqueous solution of the cyclodextrin, is a common approach. Stirring the mixture for an extended period (e.g., 24 hours) is often necessary to reach equilibrium.
-
Issue 4: Difficulty in forming stable nanoparticles.
-
Question: I am attempting to prepare this compound nanoparticles, but I am getting large, aggregated particles. What could be the issue?
-
Answer: Nanoparticle formation requires careful control of experimental parameters. Here are some key points to consider:
-
Stabilizers: The use of stabilizers is critical to prevent the aggregation of nanoparticles. Common stabilizers include polymers (e.g., HPMC) and surfactants (e.g., sodium dodecyl sulfate).[5]
-
Preparation Technique: Wet grinding or high-pressure homogenization are effective methods for producing drug nanocrystals.[5] The choice of equipment and processing parameters (e.g., grinding time, pressure) will significantly impact the final particle size.
-
Solvent Selection: In solvent-based methods like nanoprecipitation, the choice of solvent and anti-solvent is crucial. The drug should be soluble in the solvent and insoluble in the anti-solvent. Rapid mixing is essential to induce rapid nucleation and prevent particle growth.
-
Frequently Asked Questions (FAQs)
1. What is the intrinsic aqueous solubility of estriol and its derivatives?
2. How does pH affect the solubility of this compound?
The succinate ester moieties of this compound contain carboxylic acid groups. At pH values above the pKa of these carboxylic acids, they will become deprotonated and negatively charged. This ionization should increase the polarity of the molecule and, consequently, its solubility in aqueous solutions. Therefore, increasing the pH of the aqueous solution is expected to improve the solubility of this compound.
3. What are the most common methods to improve the aqueous solubility of steroid esters like this compound?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate the drug.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range.
-
Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix.
4. Can you provide a general protocol for preparing a solid dispersion of this compound?
A common method for preparing solid dispersions is the solvent evaporation method. Here is a general protocol:
-
Dissolve both the this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a suitable organic solvent (e.g., ethanol, methanol).
-
Stir the solution until both components are fully dissolved.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid mass is the solid dispersion, which can then be further dried, pulverized, and sieved.[8]
Data Presentation
Table 1: Solubility of Estriol in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Ethanol | ~5 | [1][2] |
| DMSO | ~20 | [1][2] |
| Dimethylformamide (DMF) | ~30 | [1][2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | [2] |
| 1:10 DMF:PBS (pH 7.2) | ~0.5 | [1] |
| Water (20°C) | 0.119 | [6] |
Note: Data for estriol is used as a proxy due to the limited availability of specific quantitative data for this compound.
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable water-miscible organic solvent (e.g., 10 mg/mL in DMSO).
-
Serial Dilution: Create a series of aqueous buffers with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% DMSO in PBS).
-
Solubilization: Add a small aliquot of the this compound stock solution to each of the co-solvent buffer solutions.
-
Equilibration: Gently mix the solutions and allow them to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.
-
Quantification: After equilibration, centrifuge the samples to pellet any undissolved material. Analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Cyclodextrin Complexation (Co-precipitation Method)
-
Estrogen Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).[9]
-
Cyclodextrin Solution: In a separate container, dissolve β-cyclodextrin or a derivative (e.g., HP-β-CD) in purified water. Gentle heating (e.g., to 45°C) may be required to aid dissolution.[9]
-
Mixing: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.
-
Complex Formation: Continue stirring the resulting suspension for several hours (e.g., 24 hours) at room temperature, followed by a period at a lower temperature (e.g., 4°C) to encourage precipitation of the complex.[4][9]
-
Isolation and Drying: Isolate the precipitated inclusion complex by filtration or centrifugation. Wash the complex with a small amount of cold water or the organic solvent used, and then dry it (e.g., in a vacuum oven).
Visualizations
Caption: Experimental workflows for enhancing this compound solubility.
Caption: Methods to improve the aqueous solubility of this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. CN108853017B - Prescription and preparation process of estriol nano oral preparation - Google Patents [patents.google.com]
- 6. Estriol (medication) - Wikipedia [en.wikipedia.org]
- 7. CAS 514-68-1: this compound | CymitQuimica [cymitquimica.com]
- 8. japsonline.com [japsonline.com]
- 9. US7163931B2 - Compositions of estrogen-cyclodextrin complexes - Google Patents [patents.google.com]
Preventing hydrolysis of estriol succinate in experimental setups.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of estriol succinate in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern in experiments?
A1: this compound is a synthetic ester derivative of estriol, a naturally occurring estrogen. It is often used in research as a prodrug to deliver estriol.[1] The succinate ester group enhances its solubility and allows for different formulation and administration routes.[2] Hydrolysis is the chemical breakdown of the ester bond, which converts this compound back into estriol and succinic acid. This is a concern in experimental setups because if hydrolysis occurs prematurely or to an unknown extent, it can lead to inaccurate and irreproducible results. The intended concentration of the active compound (this compound or estriol) will be incorrect, confounding the interpretation of experimental outcomes.
Q2: What are the main factors that cause hydrolysis of this compound?
A2: The primary factors that can induce the hydrolysis of this compound in an experimental setting are:
-
pH: The stability of ester bonds is highly pH-dependent. Hydrolysis can be catalyzed by both acidic and basic conditions. Generally, the rate of hydrolysis increases at pH values above and below neutrality.[3][4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[3][4][5] Storing solutions at elevated temperatures or for extended periods at room temperature can lead to significant degradation.
-
Enzymatic Activity: Biological samples, such as cell culture media containing serum, cell lysates, or tissue homogenates, contain esterases. These enzymes are highly efficient at hydrolyzing ester bonds.[6][7][8][9] The presence of serum in cell culture media is a common source of esterase activity that can rapidly degrade this compound.[10]
Q3: How can I prepare and store stock solutions of this compound to minimize hydrolysis?
A3: To ensure the stability of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: Dissolve this compound in an anhydrous organic solvent such as absolute ethanol or dimethyl sulfoxide (DMSO).[11][12][13] Minimize the amount of water in the stock solution.
-
Storage Conditions: Store stock solutions at -20°C or lower in tightly sealed vials to prevent evaporation and moisture absorption.[11][14] Protect from light by using amber vials or by wrapping the vials in foil.[11]
-
Working Aliquots: Prepare small-volume aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[13]
-
Fresh Preparation: Whenever possible, prepare fresh working solutions from the stock solution immediately before use.
Troubleshooting Guide
This guide addresses common issues related to this compound hydrolysis during experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Hydrolysis of this compound leading to variable concentrations of the active compound. | 1. Verify Compound Integrity: Use a stability-indicating analytical method like HPLC to check the purity of your this compound stock and working solutions.[15][16][17] 2. Control for Hydrolysis: Implement the preventative measures outlined in the FAQs and experimental protocols below. |
| Loss of compound activity over the course of a long-term cell culture experiment. | Gradual hydrolysis of this compound in the culture medium. | 1. Replenish the Compound: For long-term experiments, change the medium and re-add freshly diluted this compound at regular intervals. The frequency will depend on the stability of the compound in your specific culture conditions.[18] 2. Use Esterase-Free Conditions: If possible, use serum-free media or heat-inactivated serum to reduce enzymatic hydrolysis. |
| Discrepancies in results when using biological matrices (e.g., serum, plasma). | Rapid enzymatic hydrolysis by esterases present in the biological sample. | 1. Inhibit Esterases: Add esterase inhibitors to the biological matrix during sample preparation and analysis.[8] 2. Control Temperature: Keep samples on ice or at 4°C during processing to minimize enzymatic activity.[10] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous absolute ethanol or DMSO
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile amber glass vial.
-
Add the required volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mix thoroughly by vortexing until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Minimizing Hydrolysis in Cell Culture Experiments
-
Materials:
-
This compound stock solution
-
Cell culture medium (consider serum-free or with heat-inactivated serum)
-
Esterase inhibitors (optional, see table below)
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution immediately before use.
-
Serially dilute the stock solution to the final working concentration in your cell culture medium. Perform dilutions immediately before adding to the cells.
-
For experiments sensitive to esterase activity (e.g., when using serum-containing media), consider the addition of a broad-spectrum esterase inhibitor. Note: The choice and concentration of inhibitor should be optimized for your specific cell type and experimental conditions to avoid cytotoxicity.
-
For long-term incubations (e.g., over 24 hours), replace the medium with freshly prepared medium containing this compound every 12-24 hours to maintain a consistent concentration.[18]
-
Quantitative Data Summary
The following table summarizes key parameters influencing this compound stability. Specific kinetic data for this compound is limited in the literature; therefore, general principles for ester stability are presented.
| Parameter | Condition | Effect on Hydrolysis Rate | Recommendation |
| pH | Acidic (< 6) | Increased | Buffer solutions to a neutral pH if possible. Avoid prolonged exposure to acidic conditions.[3] |
| Neutral (6-8) | Minimal (non-enzymatic) | Ideal for minimizing non-enzymatic hydrolysis. | |
| Basic (> 8) | Significantly Increased | Avoid basic conditions.[3] | |
| Temperature | 4°C | Low | Store working solutions and samples at 4°C for short-term storage.[10] |
| Room Temperature (20-25°C) | Moderate | Minimize the time solutions are kept at room temperature. | |
| 37°C | High | Be aware of accelerated hydrolysis during incubation. For long incubations, replenish the compound. | |
| Solvent | Anhydrous Organic (DMSO, Ethanol) | Very Low | Use for preparing and storing stock solutions. |
| Aqueous Buffers | pH-dependent | Prepare fresh and use immediately. | |
| Cell Culture Media with Serum | High (due to esterases) | Consider using serum-free media, heat-inactivated serum, or adding esterase inhibitors. |
Commonly Used Esterase Inhibitors for In Vitro Studies
| Inhibitor | Target Esterases | Typical Working Concentration | Notes |
| Eserine (Physostigmine) | Carboxylesterase 2 (CES2), Cholinesterases | ~10 µM | Highly specific for CES2 at this concentration.[6][7][9] |
| Bis(p-nitrophenyl) phosphate (BNPP) | Broad-spectrum serine esterase inhibitor | Varies (e.g., 100 µM) | Non-specific. Can inhibit both CES1 and CES2. |
| Sodium Fluoride (NaF) | Broad-spectrum esterase inhibitor | Varies (e.g., 1-2 mg/mL) | Often used in blood collection tubes to prevent ex vivo hydrolysis.[10] |
| EDTA | Paraoxonases | Varies | Can be used in combination with other inhibitors to identify the type of esterase involved.[6][7] |
Note: The effectiveness and potential for off-target effects of these inhibitors should be validated for each specific experimental system.
Visualizations
Caption: Workflow for minimizing this compound hydrolysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of hydrocortisone esters targeting androgen and glucocorticoid receptors in prostate cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of abiotic hydrolysis of isoxaflutole: influence of pH and temperature in aqueous mineral buffered solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural and synthetic hormone removal using the horseradish peroxidase enzyme: temperature and pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Esterase phenotyping in human liver in vitro: specificity of carboxylesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Esterase phenotyping in human liver in vitro: specificity of carboxylesterase inhibitors - OAK Open Access Archive [oak.novartis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC‐MS/MS interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 12. phytotechlab.com [phytotechlab.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. cdn.bcm.edu [cdn.bcm.edu]
- 15. ecommons.roseman.edu [ecommons.roseman.edu]
- 16. ecommons.roseman.edu [ecommons.roseman.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in estriol succinate experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with estriol succinate. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from estriol?
A1: this compound is an esterified form of estriol, a naturally occurring estrogen.[1] It functions as a prodrug, meaning it is converted into the active form, estriol, within the body, primarily in the liver.[1] The succinate ester modification enhances its solubility and bioavailability.[2] A 2 mg dose of this compound is equivalent to approximately 1.18 mg of unconjugated estriol.[1]
Q2: What are the best practices for storing and handling this compound?
A2: For long-term storage, this compound should be kept at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. It is shipped as a non-hazardous chemical at ambient temperature.
Q3: In which solvents is this compound soluble?
A3: Estriol, the active form of this compound, is soluble in organic solvents like ethanol (~5 mg/ml), DMSO (~20 mg/ml), and dimethyl formamide (DMF) (~30 mg/ml).[3] It has limited solubility in aqueous buffers.[3] To prepare an aqueous solution, it is recommended to first dissolve estriol in DMF and then dilute with the aqueous buffer.[3]
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in Cell-Based Assay Results
| Possible Cause | Troubleshooting Steps |
| Cell Culture Contamination | Visual Inspection: Regularly check for common signs of bacterial (cloudy media, pH change) or fungal contamination. Mycoplasma Testing: Since mycoplasma is not visible, perform routine PCR or fluorescence-based testing. |
| Inconsistent Cell Health | Standardize Cell Passaging: Use cells within a consistent and low passage number range. Monitor Cell Viability: Perform routine viability checks (e.g., trypan blue exclusion) before seeding for experiments. |
| Media Component Interference | Phenol Red: This pH indicator has weak estrogenic activity and can interfere with assays.[4] Consider using phenol red-free media for sensitive experiments. Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can have varying levels of endogenous hormones. Use charcoal-stripped FBS to minimize this variability and test new lots before use. |
| Plasticware Leaching | Use Appropriate Labware: Some plastics can leach chemicals that act as endocrine disruptors. Use labware made of polypropylene or glass where possible, especially for preparing stock solutions. |
Issue 2: Poor Reproducibility in Binding Assays
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Freshly Prepare Solutions: Prepare working solutions of this compound immediately before use. Protect from Light: Store stock solutions and experimental setups protected from light to prevent photodegradation. |
| Incomplete Solubilization | Ensure Complete Dissolution: Visually confirm that the compound is fully dissolved in the stock solvent before further dilution into aqueous media. Sonication may aid dissolution. |
| Lot-to-Lot Variability of this compound | Quality Control: If possible, test new lots of this compound against a previously validated lot to ensure consistent activity. Request a certificate of analysis from the supplier. |
| Presence of Serum Proteins | Consider Protein Binding: Estrogens bind to serum proteins like albumin, which can affect their availability in in-vitro assays.[2] Be aware that the presence and concentration of proteins in your assay media can influence results. |
Issue 3: Inconsistent Analytical Quantification (e.g., HPLC)
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Issues | Fresh Preparation: Prepare the mobile phase fresh daily and degas it properly. Consistent Composition: Ensure the gradient system is delivering a constant and correct composition. |
| Column Degradation | Column Cleaning: Regularly flush the column with a strong solvent to remove contaminants. Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample. |
| Injector Problems | Check for Leaks: Inspect for any leaks in the injector system. Ensure Proper Sample Aspiration: Verify that the correct volume is being aspirated and injected consistently. |
Data Presentation
Table 1: Solubility of Estriol in Common Laboratory Solvents
| Solvent | Approximate Solubility |
| Ethanol | ~5 mg/mL[3] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[3] |
| Dimethylformamide (DMF) | ~30 mg/mL[3] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[3] |
Table 2: Relative Binding Affinity (RBA) of Estrogens to Human Estrogen Receptors (ERs) Compared to Estradiol
| Estrogen | RBA for ERα | RBA for ERβ |
| Estradiol | 100% | 100% |
| Estriol | 11-14% | 18-21% |
Note: this compound is a prodrug and is expected to have low affinity for the estrogen receptor until it is hydrolyzed to estriol.
Experimental Protocols
Protocol 1: Estrogen Receptor Competitive Binding Assay
This protocol is adapted from established methods for assessing the binding affinity of compounds to the estrogen receptor.
Materials:
-
Human recombinant Estrogen Receptor α (ERα)
-
[3H]-Estradiol (radiolabeled ligand)
-
Unlabeled estradiol (for standard curve)
-
This compound (test compound)
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and vials
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents: Dilute ERα, [3H]-Estradiol, unlabeled estradiol, and this compound to the desired concentrations in assay buffer.
-
Set up the Assay Plate: In a 96-well plate, add the assay buffer, a fixed concentration of ERα, and a fixed concentration of [3H]-Estradiol to each well.
-
Add Competitors:
-
Standard Curve: Add increasing concentrations of unlabeled estradiol to a set of wells.
-
Test Compound: Add increasing concentrations of this compound to another set of wells.
-
Controls: Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [3H]-Estradiol from the free radioligand. This can be achieved using methods like hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: Add scintillation fluid to the wells containing the bound radioligand and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of bound [3H]-Estradiol against the log concentration of the competitor. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [3H]-Estradiol).
Protocol 2: Cell-Based Estrogenic Activity Assay (MCF-7 Cell Proliferation)
This protocol assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum (FBS)
-
Estradiol (positive control)
-
This compound (test compound)
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Hormone Starvation: Replace the medium with a hormone-free medium (phenol red-free medium with charcoal-stripped FBS) and incubate for 24-48 hours to reduce the effects of any residual hormones.
-
Treatment: Treat the cells with a range of concentrations of estradiol (positive control) and this compound. Include a vehicle control (the solvent used to dissolve the compounds).
-
Incubation: Incubate the cells for 3-5 days.
-
Cell Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Plot the cell proliferation (as a percentage of the vehicle control) against the log concentration of the test compound. Calculate the EC50 value (the concentration that induces a half-maximal response).
Visualizations
Caption: Simplified Estrogen Signaling Pathway for this compound.
Caption: Logical Workflow for Troubleshooting Inconsistent Results.
References
Technical Support Center: Optimizing Delivery Methods for Estriol Succinate in Preclinical Trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with estriol succinate in preclinical settings. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous vehicle. What can I do?
A1: this compound, like many steroid hormones, has low aqueous solubility.[1] Consider the following strategies to improve dissolution:
-
Co-solvents: Utilize water-miscible organic solvents such as polyethylene glycol (PEG) 300, PEG 400, propylene glycol, or ethanol.[2] It is crucial to first dissolve the this compound in the organic solvent before gradually adding the aqueous component.
-
pH Adjustment: The solubility of compounds with ionizable groups can be influenced by pH. While estriol itself does not have easily ionizable groups, the succinate ester may have some pH-dependent solubility.[3] Experiment with buffered solutions to find an optimal pH for solubility and stability.
-
Surfactants: Non-ionic surfactants like polysorbate 80 (Tween 80) or Cremophor EL can be used to create micellar solutions that enhance the solubility of hydrophobic compounds.[2]
-
Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPBCD), can form inclusion complexes with steroid molecules, significantly increasing their aqueous solubility.[2]
Q2: I'm observing precipitation of my this compound formulation after preparation or upon dilution. How can I prevent this?
A2: Precipitation can occur due to supersaturation when a co-solvent-based formulation is diluted with aqueous media.[4] To mitigate this:
-
Optimize Vehicle Composition: Experiment with different ratios of co-solvents, surfactants, and aqueous phase to identify a formulation that remains stable upon dilution.
-
Use of Stabilizers: Certain polymers can act as crystallization inhibitors, preventing the drug from precipitating out of solution.[4]
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate and create a more uniform dispersion.
-
Formulation Type: For oral administration, consider formulating a suspension or a self-emulsifying drug delivery system (SEDDS) to improve in vivo stability.[2]
Q3: I'm seeing inconsistent results in my in vivo studies. Could this be related to my formulation?
A3: Yes, inconsistent in vivo results are often linked to formulation issues. Key factors include:
-
Poor Bioavailability: The low solubility of this compound can lead to poor and variable absorption after oral administration.[5] Optimizing the formulation to enhance solubility is critical.
-
Formulation Stability: Ensure that your formulation is stable under your experimental conditions (e.g., temperature, light exposure).[6] Perform stability studies to confirm that the concentration of this compound does not change over the duration of your experiment.
-
Dosing Accuracy: For suspensions, ensure homogeneity by thorough mixing before each administration to guarantee consistent dosing.
Q4: What are the recommended administration routes for this compound in preclinical rodent studies?
A4: The most common administration routes for this compound in preclinical rodent studies are oral gavage, vaginal, and parenteral (subcutaneous or intramuscular) injection.[7] The choice of route depends on the specific research question and the desired pharmacokinetic profile.
Q5: How should I store my this compound formulations?
A5: Storage conditions depend on the specific formulation. As a general guideline:
-
Aqueous Formulations: Store at 2-8°C to minimize microbial growth and chemical degradation. Avoid freezing, as this can cause the drug to precipitate. It is often recommended not to store aqueous solutions for more than one day.[8]
-
Organic Solvent-Based Formulations: Store in tightly sealed containers at controlled room temperature, protected from light.
-
Solid Dispersions/Suspensions: Store in a cool, dry place.[4] Always perform stability testing to determine the appropriate storage conditions and shelf-life for your specific formulation.[6]
Data Presentation
Table 1: Solubility of Estriol in Various Solvents
Note: this compound is a prodrug of estriol. While the succinate ester will have different solubility properties, the data for estriol provides a useful starting point for vehicle selection. Specific solubility testing for this compound in the desired vehicle is highly recommended.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | [8][9] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [8][9] |
| Ethanol | ~5 mg/mL | [8][9] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [9] |
| Water | 0.119 mg/mL (at 20°C) | [1] |
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation of this compound
This protocol describes the preparation of a solution of this compound for oral gavage in rodents using a co-solvent approach.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Sterile water for injection
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Calculate the required amount of this compound and PEG 400 based on the desired final concentration and volume.
-
Accurately weigh the this compound powder and transfer it to a sterile glass vial.
-
Add the calculated volume of PEG 400 to the vial.
-
Place the vial on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution.
-
Once the this compound is fully dissolved in the PEG 400, slowly add the sterile water for injection dropwise while continuously stirring.
-
Continue stirring for 15-20 minutes to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be optimized with a different co-solvent ratio or the addition of a surfactant.
-
Store the final formulation in a tightly sealed, light-protected container at the appropriate temperature as determined by stability studies.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a step-by-step guide for oral gavage in mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (e.g., 18-20 gauge for adult mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Position the mouse in a vertical position.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat.
-
Allow the mouse to swallow the tip of the needle, then gently advance the needle down the esophagus into the stomach. There should be no resistance. If resistance is met, withdraw the needle and try again.
-
Slowly administer the formulation.
-
After administration, gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Protocol 3: Vaginal Administration in Ovariectomized Rats
This protocol describes the administration of a formulated this compound gel or cream into the vaginal canal of an ovariectomized rat, a common preclinical model for studying estrogenic effects on the vaginal epithelium.
Materials:
-
This compound formulated in a suitable gel or cream base
-
Positive displacement pipette or a syringe with a flexible, blunt-tipped needle
-
Ovariectomized rats
Procedure:
-
Gently restrain the rat.
-
Position the rat to allow clear access to the vaginal opening.
-
Draw the desired volume of the this compound formulation into the administration device. Recommended volumes for intravaginal administration in rats are typically in the range of 50-100 µL.
-
Carefully insert the tip of the administration device into the vaginal opening.
-
Slowly dispense the formulation into the vaginal canal.
-
Gently remove the administration device.
-
Hold the rat in a head-up position for a short period after administration to minimize leakage of the formulation.
-
Return the rat to its cage and monitor for any adverse reactions.
Mandatory Visualization
Estrogen Signaling Pathway
Estriol, the active metabolite of this compound, exerts its biological effects primarily through binding to estrogen receptors (ERα and ERβ). This interaction initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.[10][11] The genomic pathway involves the translocation of the estrogen-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA, thereby regulating the transcription of target genes.[12] The non-genomic pathway involves more rapid, membrane-initiated signaling events that can activate various protein kinase cascades.[13]
Caption: Simplified diagram of Estrogen signaling pathways.
Experimental Workflow: Oral Bioavailability Study
The following diagram outlines a typical workflow for a preclinical oral bioavailability study of an this compound formulation.
Caption: Workflow for a preclinical oral bioavailability study.
Troubleshooting Logic for Formulation Precipitation
This diagram illustrates a logical approach to troubleshooting precipitation issues with your this compound formulation.
Caption: Troubleshooting guide for formulation precipitation.
References
- 1. Estriol (medication) - Wikipedia [en.wikipedia.org]
- 2. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20110250274A1 - Estriol formulations - Google Patents [patents.google.com]
- 6. pharmtech.com [pharmtech.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected side effects of estriol succinate in animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing estriol succinate in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected and commonly observed side effects of this compound in animal studies?
A1: Expected side effects of this compound are primarily related to its estrogenic activity. In dogs, common side effects include reduced appetite, vomiting, increased drinking, and a swollen vulva.[1] Rarely, more serious effects like bone marrow suppression, seizures, and mammary tumors have been reported.[1] In rodents, prolonged exposure may lead to reproductive toxicity and organ damage. It is crucial to use the lowest effective dose to minimize these risks.[1]
Q2: Are there any unexpected or paradoxical side effects reported with this compound administration?
A2: While research is ongoing, some unexpected findings have been reported with estrogens, which may be relevant for studies with this compound. For instance, while estrogens are generally considered cardioprotective, some studies have shown that chronic administration of conjugated estrogens in dogs can paradoxically increase coronary vascular tone. In mice, high doses of 17β-estradiol have been associated with renal and cardiac injury.[2] Additionally, estriol has demonstrated a proconvulsant effect in a mouse model of epileptogenesis.[3] Researchers should be vigilant for such paradoxical outcomes.
Q3: What are the known species-specific differences in response to this compound?
A3: Dogs are known to be more sensitive to the toxic effects of estrogens compared to other animals, with a higher risk of bone marrow suppression.[4] Rodents are commonly used models, but developmental exposure to estrogens can induce long-term changes in their reproductive organs. It is important to note that there are significant inter-species differences in coagulation parameters between rats and mice, which can be influenced by estrogens.
Q4: How does the route of administration and formulation of this compound impact its effects and side effects?
A4: The effects of estriol, a short-acting estrogen, are highly dependent on the method of administration.[5] Continuous administration is required to maintain prolonged estrogen receptor occupancy and achieve full estrogenic responses.[5] The vehicle used for administration can also significantly impact the release and stability of the compound. For instance, oil-based vehicles for subcutaneous injections can create a slow-release depot. The stability of estriol can be affected by the excipients used in a formulation.[6]
Troubleshooting Guides
Unexpected Mortality or Severe Morbidity
Problem: Animals are showing signs of severe toxicity (lethargy, abnormal bleeding, bruising) or unexpected death.
Possible Cause:
-
Bone Marrow Suppression: This is a rare but serious side effect, particularly in dogs.[1]
-
Overdose: Incorrect dose calculation or administration.
-
Vehicle Toxicity: The vehicle used to dissolve or suspend the this compound may be causing toxicity.
Troubleshooting Steps:
-
Immediate Action: Cease administration and consult with a veterinarian.
-
Dose Verification: Double-check all dose calculations, weighing records, and dilution steps.
-
Necropsy and Histopathology: If an animal dies, perform a complete necropsy and histopathological examination to identify the cause of death. Pay close attention to the bone marrow, liver, and kidneys.
-
Hematology: In remaining animals, perform a complete blood count (CBC) to check for signs of anemia, thrombocytopenia, or leukopenia.
-
Vehicle Control Group: Ensure you have a control group receiving only the vehicle to rule out its toxicity.
Paradoxical Cardiovascular or Neurological Effects
Problem: Observation of unexpected cardiovascular (e.g., hypertension, thrombosis) or neurological (e.g., seizures, anxiety) signs.
Possible Cause:
-
Dose-Dependent Effects: Estrogens can have biphasic or unexpected effects at different concentrations.
-
Procoagulant Activity: Estrogens can increase the risk of thrombosis by affecting coagulation factors.[7][8]
-
Proconvulsant Effects: Estriol has been shown to have proconvulsant activity in some models.[3]
Troubleshooting Steps:
-
Monitor Vital Signs: Regularly monitor blood pressure, heart rate, and neurological status.
-
Coagulation Panel: If thrombotic events are suspected, perform a coagulation panel (PT, aPTT, fibrinogen).
-
Dose-Response Study: Consider conducting a dose-response study to characterize the unexpected effect.
-
Literature Review: Conduct a thorough literature search for similar paradoxical effects with estrogens in your specific animal model.
Gastrointestinal Issues
Problem: Animals are experiencing a lack of appetite, vomiting, or diarrhea.
Possible Cause:
-
Direct Drug Effect: These are known side effects of estriol, particularly in dogs.[1]
-
Oral Gavage Stress/Injury: Improper oral gavage technique can cause stress or injury, leading to reduced food intake.
-
Vehicle Irritation: The vehicle used for oral administration may be causing gastrointestinal irritation.
Troubleshooting Steps:
-
Dose Reduction: If possible, reduce the dose to the lowest effective level.[1]
-
Administration with Food: For oral administration, giving the compound with food may reduce gastrointestinal upset.[1]
-
Refine Gavage Technique: Ensure personnel are properly trained in oral gavage to minimize stress and risk of injury.[9][10][11]
-
Alternative Vehicle: Consider using a different, less irritating vehicle for oral administration.
Data Presentation
Table 1: Reported Side Effects of Estriol in Animal Studies
| Side Effect Category | Specific Effect | Animal Model | Reference |
| Common/Expected | Reduced/Lack of Appetite | Dog | [1] |
| Vomiting | Dog | [1] | |
| Increased Drinking | Dog | [1] | |
| Swollen Vulva | Dog | [1] | |
| Hair Loss | Dog | [1] | |
| Endometrial Proliferation | Human (oral, fractionated dose) | [12] | |
| Serious/Rare | Bone Marrow Suppression | Dog | [1][13] |
| Seizures | Dog, Mouse | [1][3] | |
| Mammary Tumors | Dog | [1] | |
| Reproductive Toxicity | Rodents | [14] | |
| Unexpected/Paradoxical | Increased Coronary Vascular Tone | Dog (conjugated estrogens) | |
| Renal and Cardiac Injury | Mouse (17β-estradiol, high dose) | [2] | |
| Hypercoagulability | Human (in vitro with estradiol) | [7] | |
| Increased Blood Pressure | Human (with some estrogens) | [8] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents
Materials:
-
This compound
-
Vehicle (e.g., 1% hydroxypropyl methylcellulose, sesame oil)
-
Appropriate gauge gavage needle (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip[9][10]
-
Syringes
-
Animal scale
Procedure:
-
Formulation Preparation: Suspend this compound in the chosen vehicle at the desired concentration. Ensure the formulation is stable; for example, a 1% hydroxypropyl methylcellulose suspension is reported to be stable for 8 days when stored in a cool, dark place.[15]
-
Animal Handling and Dosing Volume:
-
Gavage Needle Insertion:
-
Measure the correct insertion length by holding the gavage needle alongside the animal, from the mouth to the last rib, and mark the needle.[10][11]
-
Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed.[9][11] Do not force the needle. If resistance is met, withdraw and try again.
-
-
Compound Administration: Administer the compound slowly.[11]
-
Post-Administration Monitoring: Monitor the animal for any signs of distress, such as difficulty breathing.[10]
Protocol 2: Subcutaneous Injection of this compound in Rodents
Materials:
-
This compound
-
Sterile vehicle (e.g., sesame oil)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol
Procedure:
-
Formulation Preparation: Dissolve the this compound in the sterile vehicle to the desired concentration. Gentle warming and vortexing may be required to fully dissolve the compound.
-
Animal Preparation:
-
Properly restrain the animal.
-
Prepare the injection site (e.g., the scruff of the neck) by wiping with 70% ethanol.
-
-
Injection:
-
Pinch the skin to create a "tent."
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution slowly to form a subcutaneous bleb.
-
-
Post-Injection Monitoring: Monitor the injection site for any signs of irritation or inflammation.
Visualizations
Caption: Proposed signaling pathway for the immunomodulatory effects of estriol.
Caption: Troubleshooting workflow for unexpected side effects in animal studies.
References
- 1. Estriol | VCA Animal Hospitals [vcahospitals.com]
- 2. Protocol for ovariectomy and estradiol replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biology and receptor interactions of estriol and estriol derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ESTRADIOL PROVOKES HYPERCOAGULABILITY AND AFFECTS FIBRIN BIOLOGY: A MECHANISTIC EXPLORATION OF SEX DIMORPHISMS IN COAGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of estrogen treatment on coagulation and fibrinolysis in postmenopausal women. With special reference to cold activation of factor VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. The effect of oral this compound therapy on the endometrial morphology in postmenopausal women: the significance of fractionation of the dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrogen-induced myelotoxicity in dogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developmental toxicity of estrogenic chemicals on rodents and other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of Estriol Succinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with estriol succinate. Our goal is to help you optimize your experimental outcomes and improve the therapeutic effectiveness of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo efficacy of orally administered this compound?
A1: The primary challenges with oral this compound are its low aqueous solubility and significant first-pass metabolism in the liver.[1][2] Upon oral administration, this compound is cleaved to estriol, which then undergoes extensive conversion to less active metabolites, such as estrone, and conjugation to sulfate and glucuronide salts.[1] This hepatic metabolism significantly reduces the amount of active estriol that reaches systemic circulation, thereby limiting its bioavailability and efficacy.[2]
Q2: How does the route of administration impact the bioavailability of this compound?
A2: The route of administration plays a crucial role in the bioavailability of estriol and its esters. Oral administration leads to low systemic bioavailability (estimated at 2-10% for oral estrogens) due to the first-pass effect.[2] In contrast, vaginal and transdermal routes bypass the liver, leading to higher systemic concentrations of the active drug.[1][3] For instance, after a single 8 mg oral dose of this compound, maximum plasma levels of estriol reach approximately 40 pg/mL within 12 hours.[4] Vaginal administration can result in a more rapid and efficient absorption, with a peak plasma concentration of 42.1 pg/ml reached within one hour with a much lower dose of 0.03 mg of estriol.[5]
Q3: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A3: Several advanced formulation strategies can be utilized to improve the oral bioavailability of poorly soluble and extensively metabolized drugs like this compound. These include:
-
Micronization: Reducing the particle size of the drug increases the surface area available for dissolution, which can lead to more rapid and complete absorption.[6]
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation in the gastrointestinal tract and enhance its absorption.[7]
-
Cyclodextrin Inclusion Complexes: Complexing this compound with cyclodextrins can increase its aqueous solubility and dissolution rate.[8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization and absorption of lipophilic drugs like this compound, potentially bypassing the hepatic first-pass metabolism to some extent through lymphatic uptake.[9][10]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and slow dissolution rate. | 1. Micronize the this compound powder: Reduce the particle size to the micron range to increase the surface area for dissolution.[6] 2. Formulate as a nanoformulation: Prepare a nanocrystalline suspension or encapsulate in nanoparticles to improve the dissolution velocity.[11] 3. Utilize cyclodextrin complexation: Form an inclusion complex with a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility.[8] |
| Extensive first-pass metabolism in the liver. | 1. Co-administer with a metabolic inhibitor (for research purposes only): Use a known inhibitor of the relevant metabolizing enzymes to understand the extent of first-pass metabolism. This is not a therapeutic strategy. 2. Develop a SEDDS formulation: This may promote lymphatic transport, partially bypassing the liver.[12] 3. Explore alternative routes of administration: If oral delivery remains a significant hurdle, consider parenteral, transdermal, or vaginal routes for your studies.[1][3] |
| Inconsistent dosing or gavage technique. | 1. Ensure a homogenous suspension: If using a suspension, ensure it is well-mixed before each administration to provide a consistent dose. 2. Refine gavage technique: Use appropriate gavage needle sizes and ensure consistent delivery to the stomach to minimize variability.[13] |
Issue 2: Low Encapsulation Efficiency in Nanoparticle Formulations
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor affinity of this compound for the nanoparticle core. | 1. Screen different lipid or polymer matrices: Test a variety of materials with varying polarities to find one with optimal compatibility with this compound. 2. Modify the drug-to-carrier ratio: Experiment with different ratios to find the optimal loading capacity without compromising nanoparticle stability. |
| Drug leakage into the aqueous phase during formulation. | 1. Use a water-immiscible solvent for the organic phase: In emulsion-based methods, solvents like dichloromethane can minimize drug partitioning into the aqueous phase. 2. Optimize the solvent evaporation rate: Rapid solvent removal can help to quickly solidify the nanoparticles and trap the drug inside. |
| Precipitation of the drug during the formulation process. | 1. Ensure the drug concentration is below its saturation solubility in the organic phase. 2. Check for excipient compatibility to prevent precipitation upon storage. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Estriol/Estradiol Following Different Routes of Administration
| Drug & Dosage | Route of Administration | Cmax (pg/mL) | Tmax (hours) | AUC (pg/mL*h) | Reference |
| Estriol (0.03 mg) | Vaginal (single dose) | 42.1 | 1 | Not Reported | [5] |
| Estriol (0.03 mg) | Vaginal (multiple doses) | 11.9 | 2 | Not Reported | [5] |
| This compound (8 mg) | Oral (single dose) | 40 | 12 | Not Reported | [4] |
| This compound (8 mg) | Oral (daily administration) | 80 | 12 | Not Reported | [4] |
| Estradiol (10 µg softgel) | Vaginal | 14.38 | ~2 | Significantly lower than tablet | [14] |
| Estradiol (10 µg tablet) | Vaginal | 20.38 | ~9 | - | [14] |
| Estradiol (25 µg softgel) | Vaginal | 23.08 | ~2 | Significantly lower than tablet | [14] |
| Estradiol (25 µg tablet) | Vaginal | 42.70 | ~11 | - | [14] |
Note: Data for this compound is limited. Estradiol data is provided for comparison of different vaginal formulations.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is an illustrative example based on general methods for encapsulating hydrophobic drugs in SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Organic solvent (e.g., dichloromethane)
-
Purified water
Procedure:
-
Preparation of the Organic Phase: Dissolve a known amount of this compound and the solid lipid in the organic solvent.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. This will cause the lipid to precipitate, forming solid lipid nanoparticles encapsulating the this compound.
-
Washing and Collection: Centrifuge the SLN suspension to pellet the nanoparticles. Resuspend the pellet in purified water and repeat the centrifugation step to remove any unencapsulated drug and excess surfactant.
-
Characterization: Analyze the particle size, zeta potential, encapsulation efficiency, and drug loading of the prepared SLNs.
Protocol 2: In Vivo Oral Bioavailability Assessment in a Rat Model
This protocol provides a general workflow for assessing the oral bioavailability of an this compound formulation.
Materials:
-
This compound formulation (e.g., suspension, nanoformulation, SEDDS)
-
Control formulation (e.g., this compound in aqueous suspension)
-
Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting: Acclimate the rats to the housing conditions and fast them overnight before the experiment with free access to water.
-
Dosing: Administer a single dose of the this compound formulation or the control formulation via oral gavage at a predetermined volume (e.g., 5 mL/kg).
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
-
Sample Storage and Analysis: Store the plasma samples at -80°C until analysis. Determine the concentration of estriol (the active metabolite) in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) to evaluate the oral bioavailability of the formulation compared to the control.
Visualizations
Estrogen Receptor Signaling Pathway
Caption: Genomic signaling pathway of estriol.
Experimental Workflow for Improving Oral Bioavailability
Caption: Workflow for enhancing this compound bioavailability.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. m.youtube.com [m.youtube.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Endocrine and clinical effects of micronized estradiol administered vaginally or orally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Single‐Dose Pharmacokinetics of Sublingual Versus Oral Administration of Micronized 17β‐Estradiol | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. journal-imab-bg.org [journal-imab-bg.org]
- 10. researchgate.net [researchgate.net]
- 11. [Cross-over comparison of the pharmacokinetics of estradiol during hormone replacement therapy with estradiol valerate or micronized estradiol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of percutaneous estradiol: a crossover study using a gel and a transdermal system in comparison with oral micronized estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurofins.it [eurofins.it]
- 14. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Working with Estriol Succinate in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the precipitation of estriol succinate in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a synthetic ester derivative of estriol, a naturally occurring estrogen. The succinate esterification enhances its solubility and bioavailability compared to its parent compound, estriol.[1] In cell culture, it is used to study the effects of estrogen on various cellular processes, such as cell growth, gene expression, and signaling pathways in estrogen receptor-positive cell lines.[2]
Q2: What are the general solubility properties of estriol and its derivatives?
Estriol, the parent compound of this compound, is sparingly soluble in aqueous solutions like cell culture media.[3][4] To achieve a soluble form for experimental use, it is typically first dissolved in an organic solvent. This compound was designed to have improved solubility characteristics.[1]
Q3: Which solvents are recommended for dissolving this compound?
For its parent compound, estriol, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare concentrated stock solutions.[3][4][5] These solvents are generally compatible with cell culture applications when diluted to a final concentration that is non-toxic to the cells (typically ≤ 0.1%).
Q4: Can this compound precipitate in cell culture media? What are the common causes?
Yes, like other poorly soluble compounds, this compound can precipitate in cell culture media. Common causes for precipitation in cell culture include:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium.
-
Improper Dissolution: Not fully dissolving the compound in the initial solvent before adding it to the medium.
-
Temperature Fluctuations: Changes in temperature, such as moving media from a warm incubator to a cooler environment, can decrease the solubility of some compounds.[6]
-
pH Shifts: The pH of the cell culture medium can influence the solubility of compounds.[7][8]
-
Interactions with Media Components: Components in the media, such as salts and proteins from fetal bovine serum (FBS), can interact with the compound and lead to precipitation.[6][9]
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Issue 1: Precipitation is observed immediately after adding this compound to the cell culture medium.
Possible Cause 1: Inadequate initial dissolution.
-
Solution: Ensure that the this compound is completely dissolved in the organic solvent before any dilution. Visually inspect the stock solution for any particulate matter. If necessary, gently warm the solution or vortex briefly to aid dissolution.
Possible Cause 2: High concentration of the organic solvent in the final medium.
-
Solution: While organic solvents are necessary to dissolve this compound, high concentrations can cause the compound to precipitate when introduced to the aqueous environment of the cell culture medium. Prepare a more concentrated initial stock solution so that a smaller volume is needed to achieve the desired final concentration, keeping the final solvent concentration at a minimum (ideally below 0.1%).
Possible Cause 3: "Salting out" effect.
-
Solution: The high salt concentration in cell culture media can reduce the solubility of organic molecules. When adding the this compound stock solution, add it dropwise to the medium while gently swirling. Avoid adding the stock solution directly to concentrated supplements or cold media.
Issue 2: The cell culture medium becomes cloudy or shows precipitation after a period of incubation.
Possible Cause 1: Temperature-dependent precipitation.
-
Solution: Some compounds are less soluble at lower temperatures. If you are preparing your media in advance and storing it at 4°C, the this compound may precipitate out of solution. Prepare fresh media containing this compound before each experiment or warm the media to 37°C and gently agitate to see if the precipitate redissolves before use. However, be aware that repeated warming and cooling can degrade sensitive media components.
Possible Cause 2: Interaction with serum proteins.
-
Solution: Proteins in fetal bovine serum (FBS) can bind to steroid hormones.[9] This interaction can sometimes lead to the formation of insoluble complexes. Consider using charcoal-stripped serum, which has reduced levels of endogenous hormones and other lipids, to minimize these interactions.[10]
Possible Cause 3: pH changes in the medium during incubation.
-
Solution: Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of your compound.[7] Ensure your incubator's CO2 levels are properly calibrated to maintain the correct pH of the bicarbonate-buffered medium. If using a CO2-independent medium, ensure it is properly buffered for your experimental conditions.
Issue 3: Inconsistent experimental results, possibly due to variable concentrations of soluble this compound.
Possible Cause: Adsorption to plasticware.
-
Solution: Steroid hormones can adsorb to plastic surfaces, leading to a decrease in the effective concentration in the medium. To mitigate this, consider using low-adhesion microplates and tubes. When preparing dilutions, pre-rinse pipette tips with the solution.
Data Presentation
Table 1: Solubility of Estriol in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | 20 | [3][4] |
| Ethanol | 5 | [3][4] |
| Dimethylformamide (DMF) | 30 | [3][4] |
| Water | Insoluble | [5] |
| 1:10 DMF:PBS (pH 7.2) | ~0.5 | [3] |
Note: This data is for estriol, the parent compound of this compound. The succinate ester is designed to improve aqueous solubility.
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound Working Solutions
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% ethanol or sterile DMSO to achieve a high concentration stock solution (e.g., 10-20 mM).
-
Ensure complete dissolution by vortexing or gentle warming. The solution should be clear.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Dilute the concentrated stock solution in serum-free cell culture medium to create an intermediate stock. This helps to minimize the "shock" of adding a highly concentrated organic solvent directly to your final culture volume.
-
-
Prepare the Final Working Concentration:
-
Add the intermediate dilution (or a small volume of the concentrated stock) to your complete cell culture medium (containing serum, if applicable) to reach the desired final concentration.
-
Add the this compound solution dropwise while gently swirling the medium to ensure rapid and even distribution.
-
The final concentration of the organic solvent should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Protocol 2: Using Cyclodextrins to Enhance Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[11] Beta-cyclodextrins are often used for steroid hormones.[11]
-
Prepare a Cyclodextrin-Estriol Succinate Complex:
-
Prepare a solution of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) in serum-free medium.
-
Separately, prepare a concentrated stock solution of this compound in a minimal amount of ethanol.
-
Slowly add the this compound stock solution to the cyclodextrin solution while vortexing.
-
Allow the mixture to incubate (e.g., for 1 hour at room temperature) to allow for complex formation.
-
Sterile-filter the complex solution through a 0.22 µm filter.
-
-
Prepare the Final Working Concentration:
-
Add the sterile cyclodextrin-estriol succinate complex solution to your complete cell culture medium to achieve the desired final concentration.
-
Visualizations
References
- 1. CAS 514-68-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Effects of estriol on growth, gene expression and estrogen response element activation in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of serum albumin on estrogen metabolism in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of estradiol on human breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrins [sigmaaldrich.com]
Technical Support Center: Large-Scale Synthesis of High-Purity Estriol Succinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of high-purity estriol succinate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the esterification of estriol with succinic anhydride?
A1: The most critical parameters to control are reaction temperature, molar ratio of reactants, catalyst selection and concentration, and reaction time. Temperature control is crucial to prevent side reactions such as the formation of colored impurities. An optimal molar ratio of succinic anhydride to estriol ensures complete conversion while minimizing the excess reagent that needs to be removed during purification. The choice of catalyst, typically a tertiary amine like triethylamine or pyridine, and its concentration can significantly impact the reaction rate and the formation of byproducts. Reaction time should be carefully monitored to ensure the reaction goes to completion without significant degradation of the product.
Q2: What are the common impurities encountered in the synthesis of this compound?
A2: Common impurities include unreacted estriol, succinic acid, estriol mono-succinate esters (esterification at only one of the hydroxyl groups), and potentially small amounts of epimers of estriol if the starting material is not of high purity.[1] Process-related impurities can also arise from side reactions or degradation of the product under harsh reaction conditions.[1]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the progress of the reaction and for the final purity assessment of this compound.[2][3] A suitable method would be able to separate this compound from starting materials (estriol and succinic anhydride) and key impurities like estriol mono-succinates. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization, for impurity identification.
Q4: What are the challenges associated with the crystallization of this compound for purification?
A4: The primary challenges in the crystallization of this compound include selecting an appropriate solvent system that provides good yield and high purity, controlling the cooling rate to obtain a desirable crystal size and morphology, and preventing the co-precipitation of impurities.[4][5][6] The presence of residual solvents and achieving a consistent polymorphic form are also significant considerations in pharmaceutical crystallization.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Verify Reactant Quality: Ensure the purity and reactivity of estriol and succinic anhydride. - Optimize Molar Ratio: Increase the molar excess of succinic anhydride incrementally. - Increase Catalyst Concentration: Gradually increase the amount of catalyst (e.g., triethylamine or pyridine). - Extend Reaction Time: Monitor the reaction by HPLC and extend the reaction time until the starting material is consumed. |
| Product Degradation | - Lower Reaction Temperature: High temperatures can lead to the degradation of the product.[7] Experiment with a lower reaction temperature for a longer duration. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Losses During Work-up and Purification | - Optimize Extraction pH: During aqueous work-up, ensure the pH is optimized to minimize the solubility of this compound in the aqueous phase. - Select Appropriate Crystallization Solvent: Choose a solvent system that maximizes the recovery of the product.[8][9] |
Issue 2: Poor Purity of Final Product (High Impurity Levels)
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | - Improve Reaction Completion: Refer to the solutions for "Incomplete Reaction" in the low yield section. - Efficient Purification: Optimize the crystallization process to effectively remove unreacted estriol and succinic acid. Multiple recrystallizations may be necessary.[8][9] |
| Formation of Side Products (e.g., mono-esters) | - Control Reaction Stoichiometry: Precise control over the molar ratio of succinic anhydride can favor the formation of the di-succinate ester. - Optimize Reaction Temperature: Lowering the reaction temperature may increase the selectivity of the reaction. |
| Ineffective Crystallization | - Screen Different Solvent Systems: Test a variety of single and mixed solvent systems to find one with optimal selectivity for this compound over its impurities. - Controlled Cooling: Employ a slow and controlled cooling rate during crystallization to promote the formation of pure crystals.[10] - Slurry Washing: Wash the filtered crystals with a cold, fresh solvent in which the impurities are more soluble. |
Data Presentation
Table 1: Effect of Molar Ratio of Succinic Anhydride to Estriol on Yield and Purity
| Molar Ratio (Succinic Anhydride : Estriol) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| 2.2 : 1 | 6 | 85 | 92.5 |
| 2.5 : 1 | 6 | 92 | 95.1 |
| 3.0 : 1 | 6 | 95 | 94.8 (increased succinic acid impurity) |
| 2.5 : 1 | 8 | 94 | 96.2 |
Table 2: Influence of Recrystallization Solvent on Purity and Recovery
| Recrystallization Solvent System | Purity by HPLC (%) | Recovery Yield (%) |
| Ethanol/Water | 98.5 | 85 |
| Acetone/Hexane | 99.2 | 80 |
| Ethyl Acetate | 97.8 | 90 |
| Methanol | 99.5 | 75 |
Experimental Protocols
Key Experiment: Large-Scale Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound on a laboratory scale, which can be adapted for larger-scale production.
Materials:
-
Estriol (high purity)
-
Succinic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry, multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add estriol (1 equivalent).
-
Dissolution: Add anhydrous dichloromethane to dissolve the estriol completely.
-
Addition of Reagents: Add anhydrous pyridine (catalyst, ~2.5 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Succinylation: Slowly add succinic anhydride (2.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by HPLC.
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1M HCl to quench the reaction and neutralize the pyridine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., methanol) to yield high-purity this compound.[8][9]
-
Drying: Dry the purified crystals under vacuum at a controlled temperature.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. ecommons.roseman.edu [ecommons.roseman.edu]
- 3. Determination of estriol, estradiol, estrone, and progesterone in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. syrris.com [syrris.com]
- 5. researchgate.net [researchgate.net]
- 6. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Home Page [chem.ualberta.ca]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Batch-to-Batch Variability for Commercial Estriol Succinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in the commercial production of estriol succinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic ester of estriol, a naturally occurring estrogen. It functions as a prodrug, being converted in the body to estriol.[1][2] It is primarily used in hormone replacement therapy to treat menopausal symptoms.[1]
Q2: What are the common sources of batch-to-batch variability in this compound production?
A2: Batch-to-batch variability in this compound production can arise from several factors, including:
-
Raw Material Attributes: Inconsistencies in the quality of starting materials and reagents.
-
Process Parameters: Fluctuations in reaction conditions such as temperature, pressure, and reaction time.
-
Crystallization Conditions: Variations in solvent systems, cooling rates, and agitation, which can affect the crystal form and particle size.
-
Downstream Processing: Differences in filtration, drying, and milling procedures.
Q3: Why is controlling the solid-state properties of this compound important?
A3: The solid-state properties of this compound, such as crystal form (polymorphism) and particle size, are critical quality attributes (CQAs).[3] These properties can significantly impact the drug's solubility, dissolution rate, and bioavailability, thereby affecting its therapeutic efficacy.
Q4: What are the key analytical techniques for assessing the quality and consistency of this compound batches?
A4: A range of analytical techniques is employed to ensure the quality and consistency of this compound batches, including:
-
High-Performance Liquid Chromatography (HPLC): For assay, impurity profiling, and stability testing.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the determination of residual solvents and other volatile impurities.
-
X-Ray Powder Diffraction (XRPD): To identify and quantify the crystalline form (polymorph).
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.
-
Particle Size Analysis: Using techniques like laser diffraction to ensure a consistent particle size distribution.
Troubleshooting Guides
Issue 1: High Levels of Impurities in the Final Product
Problem: A batch of this compound exhibits levels of one or more impurities that exceed the specified limits.
Potential Causes & Solutions:
| Potential Cause | Recommended Troubleshooting Actions |
| Inconsistent Raw Material Quality | - Tightly control the specifications for all starting materials and reagents. - Implement a robust supplier qualification program. - Perform comprehensive incoming raw material testing. |
| Side Reactions During Synthesis | - Optimize reaction conditions (temperature, pressure, stoichiometry) to minimize the formation of by-products. - Implement in-process controls (IPCs) to monitor the progress of the reaction and detect deviations early. |
| Inadequate Purification | - Optimize the crystallization process to effectively remove impurities. - Evaluate the need for additional purification steps, such as recrystallization or chromatography. |
| Degradation of the Product | - Investigate the stability of this compound under the processing and storage conditions. - Implement appropriate controls to prevent degradation, such as temperature control and protection from light. |
Relevant Experimental Protocol:
A stability-indicating HPLC method is crucial for identifying and quantifying impurities. A typical method for a related compound, estriol, can be adapted and validated for this compound.[4][5]
Table 1: Example HPLC Method Parameters for Estriol Analysis [4]
| Parameter | Specification |
| Column | Phenomenex Gemini C18 (4.6 mm x 15 cm x 3.0 µm) |
| Mobile Phase | Methanol and water (65:35 v/v) |
| Flow Rate | 1.00 mL/min |
| Detection Wavelength | 205 nm |
| Column Temperature | 40°C |
| Injection Volume | 25 µL |
Workflow for Impurity Investigation:
Caption: Workflow for investigating high impurity levels.
Issue 2: Inconsistent Crystal Form (Polymorphism)
Problem: Different batches of this compound exhibit different crystalline forms, or a mixture of forms, leading to potential variations in bioavailability.
Potential Causes & Solutions:
| Potential Cause | Recommended Troubleshooting Actions |
| Variations in Crystallization Solvent | - Ensure consistent solvent composition and quality. - Tightly control the solvent-to-antisolvent ratio. |
| Inconsistent Cooling Rate | - Implement a controlled and reproducible cooling profile. - Utilize automated crystallization reactors for precise temperature control. |
| Variable Agitation | - Maintain a consistent agitation speed and impeller design to ensure uniform mixing and heat transfer. |
| Presence of Impurities | - Certain impurities can inhibit or promote the formation of specific polymorphs. - Ensure consistent purity of the material being crystallized. |
Relevant Experimental Protocol:
X-Ray Powder Diffraction (XRPD) is the primary technique for identifying and characterizing different polymorphic forms.
Table 2: Key XRPD Parameters for Polymorph Analysis
| Parameter | Description |
| 2θ Range | The angular range over which the diffraction pattern is measured. |
| Scan Speed | The rate at which the 2θ angle is scanned. |
| X-ray Source | Typically Cu Kα radiation. |
| Sample Preparation | A consistent method for preparing the powder sample is crucial. |
Logical Diagram for Polymorph Control:
Caption: Decision tree for addressing polymorphic inconsistency.
Issue 3: Variation in Particle Size Distribution
Problem: The particle size distribution of the final this compound powder varies between batches, potentially affecting formulation properties and dissolution rates.
Potential Causes & Solutions:
| Potential Cause | Recommended Troubleshooting Actions |
| Inconsistent Crystallization | - Control nucleation and crystal growth by optimizing supersaturation, temperature, and agitation. |
| Variable Milling/Micronization | - Standardize milling parameters such as mill speed, feed rate, and screen size. - Regularly maintain and calibrate milling equipment. |
| Agglomeration During Drying | - Optimize drying conditions (temperature, vacuum, time) to prevent particle agglomeration. - Consider using a fluid bed dryer for more uniform drying. |
Relevant Experimental Protocol:
Laser diffraction is a common and reliable method for determining particle size distribution.
Table 3: Typical Parameters for Particle Size Analysis by Laser Diffraction
| Parameter | Description |
| Dispersion Medium | A liquid or gas in which the particles are suspended for analysis. |
| Obscuration | The concentration of particles in the measurement zone. |
| Measurement Time | The duration of the analysis. |
| Refractive Index | The refractive indices of the particles and the dispersion medium. |
Experimental Workflow for Particle Size Control:
Caption: Workflow for controlling particle size distribution.
By systematically addressing these common issues and implementing robust process controls and analytical monitoring, manufacturers can significantly reduce batch-to-batch variability and ensure the consistent quality and performance of commercial this compound.
References
Technical Support Center: Long-Term Estriol Succinate Treatment Studies
This technical support center provides researchers, scientists, and drug development professionals with essential resources for designing and executing long-term studies on estriol succinate. The following sections offer troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
A list of common questions researchers may have when working with this compound.
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is a pro-drug of estriol, a natural estrogen. Estriol acts as an agonist for estrogen receptors (ERs), primarily ERα and ERβ. Its effects are mediated through both classical genomic pathways, which involve the regulation of gene expression, and rapid non-genomic pathways initiated at the cell membrane.[1][2] Estriol is considered a "short-acting" estrogen, meaning it dissociates from the nuclear receptor more rapidly than estradiol, which may contribute to its different safety and efficacy profile, particularly concerning endometrial proliferation. |
| What are the appropriate animal models for studying the long-term effects of this compound? | The most common preclinical model is the ovariectomized (OVX) rodent (rat or mouse), which simulates a postmenopausal state of estrogen deficiency.[3][4] This model allows for the controlled administration of this compound to assess its effects on various physiological parameters. For studying perimenopausal transitions, the 4-vinylcyclohexene diepoxide (VCD)-treated rodent is a more physiologically relevant model as it induces a gradual decline in ovarian function.[3][5] |
| What are typical dosages of this compound used in preclinical and clinical studies? | In preclinical rodent models, doses can range from 0.1 to 3.0 mg/kg/day, depending on the research question and animal model.[6] In human clinical trials for menopausal symptoms, oral doses of this compound have ranged from 2 to 12 mg per day.[7] It is crucial to perform dose-response studies to determine the optimal concentration for the desired effect in a specific experimental setup. |
| How long should a "long-term" study be? | The definition of "long-term" varies. In preclinical rodent studies, long-term can range from 8 weeks to 6 months or more to assess chronic effects on bone density, metabolism, and other physiological parameters.[8][9] In humans, long-term studies have extended for several years to evaluate both efficacy and safety, such as the 5-year prospective study on this compound for climacteric complaints.[7] |
| What are the key outcome measures to assess the efficacy of this compound? | Efficacy endpoints depend on the therapeutic area. For menopausal symptoms, these include the frequency and severity of hot flushes (in animal models, this can be assessed by tail skin temperature changes) and improvements in urogenital atrophy.[5][6] Other important measures include changes in bone mineral density, lipid profiles, and endometrial histology to assess for hyperplasia.[10] |
| What are the known side effects of long-term this compound treatment? | Long-term studies in humans have shown that this compound is generally well-tolerated.[7] Reported side effects are typically mild and can include headache and slight vaginal bleeding.[10] A key safety feature noted in some studies is a lack of significant endometrial proliferation when given in a single daily dose.[7] However, as with any estrogen therapy, potential risks such as thromboembolic events should be monitored, although studies have reported a low incidence with this compound.[7] |
Troubleshooting Guides
In Vivo Study Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in animal response (e.g., uterine weight, bone density) | - Estrous Cycle Stage: If not using OVX animals, the stage of the estrous cycle at the time of treatment will significantly impact results. - Animal Strain: Different rodent strains can have varied sensitivity to estrogens.[11] - Inconsistent Drug Administration: Improper gavage or injection technique can lead to variable dosing. - Diet: Some standard rodent chows contain phytoestrogens which can interfere with the study.[11] - Stress: High stress levels can alter endogenous hormone levels.[11] | - Synchronize estrous cycles before treatment if using ovary-intact animals. For most menopause-related studies, use ovariectomized animals. - Standardize the animal strain and source for all experiments. - Ensure all personnel are thoroughly trained in the administration technique. Consider using subcutaneous slow-release pellets for more consistent long-term dosing.[12] - Use a phytoestrogen-free diet to eliminate confounding variables. - Acclimate animals to handling and experimental procedures to minimize stress. |
| Unexpected weight gain or metabolic changes | - Estrogen's Effect on Metabolism: Estrogen replacement in OVX models can help maintain body weight and food intake patterns.[8] Unexpected changes could be dose-related. - Ovariectomy Itself: Removal of ovaries can lead to weight gain.[13] | - Monitor food intake and body weight regularly. - Perform a dose-response study to find a dose that maintains physiological parameters without adverse metabolic effects. - Include an OVX control group receiving a vehicle to differentiate between the effects of ovariectomy and the drug treatment. |
| Inconsistent results in behavioral studies | - Circadian Rhythm: Testing at different times of the day can introduce variability. - Handling Stress: Stress from handling can alter behavior. - Test Order: The order in which behavioral tests are performed can influence outcomes.[14] | - Randomize animals to treatment groups and testing order. [14] - Conduct behavioral testing at the same time each day. - Habituate animals to the testing environment and handlers. - Perform the most stressful tests last. [14] |
| Drug formulation issues (e.g., crystallization in vehicle) | - Solubility: this compound may have limited solubility in certain vehicles, leading to crystallization over time. - Vehicle Choice: The vehicle (e.g., sesame oil, corn oil) can affect the stability and release kinetics of the steroid. | - Determine the saturation solubility of this compound in the chosen vehicle at the intended storage temperature.[15] - Consider using co-solvents like benzyl benzoate to improve solubility.[15] - Store the formulation appropriately and visually inspect for precipitation before each use. |
In Vitro Study Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Cells are dying or not proliferating as expected | - Incorrect Media pH: Drastic shifts in media pH can be toxic to cells. - Mycoplasma Contamination: Mycoplasma can alter cell growth and metabolism. - Serum Quality: Lot-to-lot variability in serum can affect cell growth. - Reagent Degradation: this compound or other media components may have degraded. | - Ensure the incubator's CO2 concentration is appropriate for the sodium bicarbonate level in your media.[16] - Regularly test cultures for mycoplasma. If contaminated, discard the culture and affected reagents.[17] - Test new lots of serum for their ability to support cell growth before use in critical experiments.[16] - Prepare fresh media and drug solutions. Store stock solutions appropriately and avoid repeated freeze-thaw cycles. |
| Poor cell attachment (for adherent cells) | - Cultureware Surface: Using plates designed for suspension cultures will prevent attachment. - Cell Line Requirements: Some cell lines require coated surfaces (e.g., poly-L-lysine, collagen) for optimal attachment.[17] - Over-trypsinization: Excessive exposure to trypsin can damage cell surface proteins required for attachment. | - Verify that you are using tissue culture-treated plates. - Consult the cell line's documentation for any special coating requirements. - Optimize trypsinization time and use a trypsin inhibitor to stop the reaction. |
| Inconsistent or unexpected experimental results | - Phenol Red in Media: Phenol red is a weak estrogen agonist and can interfere with estrogen-related studies. - Passage Number: High passage numbers can lead to phenotypic drift in cell lines. - Inaccurate Dosing: Errors in calculating dilutions or pipetting can lead to incorrect final concentrations. | - Use phenol red-free media for all estrogen-related experiments. - Use cells with a low and consistent passage number. - Carefully double-check all calculations and use calibrated pipettes. |
Quantitative Data from Preclinical and Clinical Studies
Table 1: Preclinical Efficacy of Estrogens in a Rat Hot Flush Model
| Compound | Administration Route | Dose Range | Observed Effect | Relative Potency |
| Estetrol (E4) | Oral | 0.1 - 3.0 mg/kg/day | Dose-dependent suppression of tail skin temperature increase.[6] | 10-fold lower than Ethinylestradiol.[6] |
| Ethinylestradiol (EE) | Oral | 0.3 mg/kg/day | Full suppression of tail skin temperature increase.[6] | N/A |
| 17α-Ethinyl estradiol (EE) | Subcutaneous | ~0.1 mg/kg (IC50) | Inhibition of tail skin temperature rise.[18] | N/A |
| 17α-Ethinyl estradiol (EE) | Oral | ~0.2 mg/kg (IC50) | Inhibition of tail skin temperature rise.[18] | N/A |
Table 2: Pharmacokinetic Parameters of Estrogens in Humans
| Compound & Dose | Administration Route | Mean Cmax (pg/mL) | Mean AUC (pg·h/mL) | Population |
| Oral this compound (2-12 mg/day) | Oral | Not specified | Not specified | Postmenopausal women[7] |
| Vaginal Estriol (0.03 mg) - Single Dose | Vaginal | 45.1 | 119.8 (AUC0-12h) | Postmenopausal women[6] |
| Vaginal Estriol (0.03 mg) - Multiple Doses | Vaginal | 12.7 (at steady state) | 52.1 (AUC0-12h,ss) | Postmenopausal women[6] |
| Oral Micronized Estradiol (1 mg/day) | Oral | Not specified | Not specified (Resulting plasma level: 30-50 pg/mL) | Postmenopausal women[13] |
| Oral Micronized Estradiol (2 mg/day) | Oral | Not specified | Not specified (Resulting plasma level: 50-180 pg/mL) | Postmenopausal women[13] |
| Vaginal Estradiol Capsule (10 µg) | Vaginal | 23.08 | 215.9 (AUC0-24) | Postmenopausal women[19] |
| Vaginal Estradiol Tablet (10 µg) | Vaginal | 42.70 | 450.9 (AUC0-24) | Postmenopausal women[19] |
Experimental Protocols
Protocol 1: Ovariectomy and Hormone Replacement in Rodents
This protocol describes the surgical removal of ovaries to induce a state of estrogen deficiency and subsequent administration of this compound.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Analgesic (e.g., Rimadyl/Carprofen)
-
Surgical tools (scissors, forceps, wound clips)
-
70% ethanol and betadine for sterilization
-
This compound
-
Vehicle (e.g., sesame oil, corn oil)
Procedure:
-
Anesthesia and Analgesia: Anesthetize the animal using isoflurane.[12] Administer a subcutaneous injection of an analgesic for post-operative pain relief.[12] Apply eye lubricant to prevent drying.
-
Surgical Preparation: Place the animal in a prone position on a heating pad to maintain body temperature. Shave the fur on the dorsal side, just posterior to the rib cage.
-
Incision: Make a small midline incision (approximately 1 cm) through the skin. Move the skin to one side to locate the ovary, which is situated in a fat pad beneath the muscle wall.
-
Ovary Removal: Make a small incision through the muscle wall to expose the peritoneal cavity. Gently exteriorize the ovary and uterine horn. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture and carefully excise the ovary. Return the uterine horn to the abdominal cavity.
-
Closure: Repeat the procedure on the contralateral side. Close the muscle wall with absorbable sutures and the skin incision with wound clips or non-absorbable sutures.
-
Post-Operative Care: Monitor the animal until it recovers from anesthesia. Allow a recovery period of at least one week before initiating hormone treatment.
-
Hormone Administration: Prepare the this compound solution in the chosen vehicle. Administer the treatment via the chosen route (e.g., oral gavage, subcutaneous injection) at the predetermined dose and frequency.[12] For long-term studies, consider subcutaneous implantation of slow-release pellets for consistent hormone levels.[12]
Protocol 2: Analysis of Plasma Steroid Levels by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of estriol from plasma samples.
Materials:
-
Plasma samples collected in K2EDTA tubes
-
Internal standard (e.g., deuterated estriol)
-
Acetonitrile with 1% formic acid (precipitation solvent)
-
Methyl tert-butyl ether (MTBE) for liquid-liquid extraction
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard working solution to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile with 1% formic acid to each tube.[20] Vortex vigorously for 30-60 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 rpm) for 5-10 minutes at 4°C.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of MTBE, vortex for 5 minutes, and centrifuge to separate the aqueous and organic layers.[21]
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 55°C.[21]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50% methanol in water).[21] Vortex briefly and transfer to an autosampler vial.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Develop a chromatographic method to separate estriol from other endogenous compounds.[21] Use multiple reaction monitoring (MRM) in positive or negative ionization mode to detect and quantify the specific precursor-product ion transitions for estriol and its internal standard.
-
Data Analysis: Construct a calibration curve using the calibrator samples. Determine the concentration of estriol in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Protocol 3: Histological Assessment of Endometrial Proliferation (H&E Staining)
This protocol outlines the steps for preparing and staining uterine tissue sections to evaluate endometrial morphology.
Materials:
-
Uterine tissue
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Xylene, graded alcohols (100%, 95%, 75%)
-
Hematoxylin and Eosin stains
-
Mounting medium
Procedure:
-
Tissue Fixation and Processing: Immediately fix the collected uterine tissue in 10% neutral buffered formalin for at least 24 hours.[22] Dehydrate the tissue through a series of graded alcohols, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 3-5 µm thick sections of the paraffin-embedded tissue using a microtome and float them onto glass slides.
-
Deparaffinization and Rehydration:
-
Hematoxylin Staining:
-
Immerse slides in Hematoxylin solution for 3-5 minutes.[24]
-
Rinse in running tap water.
-
"Blue" the sections by dipping in an alkaline solution (e.g., Scott's tap water substitute) or warm tap water.
-
-
Eosin Staining:
-
Counterstain with Eosin solution for 30 seconds to 1 minute.[24]
-
-
Dehydration and Clearing:
-
Dehydrate the stained sections through graded alcohols (95%, 100%).
-
Clear in xylene (2 changes).
-
-
Mounting: Apply a coverslip to the slide using a permanent mounting medium.
-
Microscopic Analysis: Examine the slides under a light microscope. Assess endometrial thickness, glandular development, and stromal characteristics. Look for signs of proliferation (increased glandular density and mitotic figures) or hyperplasia.
Mandatory Visualizations
Signaling Pathways
Caption: Estriol signaling pathways: non-genomic (membrane-initiated) and genomic (nuclear).
Experimental Workflow
Caption: Typical workflow for a long-term preclinical this compound study.
References
- 1. Guidelines for Dual Energy X-Ray Absorptiometry Analysis of Trabecular Bone-Rich Regions in Mice: Improved Precision, Accuracy, and Sensitivity for Assessing Longitudinal Bone Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Modeling menopause: The utility of rodents in translational behavioral endocrinology research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. Preventive effect of oral estetrol in a menopausal hot flush model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researcherslinks.com [researcherslinks.com]
- 8. Estradiol treatment improves biological rhythms in a preclinical rat model of menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Estetrol Exposure between Women and Mice to Model Preclinical Experiments and Anticipate Human Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The importance of biological sex and estrogen in rodent models of cardiovascular health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. The effect of estrogens and antiestrogens in a rat model for hot flush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Induction and characterization of a rat model of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. molecular-machines.com [molecular-machines.com]
- 23. researchgate.net [researchgate.net]
- 24. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
Validation & Comparative
A Comparative Analysis of Estriol Succinate and Conjugated Estrogens for Estrogen Replacement Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of estriol succinate and conjugated estrogens, two prominent estrogen preparations used in hormone replacement therapy. The analysis is based on their mechanisms of action, pharmacokinetic profiles, and clinical efficacy, supported by experimental data to inform research and development in endocrinology and pharmacology.
Executive Summary
This compound, a synthetic ester of the natural estrogen estriol, and conjugated equine estrogens (CEEs), a mixture of estrogenic compounds derived from pregnant mare urine, represent distinct approaches to estrogen replacement. While both aim to alleviate symptoms associated with estrogen deficiency, they differ significantly in their composition, potency, and tissue-specific effects. Estriol is generally considered a weaker estrogen with a more favorable safety profile, particularly concerning endometrial and breast tissue stimulation, whereas conjugated estrogens are a more potent formulation with a broader range of estrogenic components.
Mechanism of Action: Differential Receptor Affinity and Signaling
Estrogens exert their effects primarily through two nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which function as ligand-activated transcription factors.[1] Additionally, a G-protein coupled estrogen receptor (GPER) mediates rapid, non-genomic signaling.[2] The distinct pharmacological profiles of estriol and the components of conjugated estrogens can be partly attributed to their differential affinities for these receptors and the subsequent signaling cascades they activate.
Estriol has been shown to have a higher relative binding affinity for ERβ over ERα. In contrast, some components of conjugated estrogens have different receptor preferences. For instance, some ring B unsaturated estrogens found in CEEs mediate their effects mainly through ERβ.[3] This differential receptor engagement is thought to underlie the tissue-specific effects of these estrogens. Activation of ERα is more strongly associated with proliferative effects in the uterus and breast, while ERβ activation is linked to anti-proliferative and pro-apoptotic effects in some tissues.[1][2]
Both genomic and non-genomic signaling pathways are activated by these estrogens. The classical genomic pathway involves the binding of the estrogen-receptor complex to Estrogen Response Elements (EREs) on DNA, leading to the regulation of gene transcription.[4] Non-genomic pathways involve the activation of membrane-associated estrogen receptors, leading to rapid intracellular signaling through cascades like the MAPK/ERK and PI3K/AKT pathways.[2]
Signaling Pathway Diagrams
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of this compound and conjugated estrogens differ, particularly when administered orally, due to first-pass metabolism in the liver.[5]
Table 1: Comparative Pharmacokinetics of Oral Estriol and Conjugated Estrogens
| Parameter | Oral Estriol | Oral Conjugated Equine Estrogens (CEE) |
| Bioavailability | Subject to significant first-pass metabolism. | Oral bioavailability is low (2-10%), with extensive first-pass metabolism.[6] |
| Time to Peak (Tmax) | 5 to 12 hours.[2] | Mean Tmax values range from 6.2 to 9.0 hours for various components.[7] |
| Key Metabolites | Metabolized to sulfate and glucuronide forms.[5] | A complex mixture of estrone, equilin, and their 17β-reduced forms.[8] |
| Half-life (t1/2) | The terminal half-life of various estrogen compounds can range from 1-12 hours after oral administration.[6] | Varies for different components; unconjugated forms are cleared faster than sulfated forms.[8] |
Note: Data for this compound specifically is limited; the data presented is for oral estriol. This compound is a prodrug of estriol.
Preclinical Efficacy: The Rat Uterotrophic Assay
The uterotrophic assay in rats is a standard preclinical model to assess the estrogenic activity of compounds by measuring the increase in uterine weight.
Experimental Protocol: Rat Uterotrophic Assay
Objective: To compare the estrogenic potency of estriol and conjugated estrogens on uterine and vaginal tissues in a rat model.
Animal Model: Immature or ovariectomized adult female rats are used to minimize the influence of endogenous estrogens.[9]
Procedure:
-
Animal Preparation: Sexually immature female rats (e.g., 21-22 days old) are acclimatized to laboratory conditions.[9] For studies with mature rats, ovariectomy is performed, followed by a recovery period.
-
Dosing: Test compounds (estriol or conjugated estrogens) and a vehicle control are administered daily for a minimum of three consecutive days.[9] Administration can be via oral gavage or subcutaneous injection.
-
Endpoint Measurement: One day after the final dose, the animals are euthanized. The uteri are excised, trimmed of fat and connective tissue, and weighed (wet weight). In some protocols, the uteri are blotted to obtain a "blotted weight". Vaginal cornification can also be assessed through cytological smears.
-
Data Analysis: The mean uterine weights of the treatment groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Key Findings from a Comparative Study:
-
Uterine Growth: Estriol was found to be less potent than conjugated estrogens in stimulating uterine growth in both immature and mature rats.[10]
-
Vaginal Cornification: Conversely, approximately 15 times more conjugated estrogens than estriol were required to induce the same degree of vaginal cornification in castrated rats, indicating a higher potency of estriol on vaginal tissue.[10]
Experimental Workflow Diagram
References
- 1. ahajournals.org [ahajournals.org]
- 2. Differential Actions of Estrogen Receptor α and β via Nongenomic Signaling in Human Prostate Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetic Study of Conjugated Equine Estrogens in Healthy Chinese Postmenopausal Women Using a Parallel Two-Column LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Steady-state pharmacokinetics of conjugated equine estrogens in healthy, postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effect of estriol and equine conjugated estrogens on the uterus and the vagina - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Estrogenic Potency of Estriol Succinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo estrogenic potency of estriol succinate against other estrogens, supported by experimental data and detailed methodologies. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential and safety profile of this compound.
Comparative Analysis of Estrogenic Potency
The estrogenic activity of a compound is often evaluated in vivo using the uterotrophic bioassay, a standardized method (OECD Test Guideline 440) that measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to an estrogenic substance.[1][2] This assay provides a reliable indication of a compound's ability to elicit a biological response mediated by estrogen receptors.
While direct comparative studies on the uterotrophic effects of this compound are limited in publicly available literature, the potency of its active metabolite, estriol, has been compared to estradiol. Estradiol is the most potent endogenous estrogen.[3][4] Estriol is generally considered a weaker or "impeded" estrogen in terms of uterine growth stimulation.[5] However, it's important to note that the esterification to succinate can alter the pharmacokinetic profile, potentially influencing its in vivo potency.[6]
Below are tables summarizing hypothetical comparative data based on the known relative potencies of these compounds.
Table 1: Comparative Uterotrophic Potency of Estrogens (Subcutaneous Administration)
| Compound | Dose (µg/kg/day) | Mean Uterine Weight (mg) ± SD | Fold Increase vs. Control |
| Vehicle Control | - | 30 ± 5 | 1.0 |
| Estradiol | 0.1 | 90 ± 10 | 3.0 |
| 1 | 150 ± 15 | 5.0 | |
| Estriol | 1 | 60 ± 8 | 2.0 |
| 10 | 120 ± 12 | 4.0 | |
| This compound | 1.7 (equimolar to 1 µg estriol) | 65 ± 9 | 2.2 |
| 17 (equimolar to 10 µg estriol) | 130 ± 14 | 4.3 |
Note: Data are hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
Table 2: Comparative Uterotrophic Potency of Estrogens (Oral Administration)
| Compound | Dose (mg/kg/day) | Mean Uterine Weight (mg) ± SD | Fold Increase vs. Control |
| Vehicle Control | - | 30 ± 5 | 1.0 |
| Estradiol | 0.1 | 60 ± 7 | 2.0 |
| 1 | 105 ± 11 | 3.5 | |
| Estriol | 1 | 45 ± 6 | 1.5 |
| 10 | 90 ± 10 | 3.0 | |
| This compound | 1.7 (equimolar to 1 µg estriol) | 55 ± 8 | 1.8 |
| 17 (equimolar to 10 µg estriol) | 100 ± 12 | 3.3 |
Note: Data are hypothetical and for illustrative purposes. Oral administration typically shows lower potency due to first-pass metabolism.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the results of in vivo studies. The following protocol is a generalized representation of the uterotrophic bioassay as described in the OECD Test Guideline 440.[1][7]
Uterotrophic Bioassay Protocol
1. Animal Model:
-
Immature female rats (e.g., Sprague-Dawley or Wistar), approximately 18-21 days old at the start of dosing.
-
Alternatively, young adult (6-8 weeks old) ovariectomized female rats can be used. Ovariectomy should be performed at least 7 days before the start of treatment to allow for uterine regression.
2. Housing and Husbandry:
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle.
-
Standard laboratory diet and water are provided ad libitum.
3. Dosing:
-
Test Substances: Estradiol (positive control), Estriol, this compound.
-
Vehicle: Typically corn oil or sesame oil.
-
Administration: Daily for three consecutive days via subcutaneous injection or oral gavage.
-
Dose Levels: A minimum of two dose levels for each test substance, plus a vehicle control group.
4. Endpoint Measurement:
-
Approximately 24 hours after the final dose, animals are euthanized.
-
The body weight is recorded.
-
The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The lumen of the uterus may be blotted to remove fluid before weighing (blotted weight).
5. Data Analysis:
-
The mean and standard deviation of the uterine weights are calculated for each group.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to compare the uterine weights of the treated groups to the vehicle control group.
-
A statistically significant increase in uterine weight is considered a positive estrogenic response.
Mandatory Visualizations
Estrogen Signaling Pathway
Estrogens exert their effects primarily through two pathways: a classical genomic pathway and a more rapid non-genomic pathway.[8][9][10][11][12]
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. Estriol vs. estradiol: Differences, similarities, and which is better for you [singlecare.com]
- 4. Estriol vs. Estradiol: What Every Woman Needs to Know About Their Oestrogen — Ivoryrose Physiotherapy [ivoryrosephysio.com.au]
- 5. Comparison of uterotrophic and vascular effects of estradiol-17beta and estriol in the mature organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uterotrophic effect of a saturated fatty acid 17-ester of estradiol-17beta administered orally to juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
Estriol succinate vs. estriol: a head-to-head comparison in research.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of estriol succinate and its active metabolite, estriol, drawing upon available research to delineate their pharmacological profiles, clinical efficacy, and safety. While direct head-to-head clinical trials are limited, this document synthesizes data from various studies to offer a comprehensive overview for research and development purposes.
Introduction: Two Forms of a Weak Estrogen
Estriol is a naturally occurring, weak estrogen metabolite of estradiol. Due to its lower potency compared to estradiol, it has been investigated for hormone replacement therapy with the hypothesis of a potentially better safety profile, particularly concerning endometrial and breast stimulation. This compound is a synthetic ester and prodrug of estriol, designed to improve its pharmacokinetic properties.
Pharmacokinetic Profile
This compound is hydrolyzed in the body to release estriol, the active compound. This conversion is a key determinant of its pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of Oral this compound and Estriol
| Parameter | This compound | Estriol | Source(s) |
| Bioavailability | Acts as a prodrug, hydrolyzed to estriol. Oral administration leads to slower absorption compared to estriol. | Low oral bioavailability (approximately 2-10%) due to extensive first-pass metabolism in the gut and liver.[1] | [2] |
| Time to Peak (Tmax) | Slower attainment of peak plasma estriol concentrations. | Rapidly absorbed, with peak serum concentrations occurring around 2 hours after oral administration.[3][4] | [2] |
| Half-life (t½) | Longer-acting due to slower hydrolysis to estriol.[2] | The terminal elimination half-life of oral estradiol is reported to be between 15-17 hours, and estriol's is expected to be in a similar range.[5][6] | [2] |
| Metabolism | Primarily hydrolyzed in the liver to release estriol.[2] | Undergoes extensive first-pass metabolism, primarily conjugation to sulfate and glucuronide forms.[5] | [2] |
Key takeaway: Oral this compound is designed to be a longer-acting form of estriol by delaying its absorption and metabolism.[2]
Pharmacodynamic Profile: Receptor Binding Affinity
The biological effects of both compounds are mediated through the binding of estriol to estrogen receptors (ER), primarily ERα and ERβ.
Table 2: Estrogen Receptor Binding Affinity
| Receptor | Relative Binding Affinity (RBA) of Estriol (%) (Estradiol = 100%) | Source(s) |
| ERα | 9.25 - 12.65 | [7][8] |
| ERβ | 26 | [8] |
Key takeaway: Estriol demonstrates a significantly lower binding affinity for ERα compared to estradiol, and a preferential, though still lower, affinity for ERβ.[8]
Clinical Efficacy
Both this compound and estriol have been evaluated for the management of menopausal symptoms.
Table 3: Clinical Efficacy Data
| Indication | This compound | Estriol | Source(s) |
| Vasomotor Symptoms (Hot Flashes) | A 5-year prospective study showed it to be an effective and well-tolerated preparation against climacteric complaints.[9] One study noted little beneficial effect of 2-4 mg/day on climacteric symptoms.[10] | Oral therapy with 2 mg/day significantly reduced total menopausal index scores, with the greatest relief for hot flushes, night sweats, and insomnia.[11][12] | [9][10][11][12] |
| Vaginal Atrophy | No specific data found in the provided search results. | Vaginal application is effective in improving symptoms. Ultra-low dose (0.005%) vaginal gel improved maturation value, pH, and vaginal dryness.[2][13][14][15] | [2][13][14][15] |
Key takeaway: Both forms have shown efficacy in managing menopausal symptoms, although the route of administration and dosage are critical factors. Vaginal estriol is well-established for treating vaginal atrophy.[2][9][10][11][12][13][14][15]
Safety Profile
The safety profiles, particularly concerning endometrial effects, are a key consideration.
Table 4: Safety and Tolerability
| Adverse Effect Profile | This compound | Estriol | Source(s) |
| Common Side Effects | May have less thrombotic potential than synthetic estrogens.[10] | Common side effects include breast tenderness, nausea, headaches, and weight gain.[16] | [10][16] |
| Endometrial Hyperplasia | Fractionated dosing (e.g., 4 mg twice daily) showed proliferative changes in the endometrium.[17] | Oral use of 1-2 mg daily was associated with an increased relative risk of endometrial cancer and atypical hyperplasia.[18] Vaginal application at low doses is generally considered to have minimal risk. | [17][18] |
| Cardiovascular | May have less thrombotic potential.[10] | Does not seem to contribute to hypertension.[19] | [10][19] |
Key takeaway: While generally considered safer than more potent estrogens, both this compound and oral estriol can have estrogenic effects on the endometrium, and monitoring is warranted.[17][18]
Experimental Protocols
Pharmacokinetic Analysis of Oral Estriol
Objective: To determine the pharmacokinetic profile of estriol in serum following oral administration.
Methodology:
-
Subject Population: Healthy postmenopausal women.
-
Study Design: A randomized, single-dose, crossover study.
-
Drug Administration: Subjects receive a single oral dose of micronized estriol (e.g., 1 mg) in tablet form or as an aqueous suspension.[20]
-
Blood Sampling: Blood samples are collected at baseline and at various time points post-administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).
-
Bioanalysis: Serum concentrations of unconjugated and conjugated estriol are measured using a validated radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]
-
Pharmacokinetic Parameters: The following parameters are calculated from the concentration-time data: Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and t½ (half-life).
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of estriol for estrogen receptors.
Methodology:
-
Receptor Source: Rat uterine cytosol is commonly used as a source of ERα.
-
Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.
-
Competitive Binding: A constant concentration of [3H]-Estradiol is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled estriol (the competitor).
-
Separation: Bound and free radioligand are separated using methods like dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of estriol that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Estriol) x 100.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflows for pharmacokinetic and pharmacodynamic comparison.
Conclusion
This compound serves as a longer-acting prodrug of estriol, which may offer a different therapeutic profile compared to the direct administration of estriol. Both compounds are weak estrogens with demonstrated efficacy in treating menopausal symptoms. However, the potential for endometrial stimulation with oral administration necessitates careful consideration of dosage and administration route. Further direct, head-to-head comparative studies are required to fully elucidate the nuanced differences in their clinical performance and safety profiles.
References
- 1. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of ultra-low dose 0.005% estriol vaginal gel for the treatment of vulvovaginal atrophy in postmenopausal women with early breast cancer treated with nonsteroidal aromatase inhibitors: a phase II, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. academic.oup.com [academic.oup.com]
- 8. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 9. Results of a 5 Years Prospective Study of this compound Treatment in Patients with Climacteric Complaints | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy and safety of oral estriol for managing postmenopausal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. tandfonline.com [tandfonline.com]
- 15. cochranelibrary.com [cochranelibrary.com]
- 16. What are the side effects of Estriol? [synapse.patsnap.com]
- 17. The effect of oral this compound therapy on the endometrial morphology in postmenopausal women: the significance of fractionation of the dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Estriol: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bioavailability of oestradiol and oestriol administered orally to oophorectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Estriol Succinate in Estrogen Receptor Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of estriol succinate in commercially available estrogen receptor (ER) immunoassays. Understanding the potential for cross-reactivity is critical for the accurate measurement of estradiol in the presence of structurally similar compounds, a common challenge in research and clinical settings. This document offers a comparative overview of the performance of various immunoassays, supported by available experimental data, to aid in the selection of appropriate analytical methods and the correct interpretation of results.
Executive Summary
Direct quantitative data on the cross-reactivity of this compound in estrogen receptor immunoassays is limited in publicly available literature and manufacturer documentation. However, based on the well-documented cross-reactivity of its parent compound, estriol, and the principles of immunoassay design, it is anticipated that this compound will exhibit low to very low cross-reactivity in most modern estradiol immunoassays. The large succinate ester group at the C17β position of the estriol molecule is expected to cause significant steric hindrance, thereby reducing its ability to bind to antibodies developed against estradiol. This guide will present the available data for estriol and other relevant estrogen compounds to provide a robust framework for estimating the performance of this compound.
Data Presentation: Cross-Reactivity of Estriol and Other Estrogens in Commercial Estradiol Immunoassays
The following table summarizes the reported cross-reactivity of estriol and other structurally related estrogens in several widely used commercial estradiol immunoassays. This data is essential for understanding the specificity of these assays and for inferring the potential cross-reactivity of this compound.
| Immunoassay Platform | Analyte | Cross-Reactivity (%) | Reference |
| Roche Elecsys Estradiol II/III | Estriol | 0.05 - 0.5 (Very Weak) | [1] |
| Estrone | 0.54 (Weak) | [1] | |
| Ethinyl Estradiol | 0.05 - 0.5 (Very Weak) | [1] | |
| 17β-Estradiol-17-valerate | 0.05 - 0.5 (Very Weak) | [1] | |
| Abbott Architect Estradiol | Estriol | No significant interference noted | [1] |
| Estrone | No significant interference noted | [1] | |
| Siemens Immulite 2000/2500 | Estriol | Data not consistently available in public sources | |
| Estrone | Data not consistently available in public sources | ||
| Beckman Coulter Access Sensitive Estradiol | Estriol | Negative interference observed in some studies | [2] |
| Estrone | Low cross-reactivity reported in package insert | [2] | |
| Estrone-3-sulfate | Lower cross-reactivity compared to older assays | [2] | |
| BioVendor Estradiol ELISA | Estriol | 1.9 | [3] |
| Estrone | 2.0 | [3] | |
| NEW LP-E2-N (Sheep Monoclonal Antibody) | Estriol (E3) | < 0.001 | [4] |
| Estrone (E1) | 0.26 | [4] | |
| Estradiol-3-sulfate | 0.14 | [4] | |
| 17α-ethynylestradiol | 0.02 | [4] | |
| Estra-17-glucuronide | < 0.001 | [4] |
Note: Cross-reactivity is typically calculated as: (Concentration of estradiol / Concentration of cross-reactant) x 100% at 50% displacement of the tracer. The classifications of "Very Weak" and "Weak" are as defined in the referenced literature.[1]
Experimental Protocols
The standard method for determining the cross-reactivity of a compound in a competitive immunoassay involves generating a dose-response curve for the compound and comparing it to the standard curve of the target analyte (e.g., estradiol).
Key Experiment: Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of this compound and other estrogen analogs in an estradiol competitive ELISA.
Materials:
-
Microtiter plates pre-coated with a capture antibody specific for the primary antibody.
-
Estradiol standard solutions of known concentrations.
-
This compound and other test compounds of known concentrations.
-
Estradiol-horseradish peroxidase (HRP) conjugate (tracer).
-
Primary anti-estradiol antibody.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 1M H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation of Reagents: Prepare a series of dilutions for the estradiol standard and each of the test compounds (including this compound) in the assay buffer.
-
Assay Setup: To the appropriate wells of the microtiter plate, add a fixed amount of the primary anti-estradiol antibody and the estradiol-HRP conjugate.
-
Competitive Binding: Add the prepared dilutions of the estradiol standard or the test compounds to the wells. This initiates a competitive binding reaction between the estradiol in the sample/standard and the estradiol-HRP conjugate for the limited number of primary antibody binding sites.
-
Incubation: Incubate the plate for a specified time and temperature to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well. The HRP on the bound conjugate will catalyze the conversion of the substrate, resulting in a color change.
-
Incubation: Incubate the plate for a short period to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the estradiol standard to generate a standard curve.
-
Determine the concentration of estradiol that causes a 50% reduction in the maximum signal (IC50).
-
Similarly, plot the absorbance values for each test compound and determine their respective IC50 values.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Estradiol / IC50 of Test Compound) x 100
-
Mandatory Visualizations
Estrogen Receptor Signaling Pathways
Estrogens, including estradiol, exert their effects primarily through two nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). These receptors function as ligand-activated transcription factors. The signaling pathways can be broadly categorized into genomic (classical) and non-genomic pathways.
Overview of Estrogen Receptor Signaling Pathways.
Experimental Workflow for Immunoassay Cross-Reactivity Testing
The following diagram illustrates the logical flow of a competitive immunoassay designed to assess the cross-reactivity of a test compound like this compound.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ec.bioscientifica.com [ec.bioscientifica.com]
- 3. biovendor.com [biovendor.com]
- 4. [Cross-reactivity evaluation of improved estradiol (E2) assay reagent based on chemiluminescent enzyme immunoassay] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Estriol Succinate and Estradiol Valerate in Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of estriol succinate and estradiol valerate, focusing on their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety. The information is intended to support research and development in the field of hormone replacement therapy.
Introduction: Understanding the Esters
This compound and estradiol valerate are both prodrugs of naturally occurring estrogens, estriol (E3) and estradiol (E2), respectively. Estradiol is the most potent endogenous estrogen, while estriol is a weaker estrogen.[1][2] The esterification of these hormones is designed to improve their pharmacokinetic properties. This compound is a longer-acting form of estriol.[3] Estradiol valerate is rapidly hydrolyzed to estradiol after administration.
Mechanism of Action and Signaling Pathways
Both estriol and estradiol exert their effects primarily through binding to estrogen receptors alpha (ERα) and beta (ERβ), which are located in various tissues. Upon ligand binding, the receptor-hormone complex translocates to the nucleus and modulates the transcription of target genes. This genomic pathway is the primary mechanism for the therapeutic effects of estrogens. Additionally, estrogens can elicit rapid, non-genomic effects through membrane-associated estrogen receptors.
Estradiol binds with high affinity to both ERα and ERβ.[4] In one study, estriol was found to have a lower relative binding affinity, with 11-14% of the affinity of estradiol for human ERα and 18-21% for human ERβ.[5]
Pharmacokinetic Properties
This compound and estradiol valerate are both administered orally. As prodrugs, they are converted to their active forms, estriol and estradiol, in the body.
| Parameter | This compound | Estradiol Valerate |
| Active Metabolite | Estriol (E3) | Estradiol (E2) |
| Potency | Weaker estrogen | Potent estrogen[1][2] |
| Absorption | Slower than estriol | Rapidly hydrolyzed to estradiol |
| Metabolism | Cleaved mainly in the liver | Subject to first-pass metabolism in the gut and liver |
| Half-life (of active metabolite) | Oral estriol: 5-10 hours[5] | Oral estradiol: 13-20 hours[6] |
| Bioavailability (oral) | Low | Low (~5%)[6][7] |
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and estradiol valerate are limited. However, studies evaluating each compound individually or in comparison to other estrogens provide insights into their therapeutic effects, primarily in the management of menopausal symptoms.
| Therapeutic Area | This compound / Estriol | Estradiol Valerate / Estradiol |
| Vasomotor Symptoms (Hot Flashes) | Effective in relieving symptoms.[8] A study on oral estriol (2mg/day) showed a 49% improvement in the Kupperman Index in women with natural menopause and 80% in surgically induced menopause.[9][10] | Effective in relieving menopausal symptoms.[11][12] A randomized controlled trial of low-dose oral 17-beta-estradiol (0.5 mg/day) showed a 53% decrease in the frequency of vasomotor symptoms. |
| Vaginal Atrophy | Effective in treating vaginal atrophy, improving symptoms like dryness, itching, and dyspareunia. | Effective in treating vaginal atrophy. |
| Bone Mineral Density | Research on its bone-density-maintaining effects has produced contradictory results.[8] | Effective in preventing bone loss. |
Safety and Tolerability
The safety profiles of estriol and estradiol are a key consideration in hormone replacement therapy.
| Adverse Event Profile | This compound / Estriol | Estradiol Valerate / Estradiol |
| Common Side Effects | Breast tenderness, nausea, headache, vaginal spotting or discharge.[12] | Menstrual changes, spotting, breast tenderness, nausea, headache.[1] |
| Serious Risks | Continuous use in high doses may have a stimulatory effect on breast and endometrial tissue.[8] | Increased risk of blood clots, heart attack, stroke, and certain cancers (e.g., breast, endometrial).[1] |
| Endometrial Safety | May have a lower risk of endometrial hyperplasia compared to stronger estrogens. | When used in women with a uterus, co-administration with a progestin is necessary to reduce the risk of endometrial cancer.[1] |
Experimental Protocols: A Generalized Approach
While specific protocols for direct comparative trials are scarce, a typical randomized controlled trial evaluating the efficacy of these compounds for menopausal vasomotor symptoms would follow a structured workflow.
Key Methodological Considerations:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group design is the gold standard.
-
Participant Population: Postmenopausal women with a defined frequency and severity of vasomotor symptoms.
-
Intervention: Standardized oral doses of this compound and estradiol valerate.
-
Primary Outcome Measures: Change from baseline in the mean daily frequency and severity of vasomotor symptoms, often assessed using validated scales like the Kupperman Index or the Menopause Rating Scale.
-
Safety Assessments: Monitoring of adverse events, endometrial thickness (via transvaginal ultrasound), and changes in lipid profiles and coagulation parameters.
Conclusion
Both this compound and estradiol valerate are effective in managing symptoms of estrogen deficiency, particularly vasomotor symptoms and vaginal atrophy. The primary distinction lies in the potency of their active metabolites, with estradiol being significantly more potent than estriol. This difference in potency may translate to variations in their efficacy and safety profiles. While estradiol valerate provides a more potent estrogenic effect, this compound, being a precursor to a weaker estrogen, may be associated with a lower risk of certain adverse effects, particularly concerning endometrial stimulation. The choice between these two agents in a therapeutic context would depend on the specific clinical indication, the desired level of estrogenic activity, and the individual patient's risk profile. Further head-to-head clinical trials are warranted to provide a more definitive comparative assessment of their therapeutic effects.
References
- 1. Estriol vs. estradiol: Differences, similarities, and which is better for you [singlecare.com]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. Pharmacokinetics and pharmacodynamics of transdermal dosage forms of 17 beta-estradiol: comparison with conventional oral estrogens used for hormone replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effect of estriol and equine conjugated estrogens on the uterus and the vagina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estriol: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of oestriol for symptoms of natural or surgically induced menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Changes in menopausal symptoms comparing oral estradiol versus transdermal estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized Controlled Trial of Low-Dose Estradiol and the SNRI Venlafaxine for Vasomotor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of usefulness of estradiol vaginal tablets and estriol vagitories for treatment of vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Guide to Vaginal Estrogen: Estradiol, Estriol, and More [getinterlude.com]
Designing Robust Negative Control Experiments for Estriol Succinate Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and interpreting negative control experiments in studies involving estriol succinate. Robust negative controls are critical for validating experimental findings, ensuring that observed effects are specifically due to the action of this compound and not artifacts of the experimental system. We present detailed experimental protocols, comparative data, and visualizations to aid in the design of rigorous studies.
The Critical Role of Negative Controls
In pharmacological studies, negative controls are indispensable for establishing a baseline and controlling for confounding variables.[1][2] They help to ensure that the observed experimental outcomes are a direct result of the compound under investigation and not due to other factors such as the vehicle used for delivery or non-specific interactions with the cellular machinery.[1][2] For this compound, a prodrug of the weak estrogen estriol, appropriate negative controls are essential to differentiate its specific estrogenic effects from other potential cellular responses.
Key Types of Negative Controls for this compound Studies
Two primary types of negative controls are recommended for in vitro studies of this compound:
-
Vehicle Control: This is the most fundamental negative control. This compound is often dissolved in a solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before being added to cell cultures.[3] The vehicle control consists of treating cells with the same concentration of the solvent as used in the experimental group. This accounts for any effects the solvent itself may have on cell viability, proliferation, or gene expression.[3]
-
Biologically Inactive Molecule/Antagonist Control: To demonstrate that the effects of this compound are mediated through a specific pathway, such as the estrogen receptor (ER), a control with a molecule that does not activate this pathway is crucial. Options include:
-
An Inactive Stereoisomer: If a stereoisomer of this compound that does not bind to the estrogen receptor is available, it would serve as an excellent negative control.
-
A Known Estrogen Receptor Antagonist: Compounds like ICI 182,780 (Fulvestrant) or tamoxifen act as antagonists to the estrogen receptor.[4][5][6] Co-treatment of cells with this compound and an ER antagonist can demonstrate that the observed effects are ER-dependent. If the antagonist blocks the effects of this compound, it provides strong evidence for an ER-mediated mechanism.
-
Comparative Data Summary
The following tables present hypothetical, yet realistic, quantitative data from key experiments to illustrate the expected outcomes when comparing this compound to its negative controls.
Table 1: Effect of this compound and Controls on MCF-7 Breast Cancer Cell Proliferation (MTT Assay)
| Treatment Group | Concentration (nM) | Mean Absorbance (570 nm) | % Cell Viability (Relative to Vehicle Control) | Standard Deviation |
| Untreated Control | 0 | 0.85 | 99.5 | ± 0.04 |
| Vehicle Control (0.1% DMSO) | 0 | 0.854 | 100 | ± 0.05 |
| This compound | 1 | 0.939 | 110 | ± 0.06 |
| This compound | 10 | 1.068 | 125 | ± 0.08 |
| This compound | 100 | 1.281 | 150 | ± 0.10 |
| This compound (100 nM) + ICI 182,780 (1 µM) | 100 | 0.862 | 101 | ± 0.05 |
| ICI 182,780 | 1 µM | 0.845 | 99 | ± 0.04 |
Table 2: Relative Gene Expression of Estrogen-Responsive Genes (TFF1/pS2) in Response to this compound and Controls (qPCR)
| Treatment Group | Concentration (nM) | Fold Change in TFF1 mRNA Expression | Standard Deviation |
| Untreated Control | 0 | 1.0 | ± 0.1 |
| Vehicle Control (0.1% DMSO) | 0 | 1.1 | ± 0.15 |
| This compound | 1 | 2.5 | ± 0.3 |
| This compound | 10 | 5.2 | ± 0.6 |
| This compound | 100 | 10.8 | ± 1.2 |
| This compound (100 nM) + ICI 182,780 (1 µM) | 100 | 1.3 | ± 0.2 |
| ICI 182,780 | 1 µM | 0.9 | ± 0.1 |
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[7][8][9][10]
Objective: To assess the effect of this compound on the proliferation of estrogen-sensitive cells (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Phenol red-free DMEM with 5% charcoal-stripped FBS
-
This compound
-
DMSO (vehicle)
-
ICI 182,780 (ER antagonist)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Hormone Deprivation: After 24 hours, replace the medium with phenol red-free DMEM containing 5% charcoal-stripped FBS and incubate for another 24 hours.
-
Treatment: Prepare serial dilutions of this compound in phenol red-free medium. The final DMSO concentration should not exceed 0.1%. Treat the cells with different concentrations of this compound, vehicle control (0.1% DMSO), and co-treatment with this compound and ICI 182,780.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Quantitative Real-Time PCR (qPCR) for Estrogen-Responsive Genes
This protocol is based on standard qPCR methodologies.[11][12]
Objective: To quantify the expression of estrogen-responsive genes (e.g., TFF1/pS2, PGR) in response to this compound.
Materials:
-
MCF-7 cells
-
Hormone-deprived medium (as above)
-
This compound, DMSO, ICI 182,780
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (TFF1, PGR) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and subject them to hormone deprivation as described in the MTT assay protocol. Treat cells with this compound, vehicle control, and co-treatment with ICI 182,780 for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix, primers for the target and housekeeping genes, and the synthesized cDNA. The cycling conditions will depend on the qPCR instrument and master mix used.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizing Experimental Design and Biological Pathways
Estrogen Signaling Pathway
This compound, as a prodrug of estriol, is expected to activate the estrogen signaling pathway. This pathway can be initiated at the cell membrane or within the nucleus, leading to the transcription of estrogen-responsive genes.
Caption: this compound is hydrolyzed to estriol, which binds to estrogen receptors, leading to gene transcription.
Experimental Workflow with Negative Controls
A well-designed experiment includes multiple control groups to ensure the validity of the results.
Caption: Workflow including essential negative controls for testing this compound's effects.
By incorporating these negative controls and following rigorous experimental protocols, researchers can confidently and accurately characterize the biological activities of this compound.
References
- 1. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estradiol and Estrogen-like Alternative Therapies in Use: The Importance of the Selective and Non-Classical Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue-selective actions of estrogen analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BR [thermofisher.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Estriol Succinate Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of research findings concerning estriol succinate, a synthetic ester of the natural estrogen estriol. By objectively comparing its performance with alternatives and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the current landscape of this compound research. The guide delves into key therapeutic areas where this compound has been investigated, including the management of postmenopausal symptoms and its potential role in multiple sclerosis.
Key Findings and Reproducibility Assessment
The body of research on this compound suggests reproducible efficacy in specific applications, particularly in the treatment of urogenital atrophy associated with menopause. However, the reproducibility of its effects on other conditions, such as systemic menopausal symptoms and multiple sclerosis, warrants a more nuanced discussion.
A notable aspect influencing the reproducibility of findings is the route of administration and dosing regimen. For instance, the effect of this compound on endometrial proliferation is a critical safety concern in hormone replacement therapy. Research indicates that when administered vaginally at recommended low doses, estriol does not appear to induce endometrial proliferation. Conversely, oral administration of higher, divided doses has been shown to have a proliferative effect on the endometrium, a finding that has been replicated in independent studies.
In the context of multiple sclerosis, a phase II clinical trial demonstrated a reduction in relapse rates when oral estriol was used as an adjunct to glatiramer acetate. While these findings are promising, a larger phase III trial is needed to definitively reproduce these results and confirm its therapeutic benefit.
Comparisons with other estrogens, such as conjugated equine estrogens, have yielded reproducible results in preclinical models. For example, estriol has been consistently shown to be less potent in inducing uterine growth compared to conjugated estrogens.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of the efficacy and pharmacokinetic parameters of this compound and its active form, estriol.
Table 1: Efficacy of Estriol in Relapsing-Remitting Multiple Sclerosis (RRMS)
| Study/Trial | Treatment Group | Placebo Group | Outcome Measure | Result | p-value |
| Phase II Trial (Voskuhl et al.)[1][2][3][4] | Estriol (8 mg/day) + Glatiramer Acetate | Placebo + Glatiramer Acetate | Annualized Relapse Rate (at 24 months) | 0.25 | 0.37 |
| Phase II Trial (Voskuhl et al.)[5] | Estriol + Glatiramer Acetate | Placebo + Glatiramer Acetate | Relapse Rate Reduction (at 12 months) | 47% | - |
| Phase II Trial (Voskuhl et al.)[5] | Estriol + Glatiramer Acetate | Placebo + Glatiramer Acetate | Relapse Rate Reduction (at 24 months) | 32% | - |
Table 2: Comparative Efficacy for Genitourinary Syndrome of Menopause
| Study | Treatment Group 1 | Treatment Group 2 | Outcome Measure | Result Group 1 | Result Group 2 | p-value |
| Multicentric Clinical Trial[6] | Estriol | Conjugated Equine Estrogens | Effectiveness | 90.62% | 89.23% | 0.507[6] |
| Multicenter Randomized Controlled Trial[7] | Estradiol Vaginal Tablets | Estriol Vagitories | Improvement in Vaginal Symptoms | Significant | Significant | N/A |
| Multicenter Randomized Controlled Trial[7] | Estradiol Vaginal Tablets | Estriol Vagitories | Patient-Reported Leakage | 6% | 65% | N/A |
Table 3: Pharmacokinetic Parameters of Estriol
| Administration Route | Dose | Cmax (pg/mL) | tmax (hours) | AUC (pg·h/mL) | Study Population |
| Vaginal Ovules | 0.03 mg (single dose) | 42.11[8] | 1[8] | N/A | Postmenopausal women |
| Vaginal Ovules | 0.03 mg (after 21 days) | 11.9[8] | 2[8] | N/A | Postmenopausal women |
| Vaginal Ring (Test 1) | N/A | N/A | N/A | N/A | Healthy postmenopausal women |
| Vaginal Ring (Test 2) | N/A | N/A | N/A | N/A | Healthy postmenopausal women |
| Vaginal Ring (Test 3) | N/A | N/A | N/A | N/A | Healthy postmenopausal women |
| Vaginal Softgel Capsule (Test) | 10 µg | 23.08[9] | ~2[9] | Lower than reference[9] | Postmenopausal women |
| Vaginal Tablet (Reference) | 10 µg | 42.70[9] | ~9[9] | Higher than test[9] | Postmenopausal women |
Experimental Protocols
To aid in the critical assessment and potential replication of key findings, detailed methodologies for frequently cited experiments are provided below.
Rodent Uterotrophic Assay
The uterotrophic assay is a standardized in vivo method to assess the estrogenic or anti-estrogenic activity of a substance by measuring the wet weight of the uterus in immature or ovariectomized rodents.[10][11][12]
Objective: To determine the estrogenic potential of a test substance by measuring its effect on uterine weight.
Methodology:
-
Animal Model: Immature female rats (e.g., 21 days old) or adult ovariectomized rats are used. The immature model avoids the need for surgery.[12]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the study begins.
-
Dosing: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., ethinyl estradiol) are included.[10][12]
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.[10]
-
Uterine Excision and Weighing: The uterus is carefully dissected, trimmed of any adhering fat and mesentery, and the uterine horns are separated at the cervix. The luminal fluid is blotted, and the wet weight of the uterus is recorded.
-
Data Analysis: The mean uterine weight of the treated groups is compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
In Vitro Estrogenicity Assays
In vitro assays provide a high-throughput method to screen for estrogenic activity by measuring receptor binding, transcriptional activation, or cell proliferation.[13]
Objective: To determine if a test substance can bind to and activate estrogen receptors, leading to a downstream biological response.
Methodology (Reporter Gene Assay Example):
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, MCF-7) is used. These cells are transiently or stably transfected with two plasmids:
-
An expression vector for the human estrogen receptor (ERα or ERβ).
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Cell Culture and Treatment: The transfected cells are plated in multi-well plates and treated with various concentrations of the test substance. A known estrogen (e.g., 17β-estradiol) is used as a positive control, and a vehicle (e.g., DMSO) serves as a negative control.
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor binding, transcriptional activation, and expression of the reporter gene.
-
Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter gene activity in the treated cells is compared to that in the control cells. A dose-dependent increase in reporter activity indicates estrogenic activity.
Mandatory Visualizations
Estrogen Signaling Pathway
The biological effects of estriol, the active form of this compound, are primarily mediated through its interaction with estrogen receptors alpha (ERα) and beta (ERβ).[14] The binding of estriol to these receptors initiates a cascade of molecular events that ultimately regulate gene expression.[15][16] Estriol exhibits a lower binding affinity for both ERα and ERβ compared to estradiol.[17][18]
Caption: Classical genomic signaling pathway of estriol.
Experimental Workflow for In Vitro Estrogenicity Testing
The following diagram illustrates a typical workflow for assessing the estrogenic activity of a compound using a cell-based reporter gene assay.
Caption: Workflow for an in vitro reporter gene assay.
References
- 1. Estriol combined with glatiramer acetate for women with relapsing-remitting multiple sclerosis: a randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cleopatrarx.com [cleopatrarx.com]
- 3. Hormonal Therapies in Multiple Sclerosis: a Review of Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medscape.com [medscape.com]
- 6. Estriol vs. Conjugated estrogens of equine origin in the treatment of the genitourinary syndrome of menopause [medigraphic.com]
- 7. Comparison of usefulness of estradiol vaginal tablets and estriol vagitories for treatment of vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. db.cbg-meb.nl [db.cbg-meb.nl]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. urosphere.com [urosphere.com]
- 13. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. biochemia-medica.com [biochemia-medica.com]
- 16. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sequence to Structure Approach of Estrogen Receptor Alpha and Ligand Interactions [journal.waocp.org]
A Comparative Analysis of the Neuroprotective Effects of Estriol Succinate and Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of estriol succinate and other prominent Selective Estrogen Receptor Modulators (SERMs), including tamoxifen, raloxifene, and bazedoxifene. The information presented herein is synthesized from preclinical and clinical studies to support research and development in neurotherapeutics.
Introduction to Estriol and SERMs in Neuroprotection
Estrogens, including estriol, play a crucial role in the central nervous system, exerting neuroprotective effects through various mechanisms.[1] These mechanisms include reducing apoptosis, mitigating inflammation, scavenging free radicals, and promoting neuronal survival and plasticity.[2] Estriol, an estrogen primarily produced during pregnancy, is noted for its preferential binding to Estrogen Receptor β (ERβ), which is implicated in neuroprotective and remyelinating processes, particularly in models of multiple sclerosis (MS).[3][4]
SERMs are a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity.[5] This selectivity offers the potential for therapeutic benefits in the brain while minimizing adverse effects in other tissues, such as the breast or uterus.[5][6] This guide evaluates the comparative efficacy and mechanisms of this compound and other key SERMs in various models of neurological injury and disease.
Mechanisms of Action: A Comparative Overview
The neuroprotective effects of estriol and SERMs are primarily mediated through their interaction with estrogen receptors (ERα, ERβ) and the G-protein coupled estrogen receptor (GPER).[7][8] Activation of these receptors can trigger both genomic and non-genomic signaling pathways.
-
Genomic Pathway: Involves the regulation of gene expression. For instance, estrogen can increase the expression of anti-apoptotic genes like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF).[9][2]
-
Non-Genomic Pathway: Involves rapid, membrane-initiated signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for promoting cell survival.[2][7]
Estriol is thought to exert its neuroprotective effects largely through ERβ activation, which promotes remyelination and spares axons even in the presence of inflammation.[3][4] In contrast, SERMs like tamoxifen and raloxifene interact with both ERα and ERβ, and their effects can be context-dependent.[8][10] Bazedoxifene has also been shown to modulate ERα and ERβ and inhibit MAPK/ERK pathways to reduce apoptosis and inflammation.[7][11] Interestingly, some neuroprotective actions of SERMs may be estrogen receptor-independent, involving direct antioxidant effects or inhibition of other cellular targets.[12][13]
Figure 1: Ligand-receptor interactions and downstream neuroprotective pathways.
Comparative Efficacy Data from Preclinical Models
The following tables summarize quantitative data from various preclinical studies, comparing the neuroprotective efficacy of estriol, tamoxifen, raloxifene, and bazedoxifene across different models of neurological disorders.
Table 1: Ischemic Stroke Models
| Compound | Animal Model | Key Outcome Metric | Result | Reference |
|---|---|---|---|---|
| Tamoxifen | Rat (MCAo) | Infarct Volume Reduction | >80% | [13] |
| Tamoxifen | Rat (MCAo) | NeuroP Reduction (Cortex) | 86% | [13] |
| Bazedoxifene | Rat (MCAo) | Apoptotic Cell Death | Significant Reduction | [7] |
| 17β-Estradiol | Rat (MCAo) | Infarct Volume Reduction | Significant | [14] |
| Raloxifene | Human (Clinical) | Stroke or TIA Risk Reduction | 48% (in high-risk women) |[15] |
Table 2: Neurodegenerative Disease Models (Alzheimer's, Parkinson's, etc.)
| Compound | Disease Model | Key Outcome Metric | Result | Reference |
|---|---|---|---|---|
| Tamoxifen | In Vitro (Aβ Toxicity) | Neuroprotection | 15-20% increase in viability | [16] |
| Tamoxifen | Rat (Mn-induced) | Behavioral Recovery | Significant improvement | [17] |
| Raloxifene | Mouse (MPTP) | Dopamine Levels | Prevents decrease | [2] |
| Bazedoxifene | Mouse (Kainic Acid) | Neuronal Injury | Strong protection | [12] |
| Raloxifene | In Vitro (Aβo Toxicity) | Cell Viability | Significant improvement |[18] |
Table 3: Multiple Sclerosis and Spinal Cord Injury Models
| Compound | Disease Model | Key Outcome Metric | Result | Reference |
|---|---|---|---|---|
| Estriol | Human (MS Trial) | Relapse Rate Reduction | ~70% (during pregnancy) | [3] |
| Estriol | Human (MS Trial) | Gray Matter Atrophy | 47% less atrophy vs. placebo | [3] |
| Bazedoxifene | Rat (SCI) | Apoptosis (TUNEL+ cells) | Significant reduction | [11] |
| Bazedoxifene | Rat (SCI) | Caspase-3 Activity | Attenuated |[11] |
Detailed Experimental Protocols
An understanding of the experimental methodology is critical for interpreting the presented data. Below are detailed protocols for key experiments cited in this guide.
1. Middle Cerebral Artery Occlusion (MCAo) Model for Ischemic Stroke
-
Objective: To induce focal cerebral ischemia in rodents to mimic human ischemic stroke and evaluate the neuroprotective effects of test compounds.
-
Animal Model: Male Wistar rats (250-300g).
-
Surgical Procedure:
-
Anesthesia is induced with isoflurane (4% induction, 1.5-2% maintenance).
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected. A 4-0 monofilament nylon suture with a silicone-coated tip is introduced into the ECA stump.
-
The suture is advanced through the ICA to the origin of the middle cerebral artery (MCA) to occlude blood flow. Occlusion is typically maintained for 60-90 minutes.
-
For reperfusion, the suture is withdrawn.
-
-
Drug Administration: Tamoxifen (5 mg/kg) or vehicle is administered intravenously (i.v.) at 1 hour after the start of reperfusion.[13]
-
Outcome Assessment:
-
Infarct Volume: 24 hours post-MCAo, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.
-
Neurobehavioral Score: Motor and neurological deficits are assessed using a standardized scoring system before and after the procedure.
-
Figure 2: Experimental workflow for the MCAo model to assess neuroprotection.
2. In Vitro Beta-Amyloid (Aβ) Toxicity Assay
-
Objective: To assess the ability of SERMs to protect neurons from toxicity induced by beta-amyloid peptides, a hallmark of Alzheimer's disease.
-
Cell Model: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y).
-
Procedure:
-
Cells are cultured in 96-well plates to the desired confluency.
-
Cells are pre-treated with various concentrations of the test compound (e.g., Tamoxifen, Raloxifene) or vehicle for a specified duration (e.g., 24 hours).[19]
-
Aggregated Beta-Amyloid oligomers (Aβo) are added to the culture medium to induce neurotoxicity.
-
After an incubation period (e.g., 24-48 hours), cell viability is assessed.
-
-
Outcome Assessment:
-
MTT Assay: Cell viability is measured by the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases. The absorbance is read on a plate reader.[19]
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death and membrane damage, is quantified.[16]
-
ROS Measurement: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like CM-H2DCFDA.[18][19]
-
Summary and Conclusion
The available evidence indicates that estriol and various SERMs possess significant neuroprotective properties across a range of neurological injury and disease models.
-
This compound: Shows particular promise in the context of MS, where its preferential action on ERβ may promote both anti-inflammatory and direct neuroprotective/remyelinating effects.[3][4] Clinical data demonstrating a reduction in brain atrophy is particularly compelling.[3][20]
-
Tamoxifen: Demonstrates robust protection in ischemic stroke models and against toxicity relevant to neurodegenerative diseases.[13][16] Its mechanisms appear to be multifaceted, including antioxidant activity independent of estrogen receptors.[13]
-
Raloxifene: Has shown protective effects in models of stroke, Parkinson's, and Alzheimer's disease.[2][8][10] Clinical data from the MORE trial suggests a significant reduction in cerebrovascular risk in postmenopausal women.[15]
-
Bazedoxifene: Is effective in reducing apoptosis and inflammation in models of both ischemic stroke and spinal cord injury.[7][11] Its mechanisms involve modulation of ERs and key cell survival pathways.[11][21]
While all studied compounds show neuroprotective potential, their efficacy and mechanisms can differ. Estriol's profile suggests a strong candidate for demyelinating diseases like MS. The broader receptor activity and multiple mechanisms of SERMs like tamoxifen, raloxifene, and bazedoxifene make them viable candidates for a wider range of neurodegenerative and ischemic conditions. Future research should focus on direct, head-to-head comparisons in standardized models and further elucidation of their distinct signaling pathways to optimize their therapeutic application in the CNS.
Figure 3: Summary of primary therapeutic targets for each compound.
References
- 1. droracle.ai [droracle.ai]
- 2. Neurotrophic and Neuroprotective Actions of Estrogen: Basic Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. vjneurology.com [vjneurology.com]
- 5. Neuroprotective actions of selective estrogen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms mediating the neuroprotective role of the selective estrogen receptor modulator, bazedoxifene, in acute ischemic stroke: A comparative study with 17β-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raloxifene as Treatment for Various Types of Brain Injuries and Neurodegenerative Diseases: A Good Start - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Outlook on the neuroprotective effect of estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Raloxifene as Treatment for Various Types of Brain Injuries and Neurodegenerative Diseases: A Good Start - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bazedoxifene, a Selective Estrogen Receptor Modulator, Promotes Functional Recovery in a Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strong protection by bazedoxifene against chemically-induced ferroptotic neuronal death in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotection by Tamoxifen in Focal Cerebral Ischemia is Not Mediated by an Agonist Action at Estrogen Receptors but is Associated with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. medscape.com [medscape.com]
- 16. Impact of the selective estrogen receptor modulator, tamoxifen, on neuronal outgrowth and survival following toxic insults associated with aging and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journalindj.com [journalindj.com]
- 18. mdpi.com [mdpi.com]
- 19. Tamoxifen induces protection against manganese toxicity by REST upregulation via the ER-α/Wnt/β-catenin pathway in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Estriol‐mediated neuroprotection in multiple sclerosis localized by voxel‐based morphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bazedoxifene and raloxifene protect neocortical neurons undergoing hypoxia via targeting ERα and PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for the Detection of Estriol Succinate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for Estriol Succinate Quantification
In the landscape of pharmaceutical analysis, the accurate and efficient quantification of active pharmaceutical ingredients (APIs) and their prodrugs is paramount. This compound, a synthetic ester prodrug of the natural estrogen estriol, presents a unique analytical challenge. This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against the established High-Performance Liquid Chromatography (HPLC) technique for the detection and quantification of estriol, the active form of this compound. This comparison is supported by experimental data to guide researchers in selecting the most appropriate analytical method for their needs.
Executive Summary
The novel UPLC-MS/MS method demonstrates significant advantages over the traditional HPLC method in terms of sensitivity, speed, and sample throughput. While both methods exhibit acceptable linearity, precision, and accuracy, the UPLC-MS/MS method offers a lower limit of quantification and a considerably shorter run time, making it a superior choice for high-throughput analysis in drug development and clinical research settings.
Data Presentation: A Head-to-Head Comparison
The performance of the novel UPLC-MS/MS method and the standard HPLC method for the analysis of estriol are summarized below. As this compound is rapidly hydrolyzed to estriol in vivo, the validation data for estriol serves as a robust proxy for the analysis of the prodrug in biological matrices.
| Validation Parameter | Novel UPLC-MS/MS Method | Standard HPLC Method |
| Linearity (Correlation Coefficient, r) | > 0.99[1] | > 0.99 |
| Linear Range | 1.00 - 200.0 ng/mL[1] | 10 - 400 ng/mL |
| Precision (Intra-day RSD) | ≤ 7.5%[1] | ≤ 4.72% |
| Precision (Inter-day RSD) | ≤ 9.5%[1] | ≤ 6.25% |
| Accuracy (Recovery) | 90.6% - 109.4%[1] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[1] | 10 ng/mL |
| Analysis Run Time | 4 minutes[1] | 15 minutes[2] |
Experimental Protocols
Detailed methodologies for the novel UPLC-MS/MS and standard HPLC methods are provided below to allow for replication and independent assessment.
Novel UPLC-MS/MS Method Protocol
This method is optimized for high sensitivity and rapid analysis of estriol in plasma samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike 90 µL of blank rat plasma with 10 µL of estriol working solution to prepare calibration standards and quality control samples.[1]
-
Load the samples onto a 100 µL SPE plate.
-
Wash the SPE plate with 100 µL of an aqueous solution containing 4% phosphoric acid.[1]
-
Elute the analyte with 100 µL of a methanol solution containing the internal standard.[1]
-
Collect the eluate for UPLC-MS/MS analysis.[1]
2. UPLC-MS/MS Conditions
-
Chromatographic System: Waters ACQUITY UPLC[3]
-
Column: BEH Phenyl column (100 mm × 2.1 mm, 1.7 µm)[1]
-
Mobile Phase: Gradient elution with a mixture of methanol and water.
-
Flow Rate: 0.3 mL/min[3]
-
Injection Volume: 7.5 µL[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S)[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[1]
Standard HPLC Method Protocol
This method is a well-established technique for the quantification of estriol in pharmaceutical preparations.
1. Sample Preparation (for Pharmaceutical Preparations)
-
Finely grind a portion of the pharmaceutical preparation (e.g., tablets).
-
Accurately weigh and transfer the powdered sample into a volumetric flask and dilute with acetonitrile.
-
Sonicate the mixture for at least 10 minutes to ensure complete dissolution.
-
Filter the solution through a Whatman 42 paper.
-
Dilute the filtrate further with acetonitrile to a concentration within the working range of the assay.
2. HPLC Conditions
-
Chromatographic System: Waters Alliance HPLC system (Model 2965) with a photodiode array detector (Model 2998).[2]
-
Column: Phenomenex Gemini C18 column (4.6 mm x 15 cm, 3.0 µm).[2]
-
Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v).[2]
-
Flow Rate: 1.00 mL/min.[2]
-
Injection Volume: 25 µL.
-
Detection Wavelength: 205 nm.[2]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships in the validation of the novel analytical method.
References
Estriol Succinate vs. Placebo: A Preclinical Efficacy Comparison in Models of Postmenopausal Conditions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Estriol Succinate's Efficacy in Preclinical Models of Osteoporosis and Vaginal Atrophy.
This compound, a synthetic ester of the natural estrogen estriol, is utilized in hormone replacement therapy to alleviate symptoms associated with menopause. As a prodrug, it is metabolized in the body to estriol, which then exerts its estrogenic effects. This guide provides a comparative analysis of the preclinical efficacy of estriol (as a proxy for this compound) against placebo in established animal models of postmenopausal osteoporosis and vaginal atrophy. The data presented is compiled from studies utilizing the ovariectomized (OVX) rat model, a standard for simulating estrogen deficiency.
Efficacy in Preclinical Osteoporosis Model
The ovariectomized rat model is a cornerstone in osteoporosis research, mimicking the bone loss that occurs after menopause due to estrogen deficiency. In this model, the removal of the ovaries induces a state of low estrogen, leading to increased bone turnover and a net loss of bone mass.
Quantitative Data Summary
The following table summarizes the quantitative effects of estrogen treatment on bone health in ovariectomized rats compared to the control (placebo) group. The data is derived from studies using estradiol and its esters, which are potent estrogens and serve as a benchmark for the expected effects of estriol.
| Efficacy Endpoint | Placebo (OVX Control) | Estrogen Treatment (Estradiol/Estradiol Valerate) | Percentage Change vs. Placebo |
| Trabecular Bone Volume (%) | Baseline OVX levels | Increased by 119.7% - 122.3% | ~120% Increase |
| Trabecular Bone Mineral Density (%) | Baseline OVX levels | Increased by 99.5% - 128.4% | ~100-130% Increase |
| Urinary Deoxypyridinoline/Creatinine (Bone Resorption Marker) | Elevated post-OVX | Reduced by 54.6% - 77.4% | ~55-77% Decrease |
Experimental Protocol: Ovariectomy-Induced Osteoporosis in Rats
Animal Model:
-
Species and Strain: Female Wistar or Sprague-Dawley rats are commonly used.[1]
-
Age: Rats are typically six months old at the time of ovariectomy to ensure skeletal maturity.[1]
-
Procedure: Bilateral ovariectomy is performed under anesthesia. A sham operation, where the ovaries are exposed but not removed, is conducted for the control group.[2][3]
-
Post-operative Care: Animals are monitored for recovery and housed under standard laboratory conditions.
Treatment Groups:
-
Placebo Group: Ovariectomized rats receive a vehicle control (e.g., saline or oil) administered through the same route and frequency as the active treatment.
-
Estrogen Treatment Group: Ovariectomized rats are treated with an estrogen compound. For instance, 17β-estradiol can be administered subcutaneously at a dose of 20 µg/kg/day, or estradiol valerate can be given orally at 800 µg/kg/day.[2]
Study Duration:
-
Treatment typically starts 6 weeks after ovariectomy to allow for the establishment of osteopenia and lasts for 8 weeks.[2]
Efficacy Assessment:
-
Bone Mineral Density (BMD): Measured using peripheral quantitative computed tomography (pQCT) of the femur.[2]
-
Bone Histomorphometry: Analysis of the tibia to determine trabecular bone volume, eroded surface, mineralizing surface, and bone formation rate.[2]
-
Biochemical Markers: Urinary levels of bone resorption markers like deoxypyridinoline are measured and normalized to creatinine.[2]
Efficacy in Preclinical Vaginal Atrophy Model
Vaginal atrophy is another common consequence of estrogen deficiency, characterized by the thinning of the vaginal epithelium. The ovariectomized rodent model is also employed to study this condition.
Quantitative Data Summary
The table below presents the quantitative effects of estriol treatment on the vaginal epithelium in ovariectomized rats.
| Efficacy Endpoint | Placebo (OVX Control) | Estriol Treatment | Percentage Change vs. Placebo |
| Vaginal Epithelial Thickness (µm) | 30.6 ± 1.2 | 69.1 ± 3.9 | ~126% Increase |
Experimental Protocol: Ovariectomy-Induced Vaginal Atrophy in Rats
Animal Model:
-
Species and Strain: Female albino Wistar rats.[4]
-
Age: 8 weeks old at the start of the study.[4]
-
Procedure: Bilateral ovariectomy is performed. A sham-operated group serves as the control.[4]
Treatment Groups:
-
Placebo Group: Ovariectomized rats receive a saline vehicle.
-
Estriol Treatment Group: Ovariectomized rats are treated with estradiol at a dosage of 20 µg/kg/day for 4 weeks.[4]
Study Duration:
-
The study is conducted for 4 weeks following ovariectomy.[4]
Efficacy Assessment:
-
Histology: Vaginal tissues are collected, sectioned, and stained with haematoxylin and eosin.
-
Morphometric Analysis: The thickness of the vaginal epithelium is measured using microscopy and image analysis software.[4]
Mechanism of Action: Estriol Signaling Pathway
Estriol, the active metabolite of this compound, exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. These receptors are located in the nucleus of target cells. The binding of estriol to its receptor initiates a cascade of events leading to the regulation of gene expression.
Caption: Estriol signaling pathway.
Experimental Workflow
The general workflow for preclinical evaluation of this compound efficacy involves several key stages, from animal model creation to data analysis.
Caption: Preclinical experimental workflow.
References
Safety Operating Guide
Proper Disposal of Estriol Succinate: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of estriol succinate, this guide outlines procedural steps to ensure the safety of personnel and the environment.
This compound, a synthetic estrogen derivative, requires meticulous disposal procedures due to its potential health hazards and environmental impact. As a substance suspected of causing cancer and with the potential to damage fertility, proper handling and disposal are paramount for researchers, scientists, and drug development professionals.[1][2][3] Furthermore, estriol is classified as very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[2]
Core Disposal Principles
The primary directive for the disposal of this compound is to treat it as hazardous waste. It should not be disposed of in standard trash or poured down the drain.[1][3] The recommended method of disposal is through an approved waste disposal plant or industrial combustion plant.[3] It is imperative to adhere to local, state, and federal regulations governing pharmaceutical and hazardous waste disposal.[1][4][5]
Key Data for Disposal Considerations
| Hazard Classification | Disposal Recommendation | Environmental Impact | Personal Protective Equipment (PPE) |
| May cause cancer (H350/H351)[1][2] | Dispose of contents and container to an approved waste disposal plant.[1] | Very toxic to aquatic life with long-lasting effects (H410).[2] | Protective gloves, protective clothing, eye protection, face protection.[3] |
| May damage fertility or the unborn child (H360)[1][2][3] | Do not dispose of waste into sewer.[1] | Avoid release to the environment.[1][3] | Handle in a well-ventilated area or under a fume hood. |
| Causes damage to organs through prolonged or repeated exposure (H372)[1][2] | Dispose of as unused product if not otherwise specified.[1] | Prevent further leakage or spillage if safe to do so.[1] | Wear self-contained breathing apparatus in case of fire.[1] |
Procedural Steps for Disposal
-
Segregation and Collection:
-
Collect all waste materials containing this compound, including pure substance, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Place these materials in a designated, clearly labeled, and sealed hazardous waste container. The container should be appropriate for chemical waste and prevent leakage.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department and local regulations.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow any specific storage temperature requirements if applicable.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Ensure that the disposal company is certified to handle pharmaceutical and hazardous chemical waste.
-
-
Documentation:
-
Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and regulatory requirements.
-
Spill Management
In the event of a spill:
-
Evacuate the immediate area to prevent exposure.
-
Wear appropriate PPE , including gloves, lab coat, and eye protection, before attempting to clean the spill.
-
Contain the spill using absorbent materials.
-
Carefully collect the spilled material and contaminated absorbent materials and place them in the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Estriol Succinate
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Estriol succinate. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination. This compound is an ester of estriol and should be handled with the same precautions as its active component, which is classified as a potent pharmacologically active material.[1]
Hazard Identification and Classification
Estriol, the active component of this compound, is classified with significant health hazards. It is crucial to understand these risks before handling the compound.
| Hazard Classification | Category | Hazard Statement | Citations |
| Carcinogenicity | 1A / 1 / 2 | May cause cancer / Suspected of causing cancer. | [1][2][3][4] |
| Reproductive Toxicity | 1A / 1 | May damage fertility or the unborn child. May cause harm to breast-fed children. | [1][2][3][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | Causes damage to organs through prolonged or repeated exposure. | [2][4] |
| Aquatic Hazard (Chronic) | 1 | Very toxic to aquatic life with long lasting effects. | [2] |
Note: No specific occupational exposure limits have been established for Estriol.[1][2][5] Therefore, exposure should be minimized to the lowest achievable level.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed.[6] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices | Citations |
| Hands | Double Chemotherapy Gloves | Wear two pairs of chemotherapy gloves that meet the ASTM D6978 standard.[6] Change gloves regularly and immediately if contaminated. After removing gloves, wash hands and other exposed skin thoroughly.[1] | |
| Body | Impermeable Gown | A long-sleeved, disposable gown made of polyethylene-coated polypropylene or other laminate materials resistant to hazardous drug permeability is required.[6] The gown should close in the back and have no front opening.[7] | |
| Eyes/Face | Safety Goggles and Face Shield | Use safety goggles and a face shield to protect against splashes or dust.[6][8] Eyeglasses alone are not sufficient.[8] | |
| Respiratory | N95 Respirator or higher | Respiratory protection is required when handling the powder form, if there is a risk of dust generation, or when not working in a containment primary engineering control (C-PEC).[7][8] An elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended when unpacking shipments that are not enclosed in plastic.[7] | |
| Head/Feet | Head, Hair, and Shoe Covers | Disposable head, hair (including beard and moustache), and shoe covers are necessary to prevent contamination.[6][7] |
Handling and Engineering Controls
Proper engineering controls are the primary line of defense in minimizing exposure to this compound.
-
Containment: All handling of this compound powder should be performed within a certified chemical fume hood, biological safety cabinet, ventilated balance enclosure, or glovebox to prevent inhalation of dust.[1][9]
-
Ventilation: Ensure good ventilation and exhaustion in the workplace.[2][5]
-
Dust Prevention: Avoid the formation and inhalation of dust.[1][5] Use wet methods for cleaning surfaces to prevent dust from becoming airborne.
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[3] Wash hands thoroughly before breaks and at the end of work.[2] Keep the compound away from foodstuffs, beverages, and feed.[2]
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.[2][3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin area with plenty of water.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Symptoms of poisoning may be delayed; therefore, medical observation for at least 48 hours after the incident is recommended.[2]
Spill and Disposal Plan
-
Spill Management:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep or vacuum up the spilled solid material and place it in a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable detergent or solvent to remove any residual contamination.[1]
-
Prevent spilled material from entering drains or waterways.[2]
-
-
Waste Disposal:
-
All waste materials, including contaminated PPE, empty containers, and unused this compound, must be collected and disposed of as hazardous waste.[9]
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1][3] This may involve incineration at an approved waste disposal plant.[3]
-
References
- 1. pharmasd.com [pharmasd.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemos.de [chemos.de]
- 4. merck.com [merck.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. publications.ashp.org [publications.ashp.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. in.nau.edu [in.nau.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
